7-Chloro-2-methyl-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUUPXABAFLXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Chloro-2-methyl-2H-indazole synthesis pathways
An In-Depth Technical Guide to the Synthesis of 7-Chloro-2-methyl-2H-indazole
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound is a critical heterocyclic building block in medicinal chemistry, recognized for its role in the synthesis of complex pharmaceutical agents.[1] Notably, its derivatives are under active investigation as selective estrogen receptor β (ERβ) ligands for the treatment of neurodegenerative diseases such as multiple sclerosis, where they have been shown to promote remyelination and modulate immune responses.[2][3][4][5] The synthesis of this specific N2-alkylated indazole isomer presents a significant challenge due to the inherent tautomerism of the indazole ring, which often leads to mixtures of N1 and N2 substituted products.[6][7] This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on two core strategies: the regioselective N-methylation of a pre-formed 7-chloro-1H-indazole core and de novo synthesis methods that construct the bicyclic system with the N2-methyl group already incorporated. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific application, from laboratory-scale discovery to process development.
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery, imparting favorable physicochemical properties and metabolic stability compared to isosteres like indoles.[6][7] The ability to functionalize at two distinct nitrogen atoms (N1 and N2) allows for extensive structure-activity relationship (SAR) exploration.[6] While the 1H-indazole tautomer is generally the more thermodynamically stable form, the 2H-indazole isomer is a crucial component in numerous biologically active molecules.[7][8]
The primary synthetic hurdle is controlling the regioselectivity of N-alkylation. Direct alkylation of the indazole anion typically favors the N1 position, often resulting in difficult-to-separate isomeric mixtures.[6][9] Consequently, developing robust and selective methods for the synthesis of 2-alkyl-2H-indazoles is an area of intense research. This compound exemplifies this challenge and is of high interest due to the promising therapeutic potential of its derivatives in promoting myelin repair.[10][11][12] This guide details the most effective strategies to overcome this regioselectivity challenge and achieve high-yield synthesis of the desired N2 isomer.
Pathway I: Regioselective N-Methylation of 7-Chloro-1H-indazole
This approach begins with the commercially available or synthetically accessible 7-chloro-1H-indazole and focuses on directing the methylation specifically to the N2 position. The key to this strategy is overcoming the thermodynamic preference for N1 alkylation.
Causality Behind N2-Selective Methylation
Achieving N2 selectivity often involves leveraging specific reaction conditions that favor the kinetic product or employ directing effects. Acid-catalyzed conditions have proven particularly effective. Under acidic conditions, the reaction does not proceed via the indazole anion but through an activated intermediate where the N2 position becomes more nucleophilic or sterically accessible. Furthermore, the electronic properties of substituents on the indazole ring play a critical role. Electron-withdrawing groups at the C7 position, such as the chloro-group in our target, have been shown to confer excellent N2 regioselectivity in alkylation reactions.[13]
Method A: Acid-Promoted Methylation with Alkyl Trichloroacetimidates
A general and highly selective procedure for N2-alkylation utilizes alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as copper(II) triflate.[6][14] This method is broadly applicable to a range of primary, secondary, and tertiary alkyl groups and avoids the formation of N1-isomers.[14]
Workflow Diagram: N2-Alkylation Pathway
Caption: General workflow for selective N2-methylation.
Experimental Protocol: N2-Methylation via Trichloroacetimidate
-
Step 1: Reagent Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve 7-chloro-1H-indazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Step 2: Addition of Alkylating Agent: Add methyl 2,2,2-trichloroacetimidate (1.2 - 1.5 eq).
-
Step 3: Catalysis: Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (TfOH, ~10 mol%).
-
Step 4: Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Step 5: Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
| Parameter | Condition | Rationale | Reference |
| Methylating Agent | Methyl 2,2,2-trichloroacetimidate | Highly reactive electrophile under acidic conditions. | [6][14] |
| Catalyst | TfOH or Cu(OTf)₂ | Strong acid protonates the imidate, creating a potent electrophile. | [14] |
| Solvent | Anhydrous DCM or DCE | Aprotic solvent prevents interference with the acidic catalyst. | [14] |
| Temperature | 0 °C to RT | Allows for controlled initiation of the reaction. | [14] |
| Selectivity | >95% N2 isomer | Acidic conditions strongly favor N2-alkylation over N1. | [6][14] |
| Yield | Good to Excellent (>80%) | Efficient conversion with minimal side products. | [14] |
Pathway II: De Novo Synthesis Strategies
De novo synthesis involves constructing the this compound core from acyclic or monocyclic precursors. This approach elegantly bypasses the N1/N2 regioselectivity issue by incorporating the N2-methyl group from the outset.
Method A: Condensation and Cadogan Reductive Cyclization
This powerful one-pot method builds the indazole ring from an appropriately substituted o-nitrobenzaldehyde.[15] The process involves the initial formation of an ortho-imino-nitrobenzene intermediate, which then undergoes an intramolecular reductive cyclization promoted by a phosphine reagent.[15]
Mechanism Causality: The reaction proceeds via two key steps. First, a simple condensation between 2-chloro-6-nitrobenzaldehyde and methylamine forms the corresponding imine. Second, a deoxygenative cyclization is initiated by tri-n-butylphosphine, which reduces the nitro group, leading to the formation of the N-N bond and the stable aromatic indazole ring. The entire sequence is regiochemically defined by the choice of starting materials.
Workflow Diagram: De Novo Cadogan Cyclization
Caption: One-pot synthesis via Cadogan cyclization.
Experimental Protocol: One-Pot Cadogan Cyclization
-
Step 1: Reaction Setup: To a solution of 2-chloro-6-nitrobenzaldehyde (1.0 eq) in a suitable solvent like isopropanol (i-PrOH), add methylamine (as a solution in THF or EtOH, ~1.1 eq).[15]
-
Step 2: Condensation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Step 3: Reductive Cyclization: Add tri-n-butylphosphine (1.5 - 2.0 eq) to the reaction mixture.
-
Step 4: Heating: Heat the reaction to approximately 80 °C and maintain for 6-18 hours, monitoring by TLC or LC-MS.[15]
-
Step 5: Work-up and Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the target compound.
Method B: Copper-Catalyzed Three-Component Synthesis
Another efficient de novo route is a one-pot, three-component reaction catalyzed by copper(I).[16] This method couples a 2-bromobenzaldehyde, a primary amine, and sodium azide to form the 2H-indazole ring. The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds.[16] For our target, this would require 2-bromo-6-chlorobenzaldehyde as a starting material.
| Parameter | Condition | Rationale | Reference |
| Starting Material | 2-chloro-6-nitrobenzaldehyde | Readily available precursor defining the final substitution pattern. | [15] |
| Nitrogen Source | Methylamine | Directly incorporates the required N2-methyl group. | [15] |
| Reducing Agent | Tri-n-butylphosphine | Efficiently promotes the deoxygenative cyclization of the nitro-imine. | [15] |
| Solvent | Isopropanol (i-PrOH) | Effective solvent for both condensation and cyclization steps. | [15] |
| Key Advantage | One-pot procedure | Operationally simple, avoids isolation of intermediates, improving efficiency. | [15] |
| Yield | Moderate to Excellent | Provides good yields for a variety of substituted indazoles. | [15] |
Comparative Analysis of Synthetic Pathways
The choice between regioselective alkylation and de novo synthesis depends on factors such as starting material availability, scalability, and desired operational simplicity.
| Feature | Pathway I: N-Methylation | Pathway II: De Novo Synthesis |
| Key Challenge | Controlling N1 vs. N2 regioselectivity. | Availability of multi-substituted precursors. |
| Starting Materials | 7-Chloro-1H-indazole. | Substituted o-nitro or o-bromobenzaldehydes. |
| Regiocontrol | Excellent, directed by catalyst/conditions. | Absolute, defined by starting materials. |
| Scalability | Generally high; catalyst loading is a factor. | Good; one-pot nature is advantageous. |
| Versatility | Can be adapted for various N2-alkyl groups. | Less flexible; requires a new aldehyde for each C-substituent pattern. |
| Ideal Application | Late-stage functionalization, SAR studies. | Large-scale synthesis where regiochemical purity is paramount. |
Conclusion and Authoritative Grounding
The synthesis of this compound can be achieved with high efficiency and regiochemical control through two primary strategies. The regioselective N-methylation of 7-chloro-1H-indazole under acidic conditions, particularly with methyl 2,2,2-trichloroacetimidate, offers a robust and high-yielding route that leverages modern catalytic methods to solve the classic N1/N2 selectivity problem.[6][14] Alternatively, de novo methods like the one-pot Cadogan reductive cyclization provide an elegant solution by building the heterocyclic core with the N2-substituent in place, ensuring complete regiocontrol from the start.[15]
The selection of a specific pathway should be guided by the project's goals. For rapid analogue synthesis and SAR exploration, the N-methylation route is highly adaptable. For large-scale manufacturing campaigns where cost of goods and process simplicity are dominant drivers, a well-optimized one-pot de novo synthesis is often superior. Both approaches represent state-of-the-art solutions for accessing this valuable building block, paving the way for further development of novel therapeutics for neurodegenerative and other diseases.
References
- EvitaChem. This compound.
- Organic Chemistry Portal. Synthesis of 2H-indazoles.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
- Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Chemical Communications (RSC Publishing). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Schunder, S. S., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 223.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.
- Brown, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8345-8351.
- University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504.
- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Feri, M., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports.
- Multiple Sclerosis News Today. (2019). Study: Chloroindazole compounds show promise as treatments.
- Karim, H., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports, 9(1), 503.
- ResearchGate. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis.
- Illinois Experts. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis.
- ResearchGate. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.
- PubMed. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.
- Global Autoimmune Institute. Breakthrough Compound Reverses Myelin Loss.
- FirstWord Pharma. Cadenza Bio Announces Peer-Reviewed Study Showing Oral, Brain-Penetrant ERβ Ligands Drive Remyelination and Functional Recovery in MS Models.
Sources
- 1. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 2. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Sclerosis Foundation - Study: Chloroindazole compounds show promise as treatments [msfocus.org]
- 4. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis [escholarship.org]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.ucc.ie [research.ucc.ie]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 16. 2H-Indazole synthesis [organic-chemistry.org]
Introduction: The Significance of 7-Chloro-2-methyl-2H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 1216469-16-7) is a substituted heterocyclic compound built upon the indazole scaffold. The indazole core, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with diverse and potent biological activities.[1][2] The specific substitution pattern of this molecule—a chlorine atom at the 7-position and a methyl group on the nitrogen at the 2-position (the N-2 tautomer)—defines its unique electronic and steric properties.[3] These features make it a valuable building block in the synthesis of more complex molecules targeted for therapeutic applications, including potential antimicrobial and anticancer agents.[2][3]
The N-2 methylation is a critical structural feature. In the broader indazole family, the dipole moment of the 2H-indazole tautomer is significantly greater than that of the 1H-indazole, and the basicity also differs, which can profoundly impact molecular interactions and pharmacokinetic properties.[4] Understanding the precise physicochemical properties of this compound is therefore not merely an academic exercise; it is a prerequisite for its effective use in drug discovery, enabling researchers to predict its behavior, design appropriate assays, and develop viable formulations.
This guide provides a comprehensive overview of the core physicochemical identity of this compound and presents a validated experimental framework for its complete characterization.
Section 1: Core Molecular and Physicochemical Identity
A thorough understanding of a compound begins with its fundamental identifiers and key physicochemical parameters. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and reference predicted values or data from close analogs to build a working profile.
Table 1: Physicochemical Properties of this compound
| Property | Value / Information | Source / Comment |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 1216469-16-7 | [3] |
| Molecular Formula | C₈H₇ClN₂ | [3] |
| Molecular Weight | 166.61 g/mol | [3] |
| Physical Form | Solid at room temperature. | [3] |
| Melting Point | Not experimentally reported. Determination protocol is provided in Section 2.3. | - |
| Boiling Point | Not experimentally reported. Predicted for analog 7-Chloro-1H-indazole: 309.5±15.0 °C. | Predicted data for a related compound. |
| Aqueous Solubility | Not experimentally reported. Determination protocol is provided in Section 2.4. | - |
| Lipophilicity (LogP) | Not experimentally reported. XLogP3 predicted for isomer 6-Chloro-2-methyl-2H-indazole: 2.6. | [5] Computed value for an isomeric compound. Protocol for experimental determination is in Section 2.5. |
| pKa (Acidic) | Not experimentally reported. Predicted for parent 1H-Indazole: 13.86. | [4] Data for the parent scaffold, which is a stronger acid. |
| pKa (Basic) | Not experimentally reported. The pKa of the conjugate acid of parent 1H-Indazole is 1.31. |[4] Data for the parent scaffold, which is a weaker base. |
Section 2: A Validated Experimental Framework for Characterization
For any research chemical, particularly one intended for drug development, in-house verification of its identity, purity, and core properties is a critical step that ensures the reliability of all subsequent biological data. This section provides self-validating, step-by-step protocols for the comprehensive physicochemical characterization of a newly synthesized or procured batch of this compound.
Caption: Workflow for comprehensive physicochemical characterization.
Protocol 2.1: Identity and Purity Confirmation by Spectroscopy and Chromatography
Expertise & Rationale: This protocol establishes the molecular identity and purity, which is the foundational step for all further experiments. We use a combination of Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment. The choice of deuterated chloroform (CDCl₃) as the initial NMR solvent is based on the expected non-polar nature of the molecule, though DMSO-d₆ is a viable alternative if solubility is poor.[6]
Methodology:
-
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: The spectrum should be consistent with the structure: aromatic protons in the ~7.0-8.0 ppm region, a singlet for the N-methyl group (~4.0 ppm), and a singlet for the indazole C3-proton. The integration of these regions should correspond to the number of protons in the structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Expect signals corresponding to the 8 carbon atoms in the molecule, with aromatic carbons typically appearing between 110-150 ppm and the N-methyl carbon appearing further upfield.
-
-
Mass Spectrometry (MS) Acquisition:
-
Prepare a dilute solution of the sample in methanol or acetonitrile (~0.1 mg/mL).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 167.04. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of [M+H]⁺ to [M+2+H]⁺) must be present.
-
-
Purity Analysis by HPLC:
-
Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: Run a gradient from 5% B to 95% B over 15-20 minutes.
-
Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 254 nm).
-
Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks. A purity of ≥95% is typically required for use in biological assays.
-
Protocol 2.2: Physical State and Appearance
Methodology:
-
Observe the sample at ambient temperature (20-25°C).
-
Record the physical form (e.g., crystalline solid, amorphous powder) and color. This compound is expected to be a solid.[3]
Protocol 2.3: Melting Point Determination
Expertise & Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically <2°C) suggests a highly pure compound, whereas a broad or depressed range indicates the presence of impurities.
Methodology:
-
Place a small, dry amount of the powdered sample into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15°C per minute initially.
-
Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.
Protocol 2.4: Aqueous Solubility Determination (Shake-Flask Method)
Expertise & Rationale: Aqueous solubility is a critical parameter for any compound intended for biological testing or oral administration. Low solubility can lead to poor absorption and unreliable results in vitro.[2] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.
Methodology:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the suspension for 24 hours to ensure equilibrium is reached.
-
After 24 hours, allow the suspension to settle. Remove an aliquot of the supernatant, taking care not to disturb the solid pellet.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method, comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Express the solubility in µg/mL or µM.
Protocol 2.5: Lipophilicity (LogP) Determination by RP-HPLC
Expertise & Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP indicates greater lipid solubility. The reverse-phase HPLC method is a rapid and reliable way to estimate LogP by correlating a compound's retention time with that of known standards.
Methodology:
-
Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values (e.g., uracil, aniline, toluene, naphthalene) in the mobile phase.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase.
-
Chromatography:
-
Use a C18 column and an isocratic mobile phase (e.g., 60:40 acetonitrile:water).
-
Inject each standard and the test compound, recording the retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogP values for the standards. This should yield a linear relationship.
-
Using the equation of the line from the standard curve, calculate the LogP of this compound from its measured log(k) value.
-
Section 3: Synthetic Pathway Overview
The synthesis of 2H-indazoles, including N-2 methylated derivatives, can be achieved through several modern synthetic methodologies. A common and effective approach involves a copper-catalyzed, one-pot, three-component reaction.[7] This method is valued for its efficiency and tolerance of various functional groups.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. 6-chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to 7-Chloro-2-methyl-2H-indazole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics.[2] Among the various substituted indazoles, 7-Chloro-2-methyl-2H-indazole has garnered significant attention as a versatile building block, particularly in the development of kinase inhibitors for oncology.[3] This technical guide provides a comprehensive overview of this compound, covering its chemical identifiers, physicochemical properties, synthesis, applications in drug discovery, and essential safety and handling information.
Core Identifiers and Chemical Structure
A precise understanding of a compound's identity is fundamental for any research and development endeavor. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 1216469-16-7[3] |
| IUPAC Name | 7-chloro-2-methylindazole[3] |
| Molecular Formula | C₈H₇ClN₂[3] |
| Molecular Weight | 166.61 g/mol [3] |
| Canonical SMILES | CN1C=C2C=CC=C(C2=N1)Cl[3] |
| InChI Key | NZUUPXABAFLXFW-UHFFFAOYSA-N[3] |
The structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a pyrazole ring. The chlorine atom at the 7-position and the methyl group at the 2-position of the indazole core significantly influence the molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity.[3]
Physicochemical Properties
While specific experimental data for melting and boiling points can vary with purity, this compound is typically a solid at room temperature.[3] The table below provides a summary of its key physicochemical properties.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Purity (Commercial) | ≥98% | [3] |
| Storage Conditions | 4°C | [3] |
Further characterization of this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.[3]
Synthesis of this compound: A Methodological Overview
The synthesis of 2H-indazoles has been an area of active research, with several methodologies developed to access this important heterocyclic core. A common and effective route for the preparation of this compound involves the cyclization of a substituted benzonitrile with a hydrazine derivative.[3]
A prevalent synthetic pathway involves the reaction of 2-chlorobenzonitrile with methylhydrazine. This reaction is typically carried out in a suitable solvent such as ethanol or methanol under acidic conditions and at elevated temperatures, generally between 80°C and 100°C, to facilitate the cyclization process.[3]
Below is a generalized experimental protocol based on established methods for 2H-indazole synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chlorobenzonitrile
-
Methylhydrazine
-
Anhydrous ethanol or methanol
-
Acid catalyst (e.g., hydrochloric acid in an inert solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chlorobenzonitrile in anhydrous ethanol (or methanol).
-
Addition of Reagents: To the stirred solution, add methylhydrazine. Subsequently, carefully add the acid catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain this temperature for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solvent is then typically removed under reduced pressure. The resulting residue is then taken up in an organic solvent and washed with an aqueous solution to remove any remaining acid and salts.
-
Purification: The crude product is then purified, commonly by flash column chromatography on silica gel, to yield pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs.[4] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex drug candidates, particularly in the realm of oncology.
The primary application of this compound is as a building block in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can mimic the adenine region of ATP, the natural substrate for kinases, allowing indazole-based inhibitors to competitively bind to the ATP-binding site of these enzymes.[5]
The 7-chloro substituent can engage in favorable interactions within the kinase active site, potentially enhancing binding affinity and selectivity. The N2-methyl group serves to block a potential site of metabolism and can also influence the overall conformation of the molecule, which is critical for effective binding to the target protein.[6]
-
Tyrosine Kinases: These are critical targets in cancer therapy, and indazole-based compounds have shown significant promise in inhibiting their activity.
-
Serine/Threonine Kinases: This class of kinases is also implicated in cancer and other diseases, and the indazole scaffold has been successfully employed in the design of inhibitors.
The versatility of this compound allows for further chemical modifications, enabling medicinal chemists to fine-tune the pharmacological properties of the final drug candidates.[3]
Caption: Role of this compound in the drug discovery pipeline.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, it is always recommended to consult the specific Safety Data Sheet provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique structural features make it an important component in the design of kinase inhibitors with potential applications in oncology. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in research and drug development. As the quest for novel and more effective therapeutics continues, the importance of key intermediates like this compound is poised to grow.
References
- KEIMFARBEN GMBH. (n.d.). Safety data sheet.
- The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubChem. (n.d.). This compound-4-carbaldehyde.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- National Institutes of Health. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza.
- ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF.
- MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- Chemical Synthesis Database. (2025). 2-methyl-6-nitro-2H-indazole.
- PubChem. (n.d.). 6-chloro-2-methyl-2H-indazole.
Sources
- 1. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. keim.com [keim.com]
An In-Depth Technical Guide to the Solubility Profile of 7-Chloro-2-methyl-2H-indazole
This guide provides a comprehensive analysis of the solubility characteristics of 7-Chloro-2-methyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] Given the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, a thorough understanding of this parameter is paramount for researchers, scientists, and drug development professionals.[4][5][6]
Introduction to this compound
This compound is a substituted indazole with the molecular formula C₈H₇ClN₂ and a molecular weight of approximately 166.61 g/mol .[1][7][8] The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][9][10] The specific substitution pattern of this compound, featuring a chlorine atom on the benzene ring and a methyl group on the pyrazole nitrogen, significantly influences its physicochemical properties, including its solubility.
The "2H-indazole" designation indicates that the methyl group is attached to the nitrogen at the 2-position of the pyrazole ring. This tautomeric form can influence the molecule's dipole moment and hydrogen bonding capabilities compared to its 1H-indazole counterpart.[2][9]
Theoretical Solubility Profile
In the absence of extensive empirical data in the public domain, a theoretical solubility profile can be constructed based on the molecular structure of this compound and the principle of "like dissolves like."[11] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
The key structural features influencing the solubility of this compound are:
-
The Indazole Ring System: This aromatic, heterocyclic core is largely nonpolar, contributing to solubility in nonpolar solvents.
-
The Chlorine Atom: The electronegative chlorine atom introduces a polar C-Cl bond, increasing the molecule's overall polarity and potential for dipole-dipole interactions.
-
The Nitrogen Atoms: The two nitrogen atoms in the pyrazole ring are capable of acting as hydrogen bond acceptors, which can enhance solubility in protic solvents.
-
The Methyl Group: The N-methyl group is a nonpolar, hydrophobic moiety that can slightly decrease solubility in polar solvents.
Based on these features, a predicted solubility profile in common laboratory solvents is presented in Table 1.
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nitrogen atoms can act as hydrogen bond acceptors, but the overall molecule has significant nonpolar character from the aromatic rings and the methyl group, limiting aqueous solubility. Solubility is expected to be higher in alcohols than in water due to the alkyl portion of the alcohols interacting favorably with the nonpolar regions of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | These solvents can engage in strong dipole-dipole interactions with the polar C-Cl bond and the indazole ring system. The lack of a hydrogen-bonding network in these solvents, as seen in water, allows for better solvation of the molecule. DMSO and DMF are particularly good solvents for many organic compounds used in drug discovery.[12] |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Moderate to High | The nonpolar aromatic core of the indazole and the methyl group will interact favorably with nonpolar solvents through van der Waals forces. Dichloromethane, with its moderate polarity, is often an effective solvent for compounds of intermediate polarity like this one. |
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination is essential for accurate solubility data. The following section outlines a standard laboratory protocol for determining the solubility of a solid compound like this compound. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[13]
The workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
-
Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of this compound of known concentration in a highly soluble solvent (e.g., DMSO).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid. Alternatively, centrifuge the vials and collect the supernatant. Filtration through a syringe filter (e.g., 0.22 µm) is also a common method.
-
-
Quantification:
-
Dilute the saturated solution with a suitable solvent to bring the concentration within the range of the calibration standards.
-
Analyze the diluted samples and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Factors Influencing Solubility and Experimental Choices
The choice of solvents for screening is critical and should be guided by the intended application.[5][6][12][14] For early-stage drug discovery, solvents like DMSO and buffered aqueous solutions are common.[4] For synthesis and purification, a wider range of organic solvents would be explored.
The following logical relationship diagram illustrates the key factors influencing the solubility of an organic compound:
Caption: Factors influencing the solubility of a compound.
Safety Considerations
When handling this compound and the solvents mentioned, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[15][16][17][18][19] All work should be conducted in a well-ventilated fume hood.[17] Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[15][16][17][18][19]
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, a theoretical assessment based on its molecular structure provides valuable guidance for its use in a laboratory setting. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate to high solubility in nonpolar solvents, and low to moderate solubility in polar protic solvents. For precise applications, the experimental protocol outlined in this guide should be followed to determine its thermodynamic solubility in the solvents of interest. This information is fundamental for the successful development of synthetic routes, purification strategies, and formulations involving this compound.
References
- EvitaChem. (n.d.). Buy this compound (EVT-1449897) | 1216469-16-7.
- Pessanha, M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883.
- Byrne, F. P., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- PubChem. (n.d.). This compound-4-carbaldehyde.
- ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection.
- ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
- Unknown. (n.d.). Safety data sheet.
- ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4437.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- Cayman Chemical. (2021, April 5). Safety Data Sheet.
- MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
- Oriental Journal of Chemistry. (n.d.). Novel Substituted Indazoles towards Potential Antimicrobial Agents.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- PubChem. (n.d.). 6-chloro-2-methyl-2H-indazole.
Sources
- 1. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 7. This compound | 1216469-16-7 [m.chemicalbook.com]
- 8. 6-chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. chem.ws [chem.ws]
- 12. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. keim.com [keim.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. multimedia.3m.com [multimedia.3m.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Utility of 7-Chloro-2-methyl-2H-indazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a core component in numerous approved and investigational drugs.[1][2] Its rigid, bicyclic nature and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating optimal interactions with biological targets. Within this important class of heterocycles, 7-Chloro-2-methyl-2H-indazole has emerged as a particularly valuable building block, offering a unique combination of chemical reactivity and steric and electronic properties that are highly sought after in the design of targeted therapeutics.[3] This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this key intermediate, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.
Structural and Physicochemical Profile
This compound (CAS No. 1216469-16-7) is a solid at room temperature with a molecular formula of C₈H₇ClN₂ and a molecular weight of 166.61 g/mol .[3] The structure features a benzene ring fused to a pyrazole ring, with a chlorine atom at the 7-position and a methyl group regioselectively placed on the N-2 nitrogen of the pyrazole. This specific N-methylation is crucial as it locks the tautomeric form, ensuring a consistent and predictable geometry for molecular modeling and structure-activity relationship (SAR) studies.[3] The chlorine atom at the 7-position significantly influences the molecule's electronic properties, acting as an electron-withdrawing group that can modulate the pKa of the heterocyclic system and participate in halogen bonding or other non-covalent interactions with protein targets.[3]
| Property | Value | Source |
| CAS Number | 1216469-16-7 | [3] |
| Molecular Formula | C₈H₇ClN₂ | [3] |
| Molecular Weight | 166.61 g/mol | [3] |
| Appearance | Solid | [3] |
Synthesis of the this compound Core
The regioselective synthesis of 2H-indazoles, and specifically N-2 methylated indazoles, is a key challenge that has been addressed through various synthetic strategies. The most direct and commonly employed method for the preparation of this compound involves the cyclization of a suitably substituted precursor.
One of the most reliable routes proceeds from 2-chloro-6-nitrobenzaldehyde and methylamine, followed by a reductive cyclization. This approach offers good control over the regioselectivity of the N-methylation.
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Reductive Cyclization
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Step 1: Condensation to form N-((2-chloro-6-nitrophenyl)methylene)methanamine
-
To a solution of 2-chloro-6-nitrobenzaldehyde (1.0 eq) in methanol (5 vol) at 0 °C, add a solution of methylamine (1.1 eq, as a solution in a suitable solvent like THF or water) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude imine intermediate, which is often used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude imine from Step 1 in a high-boiling point solvent such as triethyl phosphite (P(OEt)₃, which also acts as the reducing agent) or a suitable inert solvent like toluene with the addition of a phosphine-based reducing agent.
-
Heat the reaction mixture to reflux (typically 120-150 °C) for 12-24 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
After cooling to room temperature, the excess triethyl phosphite can be removed by distillation under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The aromatic protons will appear as a multiplet system, with their chemical shifts and coupling constants being influenced by the chloro and pyrazole ring substituents. The N-methyl group will be a sharp singlet, typically in the range of 4.0-4.3 ppm.[4]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and heterocyclic ring carbons, with the carbon bearing the chlorine atom showing a characteristic shift.[4]
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 166, along with a characteristic M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the heterocyclic ring system, and the C-Cl stretching vibration.[5]
Reactivity and Application as a Building Block
The true value of this compound lies in its versatile reactivity, which allows for its elaboration into more complex molecular architectures. The chlorine atom at the 7-position is the primary handle for functionalization, most notably through palladium-catalyzed cross-coupling reactions.[6]
Figure 2: Key cross-coupling reactions of this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 7-position.[7]
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a suitable solvent system, commonly a mixture of toluene and water or dioxane and water.
-
Heat the mixture to reflux (80-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 7-aryl-2-methyl-2H-indazole derivative.[7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of 7-amino-indazole derivatives.[6][8][9] These can serve as key intermediates for further functionalization or as final products with desired biological activities.
General Protocol for Buchwald-Hartwig Amination:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-48 hours, monitoring progress by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 7-amino-2-methyl-2H-indazole product.[8]
Case Study: Application in Kinase Inhibitor Synthesis
The indazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif.[10][11] The 7-substituted-2-methyl-2H-indazole core allows for the exploration of the solvent-exposed region of the ATP-binding pocket, making it a valuable platform for developing potent and selective inhibitors. For instance, derivatives of this core have been investigated as inhibitors of various kinases, including AKT kinase, a key node in cell signaling pathways often dysregulated in cancer.[12] The pan-AKT inhibitor Afuresertib (GSK2110183) is a prominent example of a clinically investigated drug whose synthesis can utilize intermediates derived from substituted indazoles.
The synthesis of complex kinase inhibitors often involves a multi-step sequence where the this compound core is first coupled with another key fragment via a Suzuki or similar cross-coupling reaction, followed by further modifications.
Conclusion
This compound is a strategically important heterocyclic building block with broad applications in drug discovery. Its well-defined structure, coupled with the versatile reactivity of the 7-chloro substituent, provides a robust platform for the synthesis of diverse libraries of compounds for biological screening. The reliable protocols for its synthesis and subsequent functionalization via modern cross-coupling methodologies make it an accessible and powerful tool for medicinal chemists. As the demand for novel, targeted therapeutics continues to grow, the utility of well-designed building blocks like this compound is set to become even more critical in the quest for new medicines.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Advent of a Privileged Scaffold: A Historical and Technical Guide to the Synthesis of 7-chloro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a fused benzene and pyrazole ring system, stands as a cornerstone in modern medicinal chemistry, underpinning the structure of numerous therapeutic agents. The journey to understanding and manipulating this versatile scaffold is a story of fundamental chemical discovery and the relentless pursuit of synthetic efficiency and control. This in-depth guide delves into the historical context surrounding the synthesis of a specific, yet representative, member of this class: 7-chloro-2-methyl-2H-indazole. By examining the evolution of its synthesis, we gain a deeper appreciation for the foundational principles that continue to shape contemporary drug development.
From Serendipity to Strategy: The Dawn of Indazole Chemistry
The tale of the indazole ring begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1880, while investigating the reactions of ortho-hydrazino cinnamic acid, Fischer unexpectedly synthesized the first indazole derivative, laying the groundwork for a new class of heterocyclic compounds.[1][2] This initial discovery, born from curiosity-driven research, opened the door to a rich field of synthetic exploration.
Early efforts to construct the indazole core were largely centered around intramolecular cyclization reactions of appropriately substituted benzene derivatives. Two classical methods that emerged from this era and remain fundamental to understanding indazole synthesis are the Jacobson and Von Auwers syntheses.
The Jacobson Indazole Synthesis: A Diazotization-Cyclization Cascade
The Jacobson synthesis, a cornerstone of early indazole chemistry, typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization. This method proved effective for the synthesis of 1H-indazoles. The causality behind this experimental choice lies in the generation of a reactive diazonium salt ortho to a methyl group, which can then participate in the ring-closing step.
The mechanism proceeds through the initial protection of the aniline nitrogen via acylation, which serves to moderate its reactivity and direct the subsequent nitrosation. Treatment with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), leads to the formation of an N-nitrosoamine. This intermediate then rearranges and eliminates water to form the crucial diazonium salt. The final step is an intramolecular cyclization, where the electron-rich aromatic ring attacks the diazonium group, leading to the formation of the indazole ring system with concomitant loss of a proton.
Conceptual Workflow of the Jacobson Indazole Synthesis
Caption: Jacobson Synthesis Workflow
The Von Auwers Indazole Synthesis: Rearrangement and Ring Formation
Another classical approach, developed by Karl von Auwers in the early 20th century, provided an alternative route to indazoles, often yielding 2H-isomers as byproducts. The Von Auwers synthesis typically starts from an o-acylphenylhydrazine, which undergoes a base- or acid-catalyzed cyclization. The ingenuity of this method lies in the utilization of a pre-formed N-N bond in the hydrazine starting material, which then directs the formation of the pyrazole ring.
The mechanism involves the initial formation of a hydrazone from the o-acylphenylhydrazine. Under acidic or basic conditions, this hydrazone undergoes a cyclization-dehydration sequence. The regiochemical outcome of this reaction, determining whether the 1H- or 2H-indazole is formed, is highly dependent on the nature of the substituents and the reaction conditions. This early work highlighted a critical challenge that would occupy synthetic chemists for decades: the control of regioselectivity in indazole synthesis.
The Challenge of Regioisomers: Synthesizing this compound
The synthesis of this compound presents a specific and illustrative challenge: the regioselective introduction of a methyl group at the N2 position of the indazole ring. The inherent electronics of the indazole system often favor alkylation at the N1 position, leading to mixtures of isomers that can be difficult to separate.
While a definitive "first" synthesis of this exact molecule is not readily apparent in early literature, a plausible and historically consistent approach would involve a two-step process: the synthesis of 7-chloroindazole followed by a methylation reaction.
Step 1: Synthesis of the 7-Chloroindazole Core
An early and straightforward approach to 7-chloroindazole would likely have employed a variation of the Jacobson synthesis, starting from 2-methyl-6-chloroaniline.
Hypothetical Early Protocol for 7-Chloroindazole Synthesis
| Step | Reagent/Conditions | Purpose |
| 1. Acetylation | Acetic anhydride, glacial acetic acid | Protection of the amino group. |
| 2. Nitrosation | Sodium nitrite, concentrated sulfuric acid, 0-5 °C | Formation of the N-nitroso intermediate. |
| 3. Cyclization | Heating in a suitable solvent (e.g., acetic acid) | Intramolecular cyclization to form the indazole ring. |
| 4. Work-up | Neutralization, extraction, and purification | Isolation of the 7-chloroindazole product. |
This process, while conceptually sound, would likely have suffered from moderate yields and the potential for side reactions, reflecting the experimental limitations of the time.
Step 2: The Critical N-Methylation Step
With 7-chloroindazole in hand, the next and most challenging step would be the regioselective methylation to obtain the desired 2-methyl isomer. Early methylation methods, often employing reagents like methyl iodide or dimethyl sulfate in the presence of a base, were notoriously unselective, typically yielding a mixture of N1- and N2-methylated products.
The underlying reason for this lack of selectivity lies in the similar nucleophilicity of the two nitrogen atoms in the indazole anion. The ratio of the N1 to N2 isomers is influenced by a delicate interplay of factors including the solvent, the nature of the base, the alkylating agent, and the electronic properties of the substituents on the indazole ring.
Regioselectivity Challenge in Indazole Methylation
Caption: Competing N1 and N2 Methylation Pathways
The Modern Era: Towards Regiocontrolled Synthesis
The historical challenges associated with the regioselective synthesis of 2H-indazoles like this compound have driven the development of more sophisticated and controlled synthetic methodologies. A common modern approach involves the cyclization of a precursor that already contains the N-methyl group, thereby circumventing the problematic N-alkylation step.
A widely cited method for the synthesis of this compound involves the reaction of 2-chlorobenzonitrile with methylhydrazine.[3] This approach directly installs the methyl group on one of the nitrogen atoms of the hydrazine precursor, leading to a more controlled cyclization and a higher yield of the desired 2H-indazole isomer.
Modern Synthetic Protocol for this compound
| Step | Reagent/Conditions | Purpose |
| 1. Reaction | 2-chlorobenzonitrile, methylhydrazine | Formation of the initial adduct. |
| 2. Cyclization | Heating in a suitable solvent (e.g., pyridine or acetic acid) | Intramolecular cyclization to form the 2-methyl-2H-indazole ring. |
| 3. Work-up | Removal of solvent, purification (e.g., chromatography) | Isolation of the pure this compound. |
This evolution from classical, often low-yielding and non-selective methods to modern, highly controlled syntheses encapsulates the progress in organic chemistry. The journey to synthesize this compound serves as a microcosm of the broader trends in drug discovery: a continuous drive for efficiency, selectivity, and a deep understanding of the underlying chemical principles.
Conclusion
The historical context of this compound synthesis is a testament to the enduring legacy of foundational organic chemistry. From the initial discoveries of Fischer to the classical methodologies of Jacobson and Von Auwers, the challenges of constructing and functionalizing the indazole ring have spurred innovation. The critical issue of regioselectivity, particularly in N-alkylation, has been a persistent theme, driving the development of more refined and controlled synthetic strategies. Today, the ability to synthesize specific isomers like this compound with high precision is a direct result of this rich history of scientific inquiry and problem-solving, providing the tools necessary for the continued exploration of the vast chemical space of indazole-based therapeutics.
References
- Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
- Gaikwad, D. D., et al. "Synthesis of indazole motifs and their medicinal importance: An Overview." ChemInform, vol. 46, no. 23, 2015.
- Singh, U. P., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, vol. 13, no. 1, 2023, pp. 1-28.
Sources
Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 7-Chloro-2-methyl-2H-indazole
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This bicyclic system, consisting of a fused benzene and pyrazole ring, is a key structural motif in several FDA-approved drugs, including the antiemetic granisetron and the potent kinase inhibitors pazopanib and axitinib.[4][5] The therapeutic versatility of indazole derivatives stems from their ability to mimic the hinge-binding motifs of key enzymes, such as kinases, and their capacity for diverse chemical modifications that fine-tune their pharmacological profiles.[6]
7-Chloro-2-methyl-2H-indazole is a specific derivative that has garnered interest for its potential biological activities, likely including antimicrobial and anticancer properties, consistent with other compounds in its class.[6] The substitution pattern of this molecule—a chlorine atom at the 7-position and a methyl group at the 2-position—is critical. The electron-withdrawing nature of the chlorine can modulate the electronics of the ring system, potentially enhancing interactions with biological targets, while the N-2 methyl group locks the tautomeric form, ensuring a consistent binding geometry.[6]
While the therapeutic potential of this compound is hypothesized to involve interactions with various enzymes and proteins, leading to the modulation of cellular signaling pathways and gene expression, the precise mechanism of action remains to be fully elucidated.[6] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and define the molecular mechanism of this promising compound. The experimental strategies outlined herein are designed to be self-validating, ensuring a robust and reliable characterization of its biological activity.
Part 1: Foundational Characterization and Target Identification
The initial phase of a mechanism of action study involves a broad-based screening approach to identify the potential biological targets of this compound. This is followed by a more focused validation of the initial findings.
In Silico Target Prediction
Before embarking on extensive laboratory experiments, computational methods can provide valuable insights into the likely protein targets.
Protocol for In Silico Target Prediction:
-
Compound Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformation using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).
-
Target Prediction Software: Utilize a variety of target prediction algorithms and databases, such as SwissTargetPrediction, SuperPred, and PharmMapper. These tools compare the structure of the query compound to libraries of known ligands for a wide range of biological targets.
-
Data Analysis: Analyze the output from the different prediction tools, looking for consensus targets or target classes that are consistently identified. Pay close attention to targets that are implicated in cancer and infectious diseases, given the known activities of indazole derivatives.
Broad-Spectrum Kinase Profiling
Given that many indazole derivatives are known kinase inhibitors, a broad-spectrum kinase panel is a logical starting point for experimental target identification.
Protocol for Broad-Spectrum Kinase Profiling:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp). These services offer panels that test the compound against hundreds of purified kinases at a fixed concentration (typically 1-10 µM).
-
Data Interpretation: The service will provide data on the percent inhibition of each kinase. Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., >50% or >70%).
-
Dose-Response Validation: For the primary hits, perform follow-up dose-response assays to determine the IC50 (half-maximal inhibitory concentration) for each kinase. This will confirm the initial findings and provide a quantitative measure of potency.
Data Presentation:
| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |
| Kinase A | 85% | 150 |
| Kinase B | 72% | 800 |
| Kinase C | 45% | >10,000 |
Cellular Target Engagement Assays
Confirming that the compound interacts with its putative target in a cellular context is a critical validation step.
Workflow for Cellular Target Engagement:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol for CETSA:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified period.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures. The binding of the compound to its target protein should stabilize it, increasing its melting temperature.
-
Protein Fractionation: After heating, lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve in the presence of the compound indicates target engagement.
Part 2: Elucidating Cellular and Phenotypic Consequences
Once a primary target or a set of high-confidence targets has been identified and validated, the next step is to understand the downstream cellular consequences of target engagement.
Cell Viability and Proliferation Assays
To assess the functional impact of this compound on cancer or microbial cells, standard viability and proliferation assays are essential.
Protocol for Cell Viability Assay (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration that causes 50% growth inhibition).
Analysis of Downstream Signaling Pathways
If the target of this compound is a kinase or another signaling protein, it is crucial to investigate the impact on downstream signaling pathways.
Workflow for Signaling Pathway Analysis:
Caption: Workflow for Analyzing Downstream Signaling Pathways.
Protocol for Western Blot Analysis:
-
Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream signaling proteins.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation status.
Transcriptomic and Proteomic Profiling
To gain a global, unbiased view of the cellular response to this compound, transcriptomic and proteomic approaches are invaluable.
Protocol for RNA-Sequencing (RNA-Seq):
-
Cell Treatment and RNA Extraction: Treat cells with the compound and extract high-quality total RNA.
-
Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to the compound.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify cellular pathways and biological processes that are significantly enriched among the differentially expressed genes.
Part 3: In Vivo Validation and Preclinical Assessment
The final stage of mechanism of action studies involves validating the findings in a more complex, in vivo setting.
Animal Models of Disease
The choice of animal model will depend on the therapeutic indication. For oncology, this would typically involve xenograft or syngeneic tumor models.
Protocol for Xenograft Tumor Model Study:
-
Tumor Implantation: Implant human cancer cells (that have been shown to be sensitive to the compound in vitro) subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound and a vehicle control according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume regularly throughout the study.
-
Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, or at various time points, collect tumor tissue to assess the in vivo target engagement and modulation of downstream signaling pathways using techniques like immunohistochemistry (IHC) or Western blotting.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg) | 750 ± 150 | 50% |
| This compound (30 mg/kg) | 300 ± 100 | 80% |
Conclusion: Synthesizing a Coherent Mechanistic Narrative
The elucidation of a compound's mechanism of action is an iterative process that integrates data from computational, in vitro, and in vivo studies. By systematically applying the experimental strategies outlined in this guide, researchers can build a comprehensive and well-supported model for the molecular mechanism of this compound. This detailed understanding is not only of fundamental scientific importance but is also a prerequisite for the successful clinical development of this promising therapeutic candidate. The logical flow from broad-based screening to focused in vivo validation ensures that the resulting mechanistic narrative is both scientifically rigorous and directly relevant to its potential therapeutic application.
References
- Boiani, M., et al. (2005). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. PubMed.
- Avila-Ramírez, F., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH.
- Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. NIH.
- ResearchGate. (n.d.). Different approaches for the synthesis of 2H-Indazoles.
- Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- MDPI. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- PubChem. (n.d.). This compound-4-carbaldehyde.
- PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
Sources
- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
An In-depth Technical Guide to the Safe Handling and Use of 7-Chloro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 7-Chloro-2-methyl-2H-indazole. As a crucial building block in medicinal chemistry, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound in an informed and safe manner.
Chemical Identity and Physicochemical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₈H₇ClN₂.[1][2] Its structure, featuring a chloro-substituted indazole core with a methyl group on one of the nitrogen atoms, makes it a valuable synthon in the development of pharmacologically active molecules.[1]
| Property | Value | Source |
| CAS Number | 1216469-16-7 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| Appearance | Solid (at room temperature) | [1] |
| Boiling Point (Predicted) | 299.8 ± 13.0 °C | [2] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and GHS Classification
-
H302: Harmful if swallowed. [3]
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H332: Harmful if inhaled. [3]
Based on these, the following pictograms are recommended for labeling:
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[5]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[5]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[6]
Safe Handling and Storage Protocols
Given the inferred hazards, a stringent and proactive approach to handling and storage is essential.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to minimize exposure risk.
Caption: Mandatory PPE for handling this compound.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. Inspect gloves for any signs of degradation or perforation before use.[8]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin.
-
Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Storage
Proper storage is critical to maintain the stability of the compound and prevent accidents.
-
Temperature: Store in a cool, dry place, ideally between 2-8°C as recommended by suppliers.[2]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Incompatibilities: Store away from strong oxidizing agents.[1]
-
Ventilation: Store in a well-ventilated area.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
The following procedures should be followed in case of exposure:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8][9]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Caption: First-aid flowchart for exposure to this compound.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[13]
-
Specific Hazards: As a halogenated organic compound, it may produce toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon oxides upon combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
Accidental Release Measures
For a small spill of the solid material:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Carefully sweep up the spilled solid, avoiding the generation of dust.[14]
-
Collect: Place the swept material into a sealed, labeled container for hazardous waste disposal.[15]
-
Clean: Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the hazardous waste container.
-
Decontaminate: Decontaminate the area with a suitable laboratory detergent and water.
Experimental Protocol: Synthesis of this compound
While several methods exist for the synthesis of 2H-indazoles, a common and effective route for N-alkylation involves the reaction of the parent indazole with an alkylating agent. The following is a representative, detailed protocol adapted from general procedures for the synthesis of similar compounds.[1] Researchers should perform a thorough risk assessment before proceeding.
Reaction: 7-Chloro-1H-indazole to this compound
Materials:
-
7-Chloro-1H-indazole
-
Methyl iodide (or another suitable methylating agent)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 7-Chloro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Caption: Workflow for the synthesis of this compound.
Stability and Reactivity
-
Stability: The compound is generally stable under recommended storage conditions.[1]
-
Reactivity: As a halogenated aromatic compound, the chlorine atom can participate in nucleophilic substitution reactions. The indazole ring can undergo electrophilic substitution, though the position of substitution will be directed by the existing substituents. It may react with strong oxidizing agents.[1]
Toxicological Information
Specific toxicological data for this compound is not available. Based on the inferred GHS classifications, it is expected to be harmful if swallowed or inhaled, and cause skin and serious eye irritation. Chronic exposure effects have not been determined. As with any novel chemical, it should be handled as if it were potentially toxic.
Disposal Considerations
All waste containing this compound, including unused material, reaction byproducts, and contaminated lab supplies, should be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[16]
-
Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations. Incineration at a high temperature is the preferred method for the destruction of halogenated organic compounds.[16]
Conclusion
This compound is a valuable compound for synthetic and medicinal chemistry. While a comprehensive, verified SDS is not currently available, a conservative approach to safety based on the known hazards of similar compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The causality behind these protocols is rooted in the fundamental principles of chemical hazard mitigation, ensuring a self-validating system of laboratory safety.
References
- "ACCIDENTAL RELEASE MEASURES AND SPILL CLEANUP PROCEDURES". U.S. Department of Labor. [Link]
- Micro Powders.
- European Commission.
- OSHA. Section 6: Accidental Release Measures. [Link]
- KEIMFARBEN GMBH.
- Edvotek.
- Responding to Incidental Chemical Spills. YouTube. [Link]
- 3M.
- MSDS Europe.
- Wikipedia.
- MBL Life Science.
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
- Chem-Space.
- Princeton University. Hazardous Chemical Exposures. [Link]
- Miaodian Stationery (Ningbo) Co., Ltd.
- Safe Work Australia. Classification and labelling for workplace hazardous chemicals. [Link]
- National Center for Biotechnology Information.
- Ministry of Health, Saudi Arabia. First Aid - Chemical Poisoning. [Link]
- NASA Technical Reports Server. Chemical Action of Halogenated Agents in Fire Extinguishing. [Link]
- M&M Pool & Spa Services. Pool Chemical First Aid: Essential Safety Tips. [Link]
- Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- PubChem. This compound-4-carbaldehyde. [Link]
- ResearchGate.
- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
Sources
- 1. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 2. This compound | 1216469-16-7 [m.chemicalbook.com]
- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 4. chem-space.com [chem-space.com]
- 5. mblbio.com [mblbio.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. keim.com [keim.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. First Aid for Pool Chemical Exposure: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. First Aid - Chemical Poisoning [moh.gov.sa]
- 13. edvotek.com [edvotek.com]
- 14. micropowders.com [micropowders.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth: A Strategic Guide to Overcoming Regioisomeric Complexities in the N-Functionalization of Indazoles
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthetic utility is often hampered by the challenge of controlling regioselectivity during N-functionalization. The presence of two nucleophilic nitrogen atoms (N-1 and N-2) frequently leads to the formation of regioisomeric mixtures, complicating synthesis, purification, and scale-up efforts.[3][4] This guide provides a comprehensive analysis of the fundamental principles governing N1 vs. N2 selectivity in the functionalization of indazoles. We will move beyond simple protocol recitation to explore the causal mechanisms—steric, electronic, and the interplay between kinetic and thermodynamic control—that dictate reaction outcomes. Detailed, field-proven protocols for achieving high regioselectivity for N-alkylation, N-arylation, and N-acylation are presented, supported by mechanistic insights and troubleshooting strategies to empower researchers in drug discovery and development.
The Core Challenge: Understanding the Ambident Nucleophilicity of the Indazole Ring
The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable of the two, making it the predominant form in solution.[2][5][6] Upon deprotonation with a base, a single indazolide anion is formed. This anion is an ambident nucleophile, with electron density distributed between the N-1 and N-2 positions, making both susceptible to attack by an electrophile.
The central challenge, therefore, is not to selectively deprotonate one nitrogen over the other, but to control which of the two nucleophilic nitrogens on the resulting anion attacks the electrophile. The outcome of this competition is dictated by a delicate balance of factors that can be strategically manipulated.
The Pillars of Regiocontrol: Kinetic vs. Thermodynamic Pathways
The regiochemical outcome of an indazole N-functionalization can be understood through the lens of kinetic versus thermodynamic control.[7][8]
-
Kinetic Control: Under these conditions (typically lower temperatures, strong non-coordinating bases), the major product is the one that is formed fastest.[9][10] This pathway is governed by the height of the activation energy barrier (Ea). The lower the barrier, the faster the reaction. N-2 functionalization is often, but not always, the kinetically favored pathway.
-
Thermodynamic Control: Under these conditions (typically higher temperatures, longer reaction times, conditions that allow for reversibility or equilibration), the reaction outcome is dictated by the stability of the final products.[9][10] Since N-1 substituted indazoles are generally more thermodynamically stable than their N-2 counterparts, this pathway favors the N-1 isomer.[11][12]
The choice of base, solvent, and temperature are the primary levers for directing the reaction down one path or the other.
Strategic Execution: N-Alkylation Protocols
N-alkylation is the most common functionalization, and where regiocontrol is most critical.
Achieving N1-Selectivity (Thermodynamic Control)
The most reliable and widely cited method for achieving high N1-selectivity involves using a strong hydride base in a non-polar aprotic solvent.[4][13]
Causality: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is key. In the relatively non-polar THF, the sodium cation (Na+) forms a tight ion pair with the indazolide anion. It is postulated that the Na+ coordinates preferentially with the N-2 nitrogen and, if present, a Lewis basic group (like an ester or amide) at the C-3 position.[6][14] This coordination shell creates significant steric hindrance around the N-2 position, effectively blocking the approach of the alkylating agent and directing it to the more accessible N-1 position.[4] This setup favors the formation of the thermodynamically more stable N-1 product.[15][16]
Protocol 1: Highly Selective N-1 Alkylation of Indazole
-
System Validation: This protocol is designed for achieving >95% N-1 regioselectivity for a wide range of indazoles, particularly those with electron-withdrawing groups at C3.[13]
-
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., bromide or iodide) (1.1 equiv)
-
-
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may be a slurry.
-
Alkylation: Add the alkyl halide dropwise to the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-12 hours). Gentle heating (e.g., to 50 °C) can accelerate the reaction for less reactive electrophiles.[6]
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with water and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated product.
-
| Indazole Substituent | Base/Solvent | Electrophile | N1:N2 Ratio | Reference |
| 3-CO₂Me | NaH / THF | Pentyl Bromide | >99:1 | [12][13] |
| 3-t-Butyl | NaH / THF | Pentyl Bromide | >99:1 | [12][13] |
| Unsubstituted | NaH / THF | Pentyl Bromide | 93:7 | [12][13] |
| 5-Bromo-3-CO₂Me | Cs₂CO₃ / Dioxane | Various Alcohols* | >98:2 (N-1) | [6][17] |
Note: This specific case uses a modified protocol with Cs₂CO₃ and involves pre-activation of the alcohol.
Achieving N2-Selectivity (Kinetic Control)
Securing the N-2 isomer often requires circumventing the thermodynamic pathway. This can be achieved by using conditions that favor kinetic control or by exploiting specific substrate features.
Causality 1 (Steric Hindrance): Indazoles with bulky substituents at the C-7 position sterically block the N-1 position, naturally directing incoming electrophiles to N-2, even under standard conditions.[4][13] More strategically, electron-withdrawing groups like -NO₂ or -CO₂Me at the C-7 position have been shown to confer excellent N-2 regioselectivity.[12][13]
Causality 2 (Reaction Mechanism): Specific reaction conditions can inherently favor N-2 attack.
-
Mitsunobu Reaction: This reaction shows a strong kinetic preference for the N-2 position, likely due to the steric bulk of the phosphonium intermediate complexing at the less hindered N-2 site.[12][13]
-
Acid-Catalyzed Alkylation: A highly selective method uses alkyl 2,2,2-trichloroacetimidates as the electrophile with a catalytic amount of a strong acid (e.g., TfOH).[18][19] Quantum mechanical calculations suggest this proceeds via protonation of the imidate. The indazole must adopt the higher-energy 2H-tautomer form to attack at N-1, incurring a significant energy penalty. Attack from the more stable 1H-tautomer at the N-2 position has a much lower activation energy barrier, leading to exceptional N-2 selectivity.[18]
Protocol 2: Highly Selective N-2 Alkylation via Acid Catalysis
-
System Validation: This protocol is reported to provide exclusively N-2 alkylated products with no detectable N-1 isomer for a range of primary, secondary, and tertiary alkyl groups.[18]
-
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂) (0.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dioxane)
-
-
Methodology:
-
Preparation: To a solution of the 1H-indazole and the alkyl 2,2,2-trichloroacetimidate in the anhydrous solvent, add the acid catalyst (TfOH or Cu(OTf)₂) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
| Indazole Substituent | Conditions | Electrophile | N1:N2 Ratio | Reference |
| 7-NO₂ | NaH / THF | Pentyl Bromide | 4:96 | [12][13] |
| 7-CO₂Me | NaH / THF | Pentyl Bromide | <1:99 | [12][13] |
| Unsubstituted | DEAD, PPh₃ / THF | 4-Nitrobenzyl alcohol | 28:72 | [12][13] |
| Various | TfOH / DCM | R-O-C(=NH)CCl₃ | <1:99 | [18][19] |
Strategic Execution: N-Arylation and N-Acylation
Regioselective N-Arylation
Transition metal-catalyzed cross-coupling reactions are the methods of choice for N-arylation. Copper-catalyzed Ullmann-type couplings are particularly effective for nitrogen heterocycles.[20]
Causality: The regioselectivity in copper-catalyzed N-arylation of indazoles is less straightforward than in alkylation and can be substrate- and ligand-dependent. However, using a copper(I) source with a diamine ligand, such as N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA), has proven effective for the N-arylation of indazoles with aryl iodides and bromides, often favoring the N-1 product.[21][22] The reaction likely proceeds via coordination of the copper to the indazolide anion, with the specific geometry of the ligand-copper complex influencing which nitrogen is presented for reductive elimination.
Protocol 3: Copper-Catalyzed N-1 Arylation
-
System Validation: This protocol is a general method for the N-arylation of various azoles, including indazole.[22]
-
Materials:
-
1H-Indazole (1.0 equiv)
-
Aryl Halide (Iodide or Bromide) (1.2 equiv)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) or similar diamine ligand (10-20 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Methodology:
-
Setup: In an oven-dried Schlenk tube, combine CuI, the base (K₂CO₃), and the indazole.
-
Evacuation and Backfill: Seal the tube, evacuate, and backfill with an inert atmosphere (Argon).
-
Addition: Add the anhydrous solvent, the diamine ligand, and the aryl halide via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.
-
Regioselective N-Acylation
N-acylation of indazoles with acid chlorides or anhydrides typically shows a strong preference for the N-1 position.[23]
Causality: While initial acylation can sometimes occur at the N-2 position (kinetic product), the N-2 acyl indazole is often unstable and can readily rearrange to the thermodynamically more stable N-1 acyl indazole, especially under the reaction conditions or during workup.[13] This thermodynamic driving force makes N-1 acylation the generally observed outcome.
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficiently strong base; Poor solubility of indazole salt; Low reactivity of electrophile. | Switch to a stronger base (e.g., NaH). For carbonate bases, use a more polar solvent (DMF) or higher temperatures. Use a more reactive electrophile (Iodide > Bromide > Tosylate). |
| Poor N1:N2 Regioselectivity | Reaction is under kinetic control when thermodynamic is desired; Base/solvent combination is not optimal. | For N1-selectivity, ensure you are using the NaH/THF combination.[4] Allow for longer reaction times or gentle heating to ensure equilibration to the thermodynamic N1 product.[13][15] |
| Difficulty Separating N1/N2 Isomers | Isomers often have very similar polarities. | Optimize the reaction for maximum regioselectivity to minimize the minor isomer. Use high-performance column chromatography with a shallow solvent gradient. |
Conclusion
The regioselective N-functionalization of indazoles is a solvable challenge that hinges on a rational understanding of the underlying physical organic principles. By strategically selecting reaction conditions to exploit the principles of kinetic and thermodynamic control, steric hindrance, and chelation effects, medicinal chemists can predictably favor the formation of either the N-1 or N-2 isomer. The NaH/THF system remains the gold standard for accessing N-1 alkylated indazoles, while methods like Mitsunobu or acid-catalyzed reactions with specific electrophiles provide reliable entry to N-2 isomers. A mechanism-driven approach, as outlined in this guide, is paramount to efficiently navigating these complexities and accelerating the development of novel indazole-based therapeutics.
References
- Thube, D. R., & Base, S. (2024). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.
- Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Lv, P.-C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Noack, A. J., et al. (2024).
- Noack, A. J., et al. (2024).
- BenchChem. (2025).
- Unknown. (n.d.). Synthesis of N‐1 functionalized alkyl indazoles.
- Unknown. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Source not available].
- BenchChem. (2025).
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Dong, L., et al. (n.d.).
- Wang, C., et al. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Ye, M., & An, J. (2011).
- Dissanayake, D. M. M. M., & Vannucci, A. J. (2019).
- BenchChem. (2025).
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). 2H-Indazole synthesis. Organic Chemistry Portal.
- Lu, P., et al. (2024).
- Unknown. (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Unknown. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
- Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002).
- LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Unknown. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Source not available].
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 18. wuxibiology.com [wuxibiology.com]
- 19. 2H-Indazole synthesis [organic-chemistry.org]
- 20. asianpubs.org [asianpubs.org]
- 21. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 23. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
role of 7-chloro-2-methyl substitution in 2H-indazole derivatives.
An In-Depth Technical Guide to the Role of 7-Chloro-2-Methyl Substitution in 2H-Indazole Derivatives
Authored by a Senior Application Scientist
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, coupled with its ability to engage in a multitude of non-covalent interactions—including hydrogen bonding, π-stacking, and hydrophobic interactions—has cemented its status as a "privileged scaffold." This is evidenced by its presence in several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, which have transformed treatment paradigms in oncology.[3][4]
Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-indazoles. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is frequently employed in drug design to achieve specific binding geometries and pharmacological profiles.[1][2] Substitution on the indazole core is a key strategy for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides an in-depth analysis of a specific and highly strategic substitution pattern: the 7-chloro-2-methyl substitution on the 2H-indazole core. We will explore the synergistic roles of these two substituents, from fundamental electronic and steric effects to their profound implications for biological activity.
The Strategic Importance of the 2H-Indazole Tautomer
The choice between the 1H and 2H tautomer is a critical decision in indazole-based drug design. Alkylation at the N-2 position, as with the 2-methyl group, definitively locks the molecule into the 2H-tautomeric form. This has several key advantages:
-
Elimination of Tautomeric Ambiguity: It ensures a single, consistent binding mode with the biological target, simplifying structure-activity relationship (SAR) studies and optimizing ligand-receptor interactions.[3]
-
Altered Dipole Moment: The 2-methyl-2H-indazole possesses a significantly larger dipole moment compared to its 1-methyl-1H counterpart.[1] This can enhance interactions with polar residues in a protein's active site and influence properties like solubility and cell permeability.
-
Vectorial Directionality: The N-2 substituent provides a distinct steric vector that can be exploited to probe specific pockets within a binding site or to shield the molecule from metabolic enzymes.
Dissecting the Substituents: A Synergistic Partnership
The combination of a chlorine atom at the 7-position and a methyl group at the N-2 position is not arbitrary. Each substituent imparts distinct properties that work in concert to enhance the drug-like characteristics of the molecule.
The Role of the 7-Chloro Group: An Electronic and Steric Modulator
The chlorine atom at the C-7 position exerts a powerful influence on the molecule's profile through multiple mechanisms:
-
Electronic Effects: As a halogen, chlorine is an electron-withdrawing group. This effect modulates the electron density of the entire bicyclic ring system.[3] This can enhance the acidity of potential hydrogen bond donors on the scaffold or strengthen π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's active site.[3]
-
Lipophilicity and Permeability: The addition of a chlorine atom significantly increases the lipophilicity (hydrophobicity) of the molecule. This can improve membrane permeability and facilitate entry into the cell, which is critical for engaging intracellular targets like protein kinases.
-
Metabolic Blocking: The C-7 position can be susceptible to oxidative metabolism. The presence of a robust chlorine atom at this position can act as a "metabolic blocker," preventing enzymatic degradation and thereby increasing the compound's half-life and overall exposure in vivo.
-
Steric Influence: The chlorine atom occupies a specific region of space, which can be leveraged to achieve selective binding. It may fit snugly into a hydrophobic pocket or, conversely, create a steric clash to prevent binding to off-target proteins.
The Role of the N-2 Methyl Group: A Conformational Lock and Solubilizing Element
As previously discussed, the N-2 methyl group's primary role is to lock the molecule in the 2H-indazole tautomeric form.[3] Beyond this, it offers further advantages:
-
Fixed Binding Geometry: By preventing tautomerization, the methyl group ensures that the hydrogen bond accepting and donating vectors of the pyrazole ring are presented to the target protein in a consistent and predictable manner.[3]
-
Fine-Tuning Solubility: While small, the methyl group can subtly influence solubility. Its primary contribution, however, is providing a non-polar surface that can interact favorably with hydrophobic regions of a binding pocket.
-
Synthetic Handle: The nitrogen atom at the N-2 position is a key site for synthetic elaboration, allowing for the introduction of various alkyl or aryl groups to explore the SAR of this region of the molecule.
Physicochemical and Structural Data
The specific compound, 7-Chloro-2-methyl-2H-indazole, serves as the parent scaffold for this class of derivatives. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1216469-16-7 | [3] |
| Molecular Formula | C₈H₇ClN₂ | [3] |
| Molecular Weight | 166.61 g/mol | [3] |
| SMILES | Cn1cc2cccc(Cl)c2n1 | [3] |
| State | Solid at room temperature | [3] |
Logical Framework for SAR Exploration
The this compound core provides a robust starting point for drug discovery. The logical progression of SAR studies can be visualized as follows.
Caption: Synergistic contributions of the 7-chloro and 2-methyl substituents.
Application in Medicinal Chemistry: Targeting Protein Kinases
Indazole derivatives are widely recognized as potent inhibitors of protein kinases, a class of enzymes often dysregulated in cancer.[4][5] The this compound scaffold is particularly well-suited for this role. The indazole core often acts as an "ATP mimic," binding to the hinge region of the kinase domain.[1]
-
The N-2 methyl group ensures the correct orientation of hydrogen bond acceptors in the pyrazole ring to interact with the kinase hinge.
-
The 7-chloro group , projecting into a hydrophobic pocket, can enhance binding affinity and contribute to selectivity for a specific kinase over others.
Derivatives built upon this scaffold are frequently explored as inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Tyrosine-protein kinase (SRC), all of which are validated targets in oncology.[5][6]
Synthetic Strategy and Experimental Protocol
The synthesis of this compound is a foundational procedure for accessing more complex derivatives. A common and effective route involves the cyclization of a substituted benzonitrile with methylhydrazine.[3]
Workflow: Synthesis of this compound
Caption: General synthetic workflow for this compound.
Detailed Laboratory Protocol
Objective: To synthesize this compound.
Materials:
-
2-Chloro-6-fluorobenzonitrile (1 equivalent)
-
Methylhydrazine (1.5 equivalents)
-
Ethanol, anhydrous
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluorobenzonitrile (1.0 eq) and anhydrous ethanol to create a ~0.5 M solution.
-
Causality: Ethanol serves as a polar protic solvent that is suitable for the reactants and the reaction temperature.
-
-
Addition of Reagents: Add methylhydrazine (1.5 eq) to the solution, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Causality: Methylhydrazine is the nitrogen source for the pyrazole ring formation. The acidic conditions are crucial to protonate the nitrile, activating it for nucleophilic attack and facilitating the subsequent cyclization cascade. An excess of methylhydrazine is used to drive the reaction to completion.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Redissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine to remove residual water.
-
Causality: Neutralization is essential to prevent product degradation and to ensure proper partitioning during extraction. The brine wash helps to break any emulsions and further dries the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and any potential regioisomers, ensuring high purity for subsequent biological testing.
-
Conclusion
The 7-chloro-2-methyl substitution pattern on a 2H-indazole core is a powerful and strategically sound choice in modern drug design. It is not merely a combination of atoms but a carefully considered molecular architecture. The N-2 methyl group provides conformational rigidity and a fixed interaction geometry, while the C-7 chloro group modulates the electronic environment, enhances lipophilicity, and can serve as a metabolic shield. Together, they create a scaffold with enhanced target affinity and improved pharmacokinetic potential, making it an exceptionally valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.
References
- EvitaChem. (n.d.). This compound.
- PubChem. (n.d.). This compound-4-carbaldehyde. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles.
- Karam, M., & El-Sayed, M. (2015). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 15(10), 834–843.
- Li, J., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 11(8), 931-938.
- Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
- Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 13876-13907.
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988.
- Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 13876-13907.
- Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (2018). Indazole Derivatives: Promising Anti-tumor Agents.
- Li, Z., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4753-4757.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of 7-Chloro-2-methyl-2H-indazole in Modern Medicinal Chemistry
Abstract
The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1][2] Among the various substituted indazoles, the 7-Chloro-2-methyl-2H-indazole moiety has emerged as a particularly valuable building block in the design of targeted therapeutics, especially in oncology.[3] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound. We present detailed protocols for its synthesis and its utilization in the development of potent kinase inhibitors. Furthermore, we include established methodologies for the biological evaluation of its derivatives, offering a comprehensive resource for researchers, medicinal chemists, and professionals in drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[4] This structural motif is found in a number of FDA-approved drugs, including the multi-kinase inhibitor Pazopanib and the antiemetic agent Granisetron, underscoring its therapeutic relevance.[2] The 2H-indazole tautomer, in particular, offers a unique vector for substitution and interaction with biological targets.
The this compound scaffold offers several advantageous features for drug design:
-
Structural Rigidity and Defined Geometry: The fused ring system provides a rigid core, which can lead to higher binding affinity and selectivity for the target protein. The N-2 methyl group resolves tautomeric ambiguity, ensuring a consistent presentation of the molecule to its binding site.[3]
-
Modulation of Physicochemical Properties: The chlorine atom at the 7-position is an electron-withdrawing group that can influence the electronic properties of the aromatic system. This can enhance π-stacking interactions or hydrogen bonding with the target protein, thereby improving potency.[3]
-
Synthetic Tractability: As will be detailed, the this compound core is accessible through robust and scalable synthetic routes, making it an attractive starting point for medicinal chemistry campaigns.[3]
This guide will focus on the practical application of this scaffold in the discovery of novel kinase inhibitors, a major class of anticancer agents.
Synthesis of this compound: A Protocol
The synthesis of this compound can be achieved through several established methods for 2H-indazole formation. A common and efficient approach is the copper-catalyzed three-component reaction.
Protocol 2.1: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of 2H-indazoles.
Materials:
-
2-Bromo-6-chlorotoluene
-
Methylhydrazine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-chlorotoluene (1 equivalent), CuI (0.1 equivalents), and K₂CO₃ (2 equivalents).
-
Add anhydrous toluene to the flask.
-
To this suspension, add DMEDA (0.2 equivalents) followed by the slow addition of methylhydrazine (1.2 equivalents).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Copper(I) Iodide and DMEDA: The copper catalyst, in conjunction with the DMEDA ligand, facilitates the key C-N bond-forming steps in the cyclization process.
-
Potassium Carbonate: This base is crucial for neutralizing the acid generated during the reaction and for promoting the desired reactivity.
-
Inert Atmosphere: The use of an inert atmosphere prevents the oxidation of the copper catalyst and other sensitive reagents.
Application in Kinase Inhibitor Drug Discovery
The this compound scaffold is an excellent starting point for the synthesis of potent and selective kinase inhibitors.[5] Many kinase inhibitors bind to the ATP-binding site of the enzyme, and the indazole ring can act as a bioisostere for the adenine ring of ATP. The 7-chloro and 2-methyl substituents can be strategically utilized to enhance binding affinity and selectivity.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns involving the indazole scaffold have revealed key SAR trends:
-
The 7-Chloro Group: The electron-withdrawing nature of the chlorine atom can enhance interactions with the hinge region of the kinase domain, a critical area for inhibitor binding. It can also occupy a hydrophobic pocket, contributing to overall binding affinity.
-
The 2-Methyl Group: This group not only directs the tautomeric form but also can make favorable van der Waals contacts within the ATP-binding site. Its presence can also influence the overall conformation of the molecule, pre-organizing it for optimal binding.
-
Substitution at the 3-Position: The 3-position of the indazole ring is a common point for derivatization. Attaching various aryl or heteroaryl groups at this position allows for the exploration of different binding pockets within the kinase domain, leading to improved potency and selectivity.
-
Further Functionalization: The benzene ring of the indazole scaffold can be further functionalized to introduce additional interaction points with the target kinase or to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.
General Workflow for Kinase Inhibitor Synthesis
The following workflow illustrates a general strategy for utilizing this compound in the synthesis of a library of potential kinase inhibitors.
Caption: General workflow for synthesizing kinase inhibitors.
Biological Evaluation Protocols
Once a library of compounds based on the this compound scaffold has been synthesized, the next critical step is to evaluate their biological activity. The following are detailed protocols for key in vitro assays.
Protocol 4.1: In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[6]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to each well of the plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the VEGFR-2 kinase to each well (except the negative control).
-
Add the peptide substrate to each well.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection of Kinase Activity: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent, and further incubation.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Pazopanib | VEGFR-2 | 10 |
| Axitinib | VEGFR-2 | 0.2 |
| Example Compound A | VEGFR-2 | 50 |
| Example Compound B | VEGFR-2 | 15 |
Protocol 4.2: Cell Viability (MTT) Assay
This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.[7][8][9][10]
Materials:
-
Human cancer cell line (e.g., HUVEC for anti-angiogenesis studies, or A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Workflow for the MTT cell viability assay.
Conclusion
The this compound scaffold is a versatile and powerful tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, synthetic accessibility, and proven track record in successful drug discovery campaigns make it an attractive starting point for the development of novel therapeutics.[5] The detailed protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their own drug discovery efforts, particularly in the pursuit of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- EvitaChem. (n.d.). This compound.
- BenchChem. (2025). SU11274 MTT Assay Protocol for Determining Cancer Cell Viability.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.).
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (n.d.).
- Recent Advances in the Development of Indazole-based Anticancer Agents. (n.d.).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.).
- Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. (n.d.).
- The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.).
- Taylor & Francis Online. (n.d.). VEGFR-2 inhibitor – Knowledge and References.
- Design, synthesis and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.).
- Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2H-Indazoles via Cadogan-Sundberg Cyclization
Introduction: The Strategic Importance of 2H-Indazoles and the Cadogan-Sundberg Cyclization
The 2H-indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents due to its diverse biological activities. Its synthesis, therefore, is of paramount importance to researchers in medicinal chemistry and drug development. Among the various synthetic routes, the Cadogan-Sundberg cyclization stands out as a robust and versatile method for the construction of this heterocyclic system.
This application note provides a comprehensive guide to the experimental setup for the Cadogan-Sundberg cyclization to produce 2H-indazoles. We will delve into the mechanistic intricacies of the reaction, offer a detailed, field-proven one-pot protocol, present quantitative data to illustrate the reaction's scope, and provide insights to ensure successful execution and troubleshooting.
Mechanistic Insights: Deconstructing the Cadogan-Sundberg Cyclization
The Cadogan-Sundberg reaction is a reductive cyclization of an ortho-nitro aromatic compound. In the context of 2H-indazole synthesis, the process typically starts with an ortho-imino-nitrobenzene substrate, which can be conveniently generated in situ. The reaction is classically driven by a trivalent phosphorus reagent, such as a trialkylphosphine or trialkyl phosphite, which acts as an oxygen scavenger.
Historically, the mechanism was widely accepted to proceed through a nitrene intermediate.[1][2] However, more recent studies have provided evidence for a non-nitrene pathway involving competent oxygenated intermediates, such as 2H-indazole N-oxides.[1][3] Both plausible pathways are illustrated below.
Plausible Mechanistic Pathways
Caption: Plausible mechanistic pathways for the Cadogan-Sundberg cyclization to form 2H-indazoles.
The classical pathway involves a stepwise deoxygenation of the nitro group to a nitroso intermediate, followed by further reduction to a highly reactive nitrene, which then undergoes intramolecular cyclization. The alternative pathway suggests that a partial reduction and cyclization can lead to a stable 2H-indazole N-oxide, which is subsequently deoxygenated to the final product. The isolation and characterization of these N-oxide intermediates lend strong support to this latter mechanism under certain conditions.[1][3]
Experimental Protocol: A Mild, One-Pot Synthesis of 2H-Indazoles
The following protocol is adapted from the work of Genung, Wei, and Aspnes, which describes an operationally simple, mild, and efficient one-pot synthesis of 2H-indazoles from commercially available reagents.[4][5] This method avoids the high temperatures and excess reagents often associated with classical Cadogan reactions.[1]
Materials and Reagents
-
Starting Materials:
-
An appropriate ortho-nitrobenzaldehyde
-
A primary aromatic or aliphatic amine
-
-
Reagent:
-
Tri-n-butylphosphine (PBu₃)
-
-
Solvent:
-
Isopropanol (i-PrOH)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ortho-nitrobenzaldehyde (1.0 equiv.), the primary amine (1.0-1.2 equiv.), and isopropanol (to achieve a concentration of ~0.2 M).
-
Expert Insight: The use of a slight excess of the amine can help drive the initial imine formation to completion. Isopropanol is an excellent solvent choice as it is relatively benign and effectively solubilizes the reactants and intermediates.[4]
-
-
Inert Atmosphere: Flush the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Causality: Tri-n-butylphosphine is susceptible to oxidation by atmospheric oxygen. An inert atmosphere is crucial to prevent the consumption of the reagent and ensure the efficiency of the reductive cyclization.
-
-
Imine Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the ortho-imino-nitrobenzene intermediate.
-
Addition of Reductant: Add tri-n-butylphosphine (1.5-2.0 equiv.) to the reaction mixture via syringe.
-
Expert Insight: The stoichiometry of the phosphine is critical. A sufficient excess is required to drive the deoxygenation of the nitro group and any potential N-oxide intermediates.
-
-
Heating and Reaction Monitoring: Heat the reaction mixture to 80 °C and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Trustworthiness: Consistent monitoring allows for the determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the isopropanol.
-
The resulting residue contains the desired 2H-indazole and tri-n-butylphosphine oxide.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expert Insight: Tri-n-butylphosphine oxide is a common byproduct and can often be separated effectively by chromatography.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the one-pot synthesis of 2H-indazoles.
Quantitative Data: Scope of the Reaction
The mild, one-pot Cadogan-Sundberg cyclization is compatible with a wide range of substrates, including those with electron-donating and electron-withdrawing groups.[4] The following table summarizes representative yields for various substituted 2H-indazoles.
| ortho-Nitrobenzaldehyde Substituent | Amine | Product | Yield (%) |
| H | Aniline | 2-Phenyl-2H-indazole | 85 |
| H | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 90 |
| H | 4-Chloroaniline | 2-(4-Chlorophenyl)-2H-indazole | 78 |
| 4-Chloro | Aniline | 6-Chloro-2-phenyl-2H-indazole | 82 |
| 5-Trifluoromethyl | Aniline | 5-Trifluoromethyl-2-phenyl-2H-indazole | 75 |
| H | Benzylamine | 2-Benzyl-2H-indazole | 70 |
| H | Cyclohexylamine | 2-Cyclohexyl-2H-indazole | 65 |
Data adapted from Genung, N. E.; Wei, L.; Aspnes, G. E. Org. Lett. 2014, 16 (11), 3114–3117.[4][5]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Incomplete imine formation- Inactive phosphine reagent- Insufficient heating | - Increase stirring time for imine formation- Use freshly opened or distilled phosphine reagent- Ensure the reaction temperature is maintained at 80 °C |
| Presence of starting material | - Insufficient phosphine reagent- Short reaction time | - Increase the equivalents of tri-n-butylphosphine- Extend the reaction time and continue monitoring |
| Formation of multiple byproducts | - Reaction temperature too high- Air leak in the system | - Ensure accurate temperature control- Check all seals and joints to maintain an inert atmosphere |
| Difficulty in purification | - Co-elution of product and phosphine oxide | - Use a different eluent system- Consider a pre-purification step such as precipitation or extraction |
Conclusion
The Cadogan-Sundberg cyclization is a powerful tool for the synthesis of 2H-indazoles. The one-pot protocol detailed in this application note offers a mild, efficient, and operationally simple approach that is amenable to a wide range of substrates. By understanding the underlying mechanism and adhering to the experimental best practices outlined, researchers can confidently employ this reaction to access diverse 2H-indazole derivatives for applications in drug discovery and materials science.
References
- Cadogan–Sundberg indole synthesis - Wikipedia.
- Genung, N. E.; Wei, L.; Aspnes, G. E. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Org. Lett.2014, 16 (11), 3114–3117.
- Cadogan–Sundberg indole synthesis - Hellenica World.
- Zhu, J. S.; Li, C. J.; Tsui, K. Y.; Kraemer, N.; Son, J.-H.; Haddadin, M. J.; Tantillo, D. J.; Kurth, M. J. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. J. Org. Chem.2019, 84 (15), 9633–9643.
- 2H-Indazole synthesis - Organic Chemistry Portal.
- Cadogan-Sundberg Indole Synthesis - SynArchive.
- Simal, C.; Roisnel, T.; Dorcet, V.; Mauduit, M.; Crévisy, C. Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega2018, 3 (7), 7534–7544.
- Majgier-Baranowska, H.; Williams, J. D.; Li, B.; Peet, N. P. Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron Lett.2012, 53 (35), 4785–4788.
- Synthesis of 2‐phenyl‐2H‐ indazole derivatives. - ResearchGate.
- Cadogan–Sundberg indole synthesis - Semantic Scholar.
- Zhu, J. S.; Li, C. J.; Tsui, K. Y.; Kraemer, N.; Son, J.-H.; Haddadin, M. J.; Tantillo, D. J.; Kurth, M. J. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship.org.
- A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. - ResearchGate.
- Genung, N. E.; Wei, L.; Aspnes, G. E. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed.
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cadogan–Sundberg indole synthesis | Semantic Scholar [semanticscholar.org]
- 3. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 2H-Indazoles
Introduction: The Significance of the 2H-Indazole Scaffold in Modern Drug Discovery
The 2H-indazole core is a privileged heterocyclic motif frequently encountered in contemporary medicinal chemistry. Its unique electronic properties and spatial arrangement allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, 2H-indazole derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. The development of robust and regioselective synthetic methods to access this scaffold is, therefore, a critical endeavor for researchers and drug development professionals. This guide provides an in-depth overview of modern, field-proven strategies for the regioselective synthesis of 2H-indazoles, complete with detailed experimental protocols and mechanistic insights to empower the synthetic chemist.
Strategic Approaches to Regioselective 2H-Indazole Synthesis
The regioselective construction of the 2H-indazole system hinges on precise control over bond formation, particularly the crucial N-N linkage and the cyclization step. Modern synthetic chemistry offers a diverse toolkit to achieve this selectivity. This application note will focus on three principal strategies: Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions, One-Pot Reductive Cyclization of ortho-Nitroaromatics, and Emerging Photocatalytic and Electrochemical Methodologies.
Transition-Metal-Catalyzed Pathways: Precision and Versatility
Transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and 2H-indazoles are no exception. Palladium and copper catalysts, in particular, have proven to be exceptionally effective in orchestrating the regioselective formation of the 2H-indazole core.
This powerful multicomponent reaction strategy allows for the rapid assembly of 2H-indazoles from readily available starting materials: a 2-bromobenzaldehyde, a primary amine, and sodium azide. The copper catalyst is instrumental in facilitating the sequential formation of C-N and N-N bonds in a single pot.[1][2]
The reaction proceeds through an initial condensation of the 2-bromobenzaldehyde with the primary amine to form the corresponding imine. The copper catalyst then facilitates the coupling of the imine with sodium azide, followed by an intramolecular C-N bond formation to construct the indazole ring. The choice of the N-substituent from the primary amine directly and selectively furnishes the 2-substituted 2H-indazole.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-indazoles [1][2][3]
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), the desired primary amine (1.2 mmol, 1.2 equiv), sodium azide (1.5 mmol, 1.5 equiv), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted 2H-indazole.
Table 1: Representative Examples of Copper-Catalyzed 2H-Indazole Synthesis
| 2-Bromobenzaldehyde Derivative | Primary Amine | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Aniline | 85 | [2] |
| 2-Bromo-5-fluorobenzaldehyde | 4-Methoxyaniline | 82 | [2] |
| 2-Bromo-4-methylbenzaldehyde | Benzylamine | 78 | [1] |
Palladium catalysis offers a highly efficient route to 2-aryl-2H-indazoles through an intramolecular N-arylation of N-aryl-N-(o-bromobenzyl)hydrazines.[1] This method provides excellent regioselectivity for the N2-arylation.
The synthesis of the hydrazine precursor is typically straightforward. The subsequent palladium-catalyzed cyclization proceeds via an oxidative addition of the palladium catalyst to the aryl bromide, followed by an intramolecular C-N bond formation and reductive elimination to afford the 2H-indazole product.
Logical Workflow for Palladium-Catalyzed 2H-Indazole Synthesis
Caption: Palladium-catalyzed synthesis of 2-aryl-2H-indazoles.
One-Pot Condensation and Reductive Cyclization: An Operationally Simple Approach
A highly practical and regioselective synthesis of 2H-indazoles can be achieved through a one-pot procedure involving the condensation of an o-nitrobenzaldehyde with a primary amine, followed by a Cadogan-type reductive cyclization.[4][5] This method is particularly attractive due to its operational simplicity and the use of commercially available starting materials.
The reaction is initiated by the formation of an ortho-imino-nitrobenzene intermediate. A phosphine reducing agent, such as tri-n-butylphosphine, then selectively reduces the nitro group, leading to a nitrene or nitrene-like intermediate which undergoes rapid intramolecular cyclization to furnish the 2H-indazole. The reaction conditions are generally mild, avoiding the harsh reagents and high temperatures often associated with other methods.[4]
Experimental Protocol: One-Pot Reductive Cyclization for 2H-Indazole Synthesis [4][5]
-
Reaction Setup: To a solution of the o-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) in isopropanol (5 mL) in a round-bottom flask, add the primary amine (1.1 mmol, 1.1 equiv).
-
Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2H-indazole product.
Table 2: Substrate Scope of the One-Pot Reductive Cyclization
| o-Nitrobenzaldehyde | Primary Amine | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 4-Fluoroaniline | 92 | [4] |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | Cyclohexylamine | 75 | [4] |
| 2-Nitrobenzaldehyde | (R)-(+)-α-Methylbenzylamine | 88 | [4] |
Modern Frontiers: Photocatalytic and Electrochemical Syntheses
Recent advancements in synthetic methodology have introduced photocatalysis and electrochemistry as powerful tools for the construction and functionalization of heterocyclic systems, offering green and sustainable alternatives to traditional methods.
Visible-light photocatalysis has emerged as a mild and efficient strategy for various organic transformations. In the context of 2H-indazoles, photocatalytic methods have been successfully employed for C-H functionalization at the C3 position.[6][7] For instance, the direct C3-amidation of 2H-indazoles can be achieved using an organic photocatalyst like 4CzIPN.[6] These methods often proceed through radical pathways under mild conditions.[7]
Conceptual Workflow for Photocatalytic C3-Functionalization
Caption: Generalized workflow for photocatalytic C3-functionalization of 2H-indazoles.
Electrosynthesis provides a reagent-free and environmentally friendly platform for chemical reactions. For 2H-indazoles, electrochemical methods have been developed for regioselective C-H functionalization, such as sulfonylation and sulfenylation at the C3 position.[8][9][10] These reactions are typically conducted under constant current in an undivided cell, avoiding the need for external chemical oxidants.[8][10] The regioselectivity is often high, and the methods tolerate a broad range of functional groups.
Conclusion and Future Outlook
The regioselective synthesis of 2H-indazoles is a dynamic and evolving field. While traditional methods based on transition-metal catalysis and reductive cyclizations remain highly valuable and robust, the emergence of photocatalytic and electrochemical strategies offers exciting new avenues for the construction and derivatization of this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific target molecule, substrate availability, and desired scale of the reaction. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize novel 2H-indazole derivatives for their research programs.
References
- Aljaar, N., Al-Noaimi, M., Conrad, H., & Beifuss, U. (2021). Palladium-Catalyzed Direct and Operationally Simple Regioselective Synthesis of 2-Aryl-Substituted 2H-Indazoles. The Journal of Organic Chemistry, 86(2), 1408–1418. [Link]
- Cerecetto, H., & Gerpe, A. (2008). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. The Journal of Organic Chemistry, 73(22), 9027–9032. [Link]
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
- Li, Y., Ji, Y., Ding, Q., et al. (2025). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry. [Link]
- Mahanty, K., Maiti, D., et al. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3488–3500. [Link]
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. [Link]
- Babu, B. P., et al. (2021). Recent developments in the transition-metal-catalyzed synthesis of indazoles. Asian Journal of Organic Chemistry, 10(9), 2134-2163. [Link]
- Hajra, A. (2021). An overview of the development of novel and green electrochemical approaches in the functionalization of indazole derivatives. Organic & Biomolecular Chemistry, 19(35), 7546-7560. [Link]
- Singh, K., et al. (2022). Electrochemical Regioselective Sulfenylation of 2H-Indazoles with Thiols in Batch and Continuous Flow. The Journal of Organic Chemistry, 87(21), 14217–14228. [Link]
- Bhat, A. A., & Lee, Y. R. (2021). An elegant carbamoylation reaction of 2H-indazole using oxamic acid as a carbamoylating source under an elevated temperature in the presence of the strong oxidant (NH4)S2O8. Frontiers in Chemistry, 9, 799834. [Link]
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
Sources
- 1. 2H-Indazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of 2H-Indazole Derivatives Using Copper Catalysis: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the one-pot synthesis of 2H-indazole derivatives, a crucial scaffold in medicinal chemistry. We delve into the widely-utilized copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. This document is tailored for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a summary of the reaction's broad applicability. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prominent structural motif in a vast array of pharmacologically active compounds.[1][2] Specifically, the 2H-indazole tautomer has garnered significant attention in medicinal chemistry due to its presence in molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][3][4] The ability to efficiently synthesize structurally diverse 2H-indazole libraries is therefore of paramount importance for drug discovery and development programs.[5][6]
Traditional multi-step syntheses of 2H-indazoles often suffer from drawbacks such as low overall yields, harsh reaction conditions, and the need for purification of intermediates. One-pot methodologies, particularly those employing multicomponent reactions, offer a more streamlined, efficient, and atom-economical alternative.[5] Among these, the copper-catalyzed condensation of 2-halobenzaldehydes, primary amines, and an azide source has emerged as a robust and versatile strategy for the construction of the 2H-indazole core.[7][8][9]
The Copper-Catalyzed One-Pot Synthesis: Mechanism and Rationale
The copper-catalyzed one-pot synthesis of 2H-indazoles is a powerful transformation that proceeds through a cascade of reactions, typically involving condensation, C-N bond formation, and N-N bond formation in a single reaction vessel.[8][9] The most common variant utilizes a 2-bromobenzaldehyde, a primary amine, and sodium azide as the starting materials.[7][8][9]
Proposed Reaction Mechanism
The reaction is believed to initiate with the condensation of the 2-bromobenzaldehyde and the primary amine to form the corresponding N-(2-bromobenzylidene)amine (imine) intermediate. Subsequently, the copper catalyst plays a dual role. First, it facilitates the substitution of the aryl bromide with the azide anion to form an N-(2-azidobenzylidene)amine intermediate. This is followed by an intramolecular cyclization and extrusion of dinitrogen gas, which is also mediated by the copper catalyst, to afford the final 2H-indazole product.[8]
The following DOT script visualizes the proposed mechanistic pathway:
Key Experimental Considerations
-
Copper Source: Copper(I) salts, such as CuI and CuBr, are commonly employed and often show high catalytic activity.[8] Copper(I) oxide nanoparticles have also been reported as an efficient catalyst.[7] The choice of the copper source can influence the reaction efficiency and yield.
-
Ligand: The addition of a ligand can significantly enhance the catalytic activity of the copper species. N,N,N',N'-tetramethylethylenediamine (TMEDA) has been identified as a particularly effective ligand for this transformation, likely by stabilizing the copper catalyst and facilitating the key bond-forming steps.[8]
-
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally preferred as they can effectively dissolve the reactants and facilitate the reaction.[5][8] Polyethylene glycol (PEG) has also been used as a greener solvent alternative.[7]
-
Temperature: The reaction typically requires elevated temperatures, often in the range of 100-120 °C, to drive the reaction to completion in a reasonable timeframe.[5][8]
Experimental Protocol: A Representative Procedure
The following protocol is a generalized yet detailed procedure for the one-pot synthesis of 2-phenyl-2H-indazole, based on commonly reported methods.[8][9] Researchers should note that optimization of reaction conditions may be necessary for different substrates.
Materials and Reagents
-
2-Bromobenzaldehyde
-
Aniline (or other primary amine)
-
Sodium azide (NaN₃) - Caution: Azides are explosive and toxic. Handle with extreme care.
-
Copper(I) iodide (CuI)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Sequentially add the primary amine (e.g., aniline, 1.2 mmol, 1.2 eq), sodium azide (1.5-3.0 mmol, 1.5-3.0 eq), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), and TMEDA (0.05-0.1 mmol, 5-10 mol%).[8]
-
Solvent Addition: Add anhydrous DMSO (3-5 mL) to the reaction vessel.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 120 °C and stir the mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to obtain the pure 2H-indazole derivative.[8]
The following DOT script illustrates the experimental workflow:
Substrate Scope and Data
This copper-catalyzed one-pot synthesis exhibits a broad substrate scope, tolerating a variety of functional groups on both the 2-bromobenzaldehyde and the primary amine.[8][9] This versatility is a key advantage for the generation of diverse chemical libraries for drug discovery.
| Entry | 2-Halobenzaldehyde | Amine | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzaldehyde | Aniline | CuI/TMEDA | DMSO | 120 | 12 | 92-95 | [8] |
| 2 | 2-Bromobenzaldehyde | 4-Methoxyaniline | CuI/TMEDA | DMSO | 120 | 12 | 96 | [8] |
| 3 | 2-Bromobenzaldehyde | 4-Chloroaniline | CuI/TMEDA | DMSO | 120 | 12 | 85 | [8] |
| 4 | 2-Bromobenzaldehyde | Benzylamine | CuI/TMEDA | DMSO | 120 | 12 | 88 | [8] |
| 5 | 2-Chlorobenzaldehyde | Aniline | CuI/TMEDA | DMSO | 120 | 12 | 75 | [8] |
| 6 | 2-Bromobenzaldehyde | Aniline | Cu₂O-NP | PEG 300 | 110 | 10 | 90 | [7] |
Yields are for the isolated product.
Conclusion and Future Outlook
The one-pot, copper-catalyzed synthesis of 2H-indazoles from readily available starting materials represents a highly efficient and practical method for accessing this privileged heterocyclic scaffold. The operational simplicity, broad substrate scope, and good to excellent yields make this methodology a valuable tool for medicinal chemists and researchers in drug development. Future research in this area may focus on the development of even more sustainable catalytic systems, the use of milder reaction conditions, and the expansion of the substrate scope to include more complex and sterically hindered starting materials.
References
- Sharghi, H., & Aberi, M. (2014). A Novel, Simple, and Efficient Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles. Synlett, 25(08), 1111–1115. [Link]
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
- Cerezo-Gálvez, S., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(8), 2186. [Link]
- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives.
- ResearchGate. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. [Link]
- Li, Y., et al. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 16(11), 1816-1822. [Link]
- Cerezo-Gálvez, S., et al. (2021).
- ResearchGate. (n.d.). Cu/C catalyzed synthesis of indazoles.
- PubMed. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. [Link]
- ResearchGate. (2021).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). One-pot syntheses of 2H-indazoles.
- National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- National Institutes of Health. (2021).
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- Semantic Scholar. (n.d.). Ionic liquid-supported copper-catalyzed synthesis of 2H-indazoles under microwave irradiation.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Synthesis of 2-Alkenyl-2H-Indazoles from 2-(2-Carbonylmethyl)-2H-indazole Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Alkenyl-2H-Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents with applications as anti-inflammatory, antitumor, and anti-HIV drugs.[1][2] Among the diverse family of indazole derivatives, 2-alkenyl-2H-indazoles represent a particularly valuable subclass. The introduction of an alkenyl group at the N-2 position not only modulates the parent molecule's physicochemical properties but also introduces a reactive handle for further chemical diversification. Furthermore, certain styrene- and coumarin-based 2H-indazoles have demonstrated compelling fluorescence properties, suggesting their potential use as molecular probes or in materials science.[3][4]
A significant challenge in indazole chemistry is the regioselective functionalization of the two nitrogen atoms.[3] Under many standard alkylation conditions, substitution at the N-1 position is the thermodynamically favored outcome.[3] This guide focuses on robust and reproducible methods to synthesize 2-alkenyl-2H-indazoles, starting from readily accessible 2-(2-carbonylmethyl)-2H-indazole precursors. These precursors are themselves synthesized via a key gallium/aluminium-mediated regioselective N-2 alkylation of indazole with α-bromocarbonyl compounds.[3][4][5]
This document provides a detailed exploration of two primary synthetic strategies for the olefination of the carbonyl group: a classical reduction-elimination sequence and a highly efficient Horner-Wadsworth-Emmons (HWE) olefination.
Part I: Synthesis of the Key 2-(2-Carbonylmethyl)-2H-indazole Precursor
The successful synthesis of the target 2-alkenyl-2H-indazoles is contingent upon the efficient and regioselective preparation of the 2-(2-carbonylmethyl)-2H-indazole starting material. The challenge of overcoming the thermodynamic preference for N-1 alkylation is effectively addressed by using a gallium/aluminium or aluminium-mediated direct alkylation protocol.[3][5] This method provides reliable access to the desired N-2 substituted indazole ketone.
Caption: Workflow for regioselective N-2 alkylation.
Protocol 1: Ga/Al-Mediated Synthesis of 2-(2-Carbonylmethyl)-2H-indazoles
This protocol is adapted from established procedures for the regioselective N-2 alkylation of indazole.[3]
Materials:
-
Indazole
-
Appropriate α-bromocarbonyl compound (e.g., 2-bromoacetophenone)
-
Gallium (Ga) metal
-
Aluminium (Al) foil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of indazole (1.0 eq) and the α-bromocarbonyl compound (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add Ga metal (0.1 eq) and Al foil (1.0 eq).
-
Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography to afford the pure 2-(2-carbonylmethyl)-2H-indazole.
Part II: Conversion to 2-Alkenyl-2H-indazoles: Methodologies
With the ketone precursor in hand, the central carbonyl-to-alkene transformation can be accomplished. We present two effective methods.
Method A: Reduction-Elimination Sequence
This two-step approach first reduces the ketone to a secondary alcohol, which is then converted into a suitable leaving group and eliminated to form the double bond.[3] This method is straightforward and utilizes common laboratory reagents.
Caption: The Reduction-Elimination pathway to alkenes.
Protocol 2A: Step 1 - Reduction of the Ketone
Materials:
-
2-(2-Carbonylmethyl)-2H-indazole (1.0 eq)
-
Methanol (MeOH) / Dichloromethane (CH₂Cl₂) mixture (1:1)
-
Sodium borohydride (NaBH₄) (1.0 eq)
-
2 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the indazole ketone (0.5 mmol) in a 1:1 mixture of MeOH/CH₂Cl₂ (10 mL).
-
Cool the solution in an ice bath to 0–5 °C.[3]
-
Slowly add NaBH₄ (1.0 eq) portion-wise, maintaining the temperature.
-
Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for approximately 2 hours, monitoring by TLC until the starting material is consumed.[3]
-
Cool the reaction back to 0–5 °C and carefully quench with 2 N HCl (10 mL).
-
Add CH₂Cl₂ (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.
Protocol 2B: Step 2 - Elimination of the Alcohol
Materials:
-
Crude alcohol from Protocol 2A (1.0 eq)
-
Phosphoryl chloride (POCl₃) (1.5 eq)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the crude alcohol in pyridine and cool the solution to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto crushed ice and extract with CH₂Cl₂.
-
Wash the combined organic layers sequentially with water, dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired 2-alkenyl-2H-indazole.
| Entry | Starting Ketone (R group) | Product | Overall Yield (2-steps) | E/Z Ratio |
| 1 | Phenyl | 2-(2-Styryl)-2H-indazole | 74% | >99:1 |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxystyryl)-2H-indazole | 72% | >99:1 |
| 3 | 4-Chlorophenyl | 2-(4-Chlorostyryl)-2H-indazole | 75% | >99:1 |
| Data adapted from Lin, M.-H., et al., Molecules, 2016.[6] |
Method B: Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for stereoselective alkene synthesis.[7] It utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding predominantly the (E)-alkene.[8][9][10] Key advantages over the related Wittig reaction include the use of more nucleophilic, less basic carbanions and the formation of a water-soluble dialkylphosphate byproduct, which greatly simplifies purification.[9]
Caption: The Horner-Wadsworth-Emmons (HWE) reaction pathway.
Protocol 3: HWE Synthesis of 2-Alkenyl-2H-indazoles
This is a general protocol that can be optimized for specific substrates.
Materials:
-
2-(2-Carbonylmethyl)-2H-indazole (1.0 eq)
-
Appropriate phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 eq)
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the phosphonate ester (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C and carefully add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the 2-(2-carbonylmethyl)-2H-indazole (1.0 eq) in anhydrous THF dropwise to the phosphonate carbanion solution.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue via silica gel column chromatography. The water-soluble phosphate byproduct is typically removed easily during the aqueous workup.
Conclusion
The synthesis of 2-alkenyl-2H-indazoles from their carbonyl precursors is a valuable transformation for generating novel chemical entities for drug discovery and materials science. The reduction-elimination pathway offers a reliable, albeit two-step, method using common reagents. For greater efficiency and stereocontrol, particularly when the (E)-isomer is desired, the Horner-Wadsworth-Emmons reaction is a superior one-pot alternative that offers operational simplicity and a more straightforward purification. The choice of method will depend on the specific substrate, desired stereochemistry, and available reagents, but both protocols provide robust and validated pathways to this important class of molecules.
References
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Lin, M.-H.; Liang, K.-Y.; Tsai, C.-H.; Wu, H.-C.; Chen, Y.-R.; Chen, Y.-T.; Lin, W.-Y.; Chen, I.-C. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles.Molecules2016, 21(2), 238. [Link]
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Lin, M.-H.; et al. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles.PubMed2016, 21(2), 238. [Link]
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
- Horner-Wadsworth-Emmons reaction. Slideshare. [Link]
- Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde.Journal of Organic Chemistry1999, 64(18), 6815-6821. [Link]
- Lin, M.-H.; et al. (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles.
- Lin, M.-H.; et al. Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
- 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
- Pitchai, M.; et al. Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.Synlett2024. [Link]
- Bisogno, F. A. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.CONICET Digital2011. [Link]
- Song, J. J.; Yee, N. K. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.Organic Chemistry Portal2000. [Link]
- Song, J. J.; Yee, N. K. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.Organic Letters2000, 2(4), 519-521. [Link]
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Ashenhurst, J. Wittig Reaction: Examples and Mechanism.Master Organic Chemistry2018. [Link]
- Wang, B.; et al. Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions.
- Zhang, G.; et al. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes.Organic & Biomolecular Chemistry2019, 17(23), 5786-5790. [Link]
- The Wittig Reaction: Synthesis of Alkenes.
- Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
- The WITTIG REACTION With CHEMILUMINESCENCE!
- Patel, K. D.; et al.
- Wang, B.; et al. direct-alkylation-and-acylation-of-2h-indazoles-using-aldehydes-under-metal-free-conditions.Bohrium2022. [Link]
Sources
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes & Protocols: Evaluating 7-Chloro-2-methyl-2H-indazole as a Novel Scaffold in Agrochemical Discovery
Abstract
The indazole nucleus is a privileged heterocyclic scaffold recognized for its broad spectrum of biological activities in both medicine and agriculture.[1][2][3] This document provides a comprehensive guide for researchers on the potential application of 7-Chloro-2-methyl-2H-indazole (CAS No. 1216469-16-7) in agrochemical research. While specific bioactivity data for this particular molecule is nascent, its structural features—namely the halogenated indazole core—are characteristic of motifs found in compounds with established herbicidal, insecticidal, and fungicidal properties.[4][5][6] This guide moves beyond a simple literature review to offer detailed, field-proven protocols for the systematic evaluation of this compound's potential as a lead structure for novel crop protection agents. We present a logical framework for primary screening, including step-by-step methodologies for herbicidal, insecticidal, and fungicidal bioassays, supported by workflows and data presentation templates.
Introduction: The Rationale for Investigation
The search for novel active ingredients in crop protection is driven by the need to overcome resistance to existing chemistries and meet more stringent regulatory standards. The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry and is increasingly recognized for its agrochemical potential.[2][5]
This compound is a specific derivative of this class. Its structure is significant for several reasons:
-
The Indazole Core: Acts as a versatile pharmacophore capable of engaging with a wide array of biological targets.[7]
-
7-Chloro Substitution: The presence of an electron-withdrawing chlorine atom on the benzene ring is a key feature in many bioactive molecules, potentially enhancing binding affinity to target enzymes or receptors.[7] Studies on other indazole-based herbicides have shown that such substitutions can improve efficacy.[4]
-
N-2 Methylation: The methyl group at the N-2 position locks the molecule into the 2H-indazole tautomeric form. This conformational rigidity can be crucial for consistent and high-affinity binding to a specific target site, eliminating the ambiguity of tautomeric shifts present in N-unsubstituted indazoles.[7]
Given these features, this compound represents a compelling candidate for broad-spectrum agrochemical screening. These application notes provide the foundational protocols to rigorously assess its potential.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 1216469-16-7 | [7] |
| Molecular Formula | C₈H₇ClN₂ | [7] |
| Molecular Weight | 166.61 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| SMILES | CN1C=C2C=CC=C(C2=N1)Cl | [7] |
Synthetic Pathway Overview
The availability of a reliable synthetic route is critical for research and development. 2H-indazoles, including this compound, can be synthesized through various established methods.[9] A common and effective approach involves the cyclization of appropriate precursors. One such route is the reaction of 2-chlorobenzonitrile with methylhydrazine, often under acidic conditions in an alcoholic solvent.[7] This method provides a direct pathway to the desired N-2 methylated isomer. Researchers should ensure rigorous purification and characterization (¹H NMR, ¹³C NMR, HRMS) to confirm the identity and purity of the test compound before use in biological assays.
Protocols for Agrochemical Screening
The following protocols are designed as a comprehensive primary screening cascade to evaluate the herbicidal, insecticidal, and fungicidal potential of this compound.
Herbicidal Activity Evaluation
Indazole derivatives have shown promise as herbicides, particularly those with electron-withdrawing substituents.[4] The following assays will determine the compound's efficacy on representative weed species.
This protocol assesses the compound's ability to inhibit weed germination and growth when applied to the soil before weed emergence.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with 0.5% Tween® 20). Create a dilution series to achieve application rates of 2000, 1000, 500, and 250 g a.i./ha (grams of active ingredient per hectare).
-
Potting: Fill 10 cm square pots with a sandy loam soil mix.
-
Sowing: Sow seeds of representative monocot (e.g., Barnyardgrass, Echinochloa crus-galli) and dicot (e.g., Pigweed, Amaranthus retroflexus) weeds at a depth of 0.5-1.0 cm.
-
Application: Using a calibrated track sprayer, apply the test solutions evenly to the soil surface. Include a solvent-only control and a positive control (a commercial pre-emergence herbicide).
-
Incubation: Place pots in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 14h photoperiod). Water as needed via subirrigation to avoid disturbing the treated soil layer.
-
Assessment: After 14-21 days, visually assess the percentage of weed control relative to the solvent control, where 0% is no effect and 100% is complete kill. Record phytotoxicity symptoms such as chlorosis, necrosis, and stunting.
This protocol evaluates the compound's efficacy when applied directly to emerged, actively growing weeds.
-
Plant Propagation: Grow the same weed species as in Protocol 1 in pots until they reach the 2-3 leaf stage.
-
Preparation: Use the same stock solutions and dilution series as prepared for the pre-emergence assay.
-
Application: Spray the test solutions directly onto the foliage of the weed seedlings until runoff, ensuring complete coverage. Include solvent and positive controls.
-
Incubation: Return the pots to the greenhouse under the same conditions.
-
Assessment: Visually assess the percentage of weed control at 3, 7, and 14 days after treatment (DAT).
Caption: Workflow for primary herbicidal screening of this compound.
| Compound | Rate (g a.i./ha) | E. crus-galli (% Control) | A. retroflexus (% Control) |
| This compound | 1000 | 85 | 95 |
| 500 | 60 | 70 | |
| 250 | 30 | 45 | |
| Positive Control | 500 | 100 | 100 |
| Solvent Control | N/A | 0 | 0 |
Insecticidal Activity Evaluation
Patents have disclosed indazole derivatives for the control of insect pests.[6] The following assays will determine the compound's efficacy against representative chewing and sucking insects.
This protocol assesses contact toxicity against lepidopteran larvae.
-
Insect Rearing: Use third-instar larvae of Fall Armyworm (Spodoptera frugiperda).
-
Preparation: Prepare a dilution series of the test compound in acetone (e.g., 10, 1, 0.1, 0.01 µg/µL).
-
Application: Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each larva. Treat 10-20 larvae per concentration. Include an acetone-only control.
-
Incubation: Place treated larvae individually in petri dishes with an artificial diet. Maintain at 25°C with a 14:10 light:dark cycle.
-
Assessment: Record larval mortality at 24, 48, and 72 hours after application. Calculate the LD₅₀ (lethal dose for 50% of the population) using probit analysis.
This protocol assesses contact and ingestion toxicity against aphids.
-
Plant & Insect Culture: Use cabbage leaf discs and Green Peach Aphids (Myzus persicae).
-
Preparation: Prepare an aqueous dilution series of the test compound (using acetone/Tween 20 for solubilization) at concentrations such as 500, 250, 100, and 50 ppm.
-
Application: Dip cabbage leaf discs (approx. 3 cm diameter) into the test solutions for 10 seconds and allow them to air dry.
-
Incubation: Place the dried leaf discs in petri dishes on a layer of moist agar. Transfer 10 adult aphids to each disc. Seal the dishes with ventilated lids.
-
Assessment: Record aphid mortality at 24, 48, and 72 hours. Calculate the LC₅₀ (lethal concentration for 50% of the population).
Caption: Workflow for primary insecticidal screening of this compound.
Fungicidal Activity Evaluation
The broad biological activity of indazoles and related heterocycles like benzimidazoles suggests potential for controlling plant pathogenic fungi.[3][10]
This protocol provides a rapid assessment of direct antifungal activity.
-
Pathogen Culture: Maintain pure cultures of key plant pathogens such as Gray Mold (Botrytis cinerea) and Fusarium Root Rot (Fusarium solani) on potato dextrose agar (PDA).
-
Preparation: Prepare a stock solution of the test compound in acetone.
-
Medium Amendment: Add appropriate aliquots of the stock solution to molten PDA (cooled to ~50°C) to achieve final concentrations of 100, 50, 25, and 10 µg/mL. Pour the amended PDA into 9 cm petri dishes. Include acetone-only control plates.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates in the dark at 25°C.
-
Assessment: When the fungal colony in the control plate has reached the edge of the dish, measure the diameter of the colonies on the treated plates. Calculate the percentage of inhibition relative to the control. Determine the EC₅₀ (effective concentration to inhibit growth by 50%).
Caption: Workflow for in vitro fungicidal screening of this compound.
Conclusion and Future Directions
This compound possesses structural motifs that are highly relevant to modern agrochemical discovery. The protocols outlined in this document provide a robust, systematic framework for an initial assessment of its biological activity. Positive results in any of these primary screens ("hits") would warrant further investigation, including:
-
Dose-Response Studies: To accurately determine GR₅₀, LD₅₀, or EC₅₀ values.
-
Spectrum of Activity: Testing against a broader range of weeds, insects, or fungal pathogens.
-
Crop Safety Evaluation: Assessing phytotoxicity on key crops such as corn, soybean, and wheat.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize activity and understand the key structural drivers of performance.
-
Mode of Action (MoA) Studies: Investigating the specific biochemical target of the compound to identify its mechanism of action and assess the risk of cross-resistance with existing chemistries.
By following this structured approach, researchers can efficiently and effectively evaluate the potential of this compound as a valuable new scaffold for the development of next-generation crop protection solutions.
References
- Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332. [Link]
- Hwang, I.T., et al. (2005). Synthesis and herbicidal activities of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and their related derivatives. Journal of the Korean Society for Applied Biological Chemistry. [Link]
- Hwang, I.T., et al. (2005). Synthesis and Herbicidal Properties of 2-(5-lsoxazolinemethoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and Their Related Derivatives. Pest Management Science, 61(5), 483-90. [Link]
- PubChem. This compound-4-carbaldehyde.
- Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
- Singh, P., et al. (2022). Indazole From Natural Resources And Biological Activity.
- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-61. [Link]
- Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. [Link]
- Cerecetto, H., et al. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(9), 869-878. [Link]
- ResearchGate.
- Hwang, I.T., et al. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science, 61(5), 483-90. [Link]
- Choudhary, A., et al. (2024). Different approaches for the synthesis of 2H-Indazoles.
- PubChem. 6-chloro-2-methyl-2H-indazole.
- Google Patents. Insecticide mixture containing indazole.
- The Royal Society of Chemistry.
- Rojas-Bautista, R., et al. (2019). Synthesis, Biological Evaluation and In Silico Computational Studies of 7-Chloro-4-(1 H-1,2,3-triazol-1-yl)quinoline Derivatives: Search for New Controlling Agents against Spodoptera frugiperda (Lepidoptera: Noctuidae) Larvae. Journal of Agricultural and Food Chemistry, 67(33), 9244-9254. [Link]
- Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
- Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]
- Google Patents. Indazole derivative and a pesticide composition containing the same.
- Zhang, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2445-53. [Link]
- Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]
- Pérez-Villanueva, M., et al. (2021).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. KR20210032418A - Insecticide mixture containing indazole - Google Patents [patents.google.com]
- 7. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 8. This compound | 1216469-16-7 [m.chemicalbook.com]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-Inflammatory Agents Based on 7-Chloro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: The Rationale for Investigating 7-Chloro-2-methyl-2H-indazole
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent anti-inflammatory properties.[1][2] The therapeutic potential of indazole derivatives is often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[3][4]
This guide focuses on a specific, yet promising, member of this class: This compound . The strategic placement of a chloro group at the 7-position and a methyl group at the N-2 position is hypothesized to enhance target affinity and specificity. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the indazole ring, potentially improving interactions with biological targets, while the N-2 methyl group provides steric directionality and locks the tautomeric preference, ensuring a consistent binding geometry.[5]
These application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound and its analogues as potential anti-inflammatory agents. The protocols herein are grounded in established methodologies for indazole derivatives and are designed to be robust and reproducible.
Section 1: Chemical Synthesis and Characterization
The successful development of any new chemical entity begins with a reliable and scalable synthetic route. The synthesis of this compound can be approached through several established methods for 2H-indazole synthesis.[6]
Proposed Synthetic Protocol: Copper-Catalyzed Three-Component Assembly
This one-pot method offers an efficient route from commercially available starting materials.[5]
Reaction Scheme:
-
Starting Materials: 2-Bromo-4-chlorobenzaldehyde, methylamine, sodium azide
-
Catalyst: Cu₂O nanoparticles (5 mol%)
-
Solvent: PEG-300
-
Conditions: 80°C, 12–16 hours
Step-by-Step Protocol:
-
To a stirred solution of 2-bromo-4-chlorobenzaldehyde (1 mmol) in PEG-300 (3 mL), add methylamine (1.2 mmol) and sodium azide (1.5 mmol).
-
Add Cu₂O nanoparticles (0.05 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The copper catalyst is crucial for the formation of both the C-N and N-N bonds in a sequential manner, enabling this efficient one-pot synthesis.[6] PEG-300 serves as a green and effective solvent for this transformation.
Characterization
Unequivocal structural confirmation is paramount. The following techniques are recommended for the characterization of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point: To assess the purity of the synthesized compound.
Section 2: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are the first step in understanding the biological activity and mechanism of action of a new compound. The following protocols are designed to assess the anti-inflammatory potential of this compound.
Cyclooxygenase (COX-2) Inhibition Assay
The COX-2 enzyme is a key mediator of inflammation, and its selective inhibition is a clinically validated strategy for treating inflammatory conditions.[7][8]
Protocol: Colorimetric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available assay kits (e.g., Cayman Chemical).
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. This will typically include assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare a dilution series in the assay buffer.
-
Assay Procedure:
-
Add assay buffer, heme, and the COX-2 enzyme to each well of a 96-well plate.
-
Add the test compound (this compound) or a reference inhibitor (e.g., celecoxib) to the appropriate wells.
-
Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes).
-
Add a colorimetric substrate solution to develop the color.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Causality: This assay directly measures the ability of the test compound to interfere with the enzymatic activity of COX-2, providing a quantitative measure of its inhibitory potency.
Inhibition of Pro-Inflammatory Cytokine Production in Macrophages
Macrophages are key immune cells that, when activated, produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
Causality: This cell-based assay provides insight into the compound's ability to modulate inflammatory signaling pathways within a relevant immune cell type.
Data Summary for In Vitro Assays
| Assay | Endpoint | Positive Control | Expected Outcome for Active Compound |
| COX-2 Inhibition | IC₅₀ (µM) | Celecoxib | Low IC₅₀ value, indicating potent inhibition |
| Cytokine Production | % Inhibition | Dexamethasone | Dose-dependent reduction in cytokine levels |
| Cell Viability | % Viability | Vehicle | >90% viability at effective concentrations |
Section 3: In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are essential for evaluating the efficacy and safety of a potential drug candidate in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.[9][10]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin or diclofenac), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Causality: Carrageenan induces a biphasic inflammatory response, with the release of histamine and serotonin in the early phase, followed by the production of prostaglandins and cytokines in the later phase.[10] Inhibition of paw edema indicates that the test compound can interfere with these inflammatory mediators in vivo.
Visualizing the Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Section 4: Understanding the Mechanism of Action
The anti-inflammatory effects of indazole derivatives are often linked to the modulation of key signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.
Caption: The NF-κB signaling pathway in inflammation.
Further Investigations: To confirm the involvement of the NF-κB pathway, researchers can perform Western blot analysis to measure the phosphorylation of IκB and the nuclear translocation of NF-κB subunits (e.g., p65) in LPS-stimulated macrophages treated with this compound.
Section 5: Concluding Remarks and Future Directions
This compound represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for its synthesis, in vitro characterization, and in vivo evaluation. Future studies should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold. Furthermore, comprehensive pharmacokinetic and toxicological studies will be necessary to assess the drug-like properties of the most promising candidates. The exploration of this and related indazole derivatives holds significant potential for the discovery of new therapeutics for a wide range of inflammatory diseases.
References
- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC06–FC10. [Link]
- Cheekavolu, C., & Muniappan, M. (2016).
- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- González-Sánchez, I., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]
- Catarzi, D., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3463-3473. [Link]
- Al-Ghorbani, M., et al. (2016). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 15(4), 737–752. [Link]
- González-Sánchez, I., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1435-1473. [Link]
- Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
- Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(1), 108-116. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal.
- Abuelezz, S. A., et al. (2014). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 19(9), 13309-13322. [Link]
- Kumar, S., et al. (2023). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry, 16(2), 113-118. [Link]
- Panchangam, M. K., et al. (2021). Biologically active 2H‐indazole‐containing compounds. Journal of Heterocyclic Chemistry, 58(11), 2153-2166. [Link]
- Wang, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-22. [Link]
- Kumar, A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 27(15), 4818. [Link]
- González-Sánchez, I., et al. (2017).
- Gaikwad, D. D., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 20-34. [Link]
- Alfaro, M. J., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Pharmaceuticals, 15(4), 469. [Link]
Sources
- 1. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Note: Comprehensive Purity Assessment of 7-Chloro-2-methyl-2H-indazole
Introduction
7-Chloro-2-methyl-2H-indazole is a substituted indazole derivative of significant interest in pharmaceutical research and drug development. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The precise substitution pattern on the indazole ring is critical for its pharmacological activity, making the synthesis of specific regioisomers, such as the 2-methyl derivative, a key focus.[3]
Given the therapeutic potential of this compound, ensuring its chemical purity is of paramount importance for reliable preclinical and clinical studies. A comprehensive analytical toolkit is necessary to identify and quantify the active pharmaceutical ingredient (API), potential process-related impurities, and any degradation products. This application note provides a detailed guide to the analytical techniques for the purity assessment of this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
Table 1: Physicochemical Properties of this compound and a Key Potential Impurity.
| Property | This compound | 7-Chloro-1-methyl-1H-indazole (Potential Isomeric Impurity) |
| Molecular Formula | C₈H₇ClN₂ | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol | 166.61 g/mol |
| CAS Number | 1216469-16-7 | 1216697-27-6[4] |
| Predicted Boiling Point | Not available | 270.8±13.0 °C[4] |
| Predicted Density | Not available | 1.30±0.1 g/cm³[4] |
Potential Impurities
The purity assessment of a synthesized compound must consider potential impurities arising from the manufacturing process. A common synthetic route to this compound involves the reaction of 2-chlorobenzonitrile with methylhydrazine.[5] This synthesis can lead to several potential impurities that the analytical methods must be able to separate and quantify.
Diagram 1: Potential Impurities in the Synthesis of this compound
Caption: Key potential impurities in the synthesis of this compound.
Analytical Techniques for Purity Assessment
A multi-faceted approach employing several complementary analytical techniques is recommended for a comprehensive purity assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for purity determination of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of moderately polar compounds like indazole derivatives.
-
Mobile Phase: A mixture of acetonitrile and water provides a versatile elution system. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) helps to protonate the nitrogen atoms in the indazole ring, leading to sharper peaks and improved chromatographic performance. A gradient elution is employed to ensure the timely elution of both more and less polar impurities.
-
Detection: The aromatic nature of the indazole ring results in strong UV absorbance, making a UV detector a suitable and sensitive choice.
Diagram 2: Experimental Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity analysis of this compound.
Protocol: RP-HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min, hold at 95% B for 5 min, return to 30% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information for confident identification of the main component and any volatile impurities.
Causality Behind Experimental Choices:
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of aromatic heterocyclic compounds.
-
Temperature Programming: A temperature gradient is essential for the effective separation of compounds with a range of boiling points.[6][7] An initial low temperature allows for the separation of highly volatile impurities, while a gradual increase in temperature ensures the timely elution of the main compound and less volatile impurities.
-
Ionization: Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.
Protocol: GC-MS Method for Purity and Impurity Identification
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved. If not, sonication may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the desired compound. Both ¹H and ¹³C NMR should be employed.
¹H NMR: Provides information on the number and types of protons and their connectivity. For this compound, the spectrum is expected to show signals for the methyl group and the aromatic protons. The chemical shifts and coupling patterns will be characteristic of the 2-methyl substitution pattern. Based on data for similar indazole derivatives, the methyl protons are expected to appear as a singlet, and the aromatic protons will show a distinct splitting pattern.[8]
¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom.
Reference Spectra: While specific spectra for this compound are not widely published, data from closely related compounds such as 2-methyl-2H-indazole and 7-chloro-2-phenyl-2H-indazole can be used for comparison.[8][9]
Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (300 MHz or higher recommended for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C spectra using standard parameters.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is a valuable technique for determining the melting point and assessing the purity of crystalline solids. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.
Protocol: DSC Analysis
Instrumentation:
-
Differential Scanning Calorimeter.
Experimental Conditions:
| Parameter | Recommended Setting |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Weight | 2-5 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to a temperature above the expected melting point |
| Atmosphere | Nitrogen purge (50 mL/min) |
Data Analysis:
-
The onset temperature of the endothermic melting peak is taken as the melting point. The peak shape provides an indication of purity.
Conclusion
The purity assessment of this compound requires a comprehensive suite of analytical techniques. RP-HPLC is the primary method for quantitative purity determination and separation of non-volatile impurities. GC-MS is essential for identifying volatile and semi-volatile impurities. NMR spectroscopy provides unequivocal structural confirmation, while DSC offers a reliable determination of the melting point and an indication of overall purity. By employing the detailed protocols and understanding the rationale behind the experimental choices outlined in this application note, researchers can confidently and accurately assess the purity of this compound, ensuring the quality and reliability of this important pharmaceutical building block.
References
- PubChem. 7-Chloro-1-methyl-1H-indazole. [Link]
- NIH.
- PubChem. 2-Methyl-2H-indazole. [Link]
- PubChem. 7-Chloro-1-methyl-1H-indazole. [Link]
- The Royal Society of Chemistry.
- Phenomenex. Temperature Programming for Better GC Results. [Link]
- ResearchGate. GC separations of aromatic isomers. Temperature process: 40 °C (keep 1 min) up to 160 °C (keep 5 min)
- PubMed Central.
- PeerJ.
- YouTube. What Is Temperature Programming In GC-MS? - Chemistry For Everyone. [Link]
- NIH.
- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
- ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- International Journal of Environmental Sciences. “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- NIH.
- JOCPR. Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. [Link]
- New Journal of Chemistry (RSC Publishing).
- ResearchGate.
Sources
- 1. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 7-chloro-1-Methyl-1H-indazole CAS#: 1216697-27-6 [m.chemicalbook.com]
- 5. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming regioselectivity issues in 7-Chloro-2-methyl-2H-indazole synthesis.
Welcome to the technical support center for the synthesis of 7-Chloro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective synthesis of this important scaffold. Direct alkylation of 7-chloro-1H-indazole often leads to a mixture of N1 and N2 methylated isomers, a persistent issue in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and achieve high yields of the desired N2 isomer.
Troubleshooting Guide: Overcoming Regioselectivity Issues
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable protocols.
Question 1: My methylation of 7-chloro-1H-indazole is producing a mixture of 7-chloro-1-methyl-1H-indazole and the desired this compound. How can I improve the regioselectivity for the N2 isomer?
Answer: This is a common and expected challenge. The regioselectivity of N-alkylation on the indazole ring is highly sensitive to reaction conditions. The electronic properties of the substituent at the 7-position play a crucial role. While a chloro group is deactivating, stronger electron-withdrawing groups at the C-7 position, such as nitro (NO2) or carboxylates (CO2Me), have been shown to confer excellent N2 regioselectivity (≥96%).[1][3] However, for the 7-chloro substrate, careful optimization of the base and solvent system is critical.
Underlying Principle: The outcome of the alkylation depends on the relative nucleophilicity of the N1 and N2 atoms of the indazole anion, which is influenced by the counter-ion and solvent. In many cases, the N1-substituted product is thermodynamically more stable, while the N2-isomer is the kinetically favored product.[4]
Troubleshooting Workflow:
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yields in the Synthesis of 7-Chloro-2-methyl-2H-indazole Derivatives
Welcome to the technical support center for the synthesis of 7-Chloro-2-methyl-2H-indazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of their target compounds. As a privileged scaffold in medicinal chemistry, featured in agents like the PARP inhibitor niraparib, mastering the synthesis of substituted indazoles is a critical skill.[1] The primary challenge in synthesizing N-alkylated indazoles, such as the target this compound, is controlling the regioselectivity of the alkylation step, which often produces a mixture of N-1 and N-2 isomers, complicating purification and reducing the overall yield.[2][3][4]
This document provides in-depth, field-proven insights in a practical question-and-answer format, addressing specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis of this compound, focusing on the N-methylation of the 7-chloro-1H-indazole precursor.
Q1: My overall yield is critically low after the N-methylation reaction. What are the most likely causes and how can I troubleshoot this?
Low yield is a multifaceted problem that can stem from several stages of the experimental process. A systematic approach is essential to identify and resolve the bottleneck.
Causality Analysis: A low yield of the desired product can be attributed to three main areas: an incomplete or inefficient reaction, poor regioselectivity leading to a dominant undesired isomer, or significant material loss during workup and purification.
Troubleshooting Workflow: The following diagnostic workflow can help pinpoint the root cause of low yields.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: I am consistently getting a mixture of N-1 and N-2 methylated isomers. How can I improve the regioselectivity to favor the desired this compound?
This is the most critical question in indazole alkylation. Achieving high N-2 regioselectivity is a result of the interplay between steric effects, electronics, and reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5][6] Consequently, conditions that allow for equilibrium tend to favor the N-1 product. To obtain the N-2 isomer, we must exploit conditions that favor kinetic control.
Key Influencing Factors:
-
Steric Hindrance: The chlorine atom at the C-7 position provides significant steric bulk around the N-1 position. This is the primary reason that N-2 alkylation is favored in this specific substrate, as the alkylating agent has easier access to the N-2 nitrogen.[2][3]
-
Base and Solvent System: The choice of base and solvent is paramount. The dissociation of the indazole salt, the nature of the counter-ion, and solvent polarity all dictate the nucleophilicity of the two nitrogen atoms.
-
NaH in THF: This combination often generates the indazole anion, which can exist in equilibrium. While it is a common starting point, it may not always provide the best N-2 selectivity.[2][3]
-
Cs₂CO₃ in DMF: This is a widely used alternative that can offer different selectivity profiles.[4]
-
Mitsunobu Conditions (DIAD/PPh₃): This method often shows a strong preference for the N-2 isomer, likely proceeding through a kinetically controlled pathway.[3][4][5]
-
-
Temperature: Lower reaction temperatures generally favor the kinetic product. Running the alkylation at 0 °C or even lower, rather than at room temperature or reflux, can significantly improve the N-2 to N-1 ratio.
Sources
- 1. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Challenges of Regioselective Indazole Alkylation
Welcome to our dedicated technical support center for the regioselective alkylation of indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indazole scaffold. The indazole core is a privileged structure in numerous therapeutic agents, but its synthetic manipulation, particularly selective N-alkylation, is a well-documented challenge.[1][2][3][4][5] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome common hurdles and achieve your desired synthetic outcomes with confidence.
Understanding the Core Challenge: The Ambident Nucleophilicity of Indazole
The primary difficulty in the alkylation of 1H-indazoles stems from the presence of two nucleophilic nitrogen atoms, N1 and N2.[6][7][8] Upon deprotonation, the resulting indazolide anion is an ambident nucleophile, meaning that alkylation can occur at either nitrogen, often yielding a mixture of N1- and N2-substituted regioisomers.[6][8][9][10][11] The ratio of these isomers is highly sensitive to a multitude of reaction parameters, making reproducibility and scalability a significant concern.[2][3][6][7]
The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][3][5][8][12] This intrinsic property can be exploited to favor the formation of the N1-alkylated product under conditions that permit thermodynamic equilibration.[2][3][12]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity. How can I improve the regioselectivity?
Probable Causes:
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is arguably the most critical factor governing regioselectivity.[2][3][6][7][8] Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF often leads to isomer mixtures.[6][7][12][13]
-
Kinetic vs. Thermodynamic Control: Your reaction conditions may favor a kinetically controlled pathway, which can lead to the N2 product, even if the N1 isomer is more stable.[9][12]
-
Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent can influence the site of attack.[2][3][8]
Solutions:
-
For Preferential N1-Alkylation (Thermodynamic Product):
-
Employ a Strong Hydride Base in a Nonpolar Aprotic Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely reported and effective system for achieving high N1 selectivity.[1][2][4][6][7] Strong amide bases like NaHMDS, NaNH₂, and LDA in THF have also shown excellent N1 regioselectivity.[2] This is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide, where the cation coordinates with the N2 atom, sterically hindering its approach and directing the electrophile to N1.[4][5][6][7][14]
-
Utilize Cesium Carbonate in Dioxane: Heating a mixture of the indazole with cesium carbonate (Cs₂CO₃) in dioxane can also provide high N1 selectivity, potentially through a chelation mechanism.[6][7][14][15]
-
-
For Preferential N2-Alkylation (Often the Kinetic Product):
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a preference for the formation of the N2-isomer.[2][12][15]
-
Acid-Catalyzed Conditions: The use of strong acids like trifluoromethanesulfonic acid (TfOH) can promote highly selective N2-alkylation with specific electrophiles like diazo compounds or alkyl 2,2,2-trichloroacetimidates.[16][17]
-
-
Consider Substituent Effects:
-
Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C3 position significantly enhance N1-selectivity, especially with NaH in THF.[1][2][3][6]
-
Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) can confer excellent N2 regioselectivity by sterically blocking the N1 position.[1][2][4][6][15]
-
Q2: The reaction shows low or no conversion to the desired product.
Probable Causes:
-
Insufficiently Strong Base: The pKa of the indazole N-H is such that a sufficiently strong base is required for complete deprotonation. Carbonate bases may not be strong enough, especially in less polar solvents like THF.[2]
-
Poor Solubility: The indazole starting material or the resulting indazolide salt may have poor solubility in the chosen solvent.[6]
-
Inactive Alkylating Agent: The electrophile may be unreactive (e.g., an alkyl chloride) or may have degraded.
-
Presence of Moisture: For reactions using strong bases like NaH, trace amounts of water will quench the base and inhibit the reaction.[18]
Solutions:
-
Optimize Base and Solvent:
-
Activate the Electrophile: If using an alkyl bromide or chloride, consider converting it to a more reactive iodide in situ (Finkelstein reaction) or using a tosylate or mesylate leaving group.[1][6]
-
Ensure Anhydrous Conditions: Flame-dry glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) when using moisture-sensitive reagents.[18]
-
Increase Temperature: For sluggish reactions, particularly with sterically hindered substrates, increasing the reaction temperature may be necessary to drive the reaction to completion.[2][6][14]
Q3: I have successfully formed a mixture of N1 and N2 isomers, but they are proving very difficult to separate by column chromatography.
Probable Cause:
-
Similar Polarity: N1 and N2 alkylated indazoles often have very similar polarities, making their separation by standard chromatographic techniques challenging.[6]
Solutions:
-
Optimize Reaction for Selectivity: The most effective solution is to avoid the problem in the first place. Re-investigate the reaction conditions using the guidance in Q1 to maximize the formation of the desired isomer, thereby simplifying or eliminating the need for a difficult separation.
-
High-Performance Chromatography: Utilize high-performance flash chromatography systems with high-quality silica and a shallow solvent gradient to improve resolution.
-
Alternative Separation Techniques: Consider preparative HPLC or supercritical fluid chromatography (SFC) for particularly challenging separations.
-
Protecting Group Strategy: In some cases, it may be advantageous to use a protecting group strategy. For instance, regioselective protection at N2 with a group like SEM can allow for subsequent functionalization at other positions, followed by deprotection.[19]
Factors Influencing Regioselectivity: A Summary
The outcome of an indazole alkylation is a delicate balance of multiple factors. The following table summarizes the key variables and their general effect on regioselectivity.
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale & Causality |
| Base | Strong, non-coordinating hydride bases (e.g., NaH, NaHMDS)[2][6][7] | Often observed with weaker bases (e.g., K₂CO₃) in mixtures, or under specific acid-catalyzed conditions[12][16][17] | Strong bases with small cations (like Na⁺) in non-polar solvents form tight ion pairs, sterically blocking N2.[6][7][14] |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane)[1][2][6][7] | Polar aprotic (e.g., DMF, DMSO) often give mixtures or can favor N2 depending on other factors[2][6][12] | Non-polar solvents promote tight ion-pair formation, enhancing N1 selectivity. Polar solvents can solvate the cation, leading to a looser ion pair and reduced selectivity.[2] |
| Cation | Na⁺, Cs⁺[6][7][14] | K⁺ often gives mixtures[7][12] | Smaller (Na⁺) or highly coordinating (Cs⁺) cations can chelate with the indazole N2 and a C3 substituent, directing alkylation to N1.[5][7][14] |
| Substituents | Electron-withdrawing group at C3 (e.g., -CO₂R, -C(O)R)[1][3][6] | Bulky or electron-withdrawing group at C7 (e.g., -NO₂, -CO₂R)[1][2][4][6] | C3 EWGs can participate in chelation with the cation. C7 substituents provide steric hindrance at the N1 position.[4][6][12] |
| Control | Thermodynamic | Kinetic | The N1-substituted indazole is typically the more thermodynamically stable isomer.[2][3][8][12] |
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: Decision workflow for selecting conditions for regioselective indazole alkylation.
Caption: Proposed chelation model for N1-selectivity with NaH.
Detailed Experimental Protocols
The following are representative, field-proven protocols for achieving regioselective alkylation.
Protocol 1: Highly Selective N1-Alkylation using NaH/THF[6][7]
This method is optimized for achieving high N1-regioselectivity and is particularly effective for indazoles bearing C3-substituents.[1][6][7]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Formation of the sodium indazolide salt may be observed.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed. For less reactive substrates, heating to 50 °C may be required.[2][14]
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction[12]
This protocol often provides the N2-isomer as the major product, though selectivity can be substrate-dependent.
-
Preparation: In an inert atmosphere flask, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue, containing the product and triphenylphosphine oxide, can be purified directly by flash column chromatography to isolate the N2-alkylated product.
Frequently Asked Questions (FAQs)
Q: Why does NaH in THF favor N1-alkylation, while K₂CO₃ in DMF gives mixtures? A: This is a classic example of how the interplay between the cation, solvent, and substrate dictates the reaction outcome. In the NaH/THF system, the "hard" sodium cation forms a tight ion pair with the indazolide anion. The non-polar THF does not effectively solvate the cation, keeping it closely associated with the N2 nitrogen (and a C3-coordinating group, if present). This association sterically blocks the N2 position, forcing the alkylating agent to attack the more accessible N1 position. In contrast, K₂CO₃ in DMF involves a "softer" potassium cation and a highly polar, coordinating solvent. DMF solvates the K⁺ cation, creating a "naked" or solvent-separated indazolide anion. With both nitrogen atoms more freely available, the inherent nucleophilicity of each site comes into play, often resulting in poor selectivity.[2][6][7]
Q: Can I predict the N1/N2 ratio for a new indazole substrate? A: While precise prediction is difficult without experimental data or computational modeling, you can make an educated hypothesis.[5][14] Analyze the electronic and steric properties of your substituents. A bulky group at C7 will strongly favor N2-alkylation.[6][20] An electron-withdrawing group at C3 that can chelate a cation will strongly favor N1-alkylation under NaH/THF conditions.[1][3] For unsubstituted or electronically neutral indazoles, the N1/N2 ratio will be highly sensitive to the reaction conditions, and screening of different base/solvent combinations is recommended.[13][20]
Q: Are there alternatives to direct alkylation for accessing N1- or N2-substituted indazoles? A: Yes. Besides the direct alkylation methods discussed, other strategies include:
-
De Novo Ring Synthesis: Building the indazole ring with the desired N-substituent already in place. While less atom-economical, this can circumvent regioselectivity issues entirely.
-
N-Arylation/Vinylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to form N-aryl or N-vinyl indazoles, and conditions can sometimes be tuned for regioselectivity.
-
Protecting Group Strategies: As mentioned, selectively protecting one nitrogen atom allows for unambiguous functionalization of the other.[19][21] For example, an N2-SEM protected indazole can be lithiated at C3 for further derivatization.[19]
We hope this technical guide serves as a valuable resource for your research and development endeavors. The key to mastering indazole alkylation lies in understanding the fundamental principles of reactivity and meticulously controlling the experimental conditions.
References
- Technical Support Center: Selective N1-Alkylation of the Indazole Ring - Benchchem. (URL: )
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. (URL: )
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. (URL: )
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchG
- Application Notes and Protocols for N-1 and N-2 Alkyl
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communic
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. (URL: )
- Bernard, C. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Development of a selective and scalable N1-indazole alkyl
- (PDF)
- (PDF)
- Bernard, C. S., et al. (2024).
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. (URL: )
- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchG
- Regioselectivity issues in the functionaliz
- Technical Support Center: Regioselective Synthesis of Indazole Deriv
- Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing). (URL: )
- Bookser, B. C. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5. (URL: )
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
managing side-products in the synthesis of substituted indazoles
Technical Support Center: Synthesis of Substituted Indazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for substituted indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, crucial for developing novel therapeutics.[1][2][3][4] However, its synthesis is often plagued by the formation of side-products, leading to challenging purifications and reduced yields. This guide is designed to provide expert insights and actionable troubleshooting strategies to help you navigate these synthetic challenges. We will delve into the causality behind common issues and provide validated protocols to streamline your workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during indazole synthesis in a direct question-and-answer format.
Issue 1: Poor Regioselectivity - "My reaction produces a mixture of N-1 and N-2 alkylated indazoles. How can I control the regioselectivity?"
Root Cause Analysis:
This is one of the most frequent challenges in indazole chemistry. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N-1 or N-2 position. The outcome is a delicate balance of thermodynamics, kinetics, and steric/electronic effects.[5][6][7]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8][9] Reactions that allow for equilibration, often under milder conditions or with specific solvent choices, tend to favor the N-1 product.[6] Conversely, kinetically controlled reactions, which are rapid and irreversible, can often lead to mixtures or favor the N-2 product depending on the conditions.
-
Steric Hindrance: Bulky substituents on the indazole ring (especially at C-7) or on the alkylating agent can sterically hinder attack at the N-1 position, thereby favoring N-2 alkylation.
-
Solvent and Base Effects: The choice of base and solvent system is critical. Polar aprotic solvents like DMF and DMSO can influence the reactivity of the indazole anion. The counter-ion of the base (e.g., Na+, K+, Cs+) can also chelate with substituents on the indazole ring, directing alkylation to a specific nitrogen.[10] For instance, NaH in THF has been shown to be a promising system for achieving high N-1 selectivity.[6][10]
Strategies for Improving Regioselectivity:
| Goal | Strategy | Rationale | Key Parameters |
| Favor N-1 Isomer | Employ Thermodynamic Control | Allow for equilibration to the more stable N-1 product.[6] | Base/Solvent: NaH in THF is a robust system.[6] K2CO3 in DMF can also be effective. |
| Utilize Chelating Effects | Use a base with a cation that can coordinate with an ortho-substituent (e.g., a carbonyl), directing the alkylating agent to N-1.[10] | Substrate: Requires a coordinating group at C-7 or C-3. Base: NaH, Cs2CO3.[10] | |
| Favor N-2 Isomer | Employ Kinetic Control | Use conditions that prevent equilibration. | Base/Solvent: Strong, non-coordinating bases in less polar solvents. |
| Mitsunobu Reaction | The phosphine intermediate in a Mitsunobu reaction can provide chelation control that directs alkylation to the N-2 atom.[7][10] | Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD). |
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for regioselectivity.
Issue 2: Formation of Hydrazone and Dimer Impurities - "My reaction to form the indazole ring from a substituted aldehyde/ketone and hydrazine is contaminated with uncyclized hydrazone."
Root Cause Analysis:
This issue arises when the final cyclization step to form the indazole ring is slow or incomplete. The hydrazone intermediate is often stable and can persist or even dimerize under the reaction conditions.[11]
-
Insufficient Activation for Cyclization: The key step is an intramolecular nucleophilic attack to close the ring. For many substrates, this requires elevated temperatures or an activating group (e.g., an ortho-hydroxy or halo group) to facilitate the reaction.[8][11]
-
Reaction Conditions: Aprotic solvents like DMSO and DMF often provide higher yields by better solvating the intermediates and facilitating the cyclization at higher temperatures.[11] Acidic conditions are also frequently used to catalyze the condensation and subsequent cyclization.[11]
Strategies for Minimizing Hydrazone Impurities:
-
Optimize Thermal Conditions: Gradually increase the reaction temperature. Refluxing in a high-boiling solvent like DMSO, DMF, or n-butanol is often necessary to drive the cyclization to completion.[8][11]
-
Employ an Acid Catalyst: The use of acetic acid or hydrochloric acid can effectively catalyze the reaction.[11] For some substrates, a solid acid catalyst like silica sulfuric acid can also be highly efficient.
-
Consider an Oxidative System: For certain precursors, an oxidant is required to facilitate the final N-N bond formation or aromatization step. A system using iodine in DMSO has been reported to be highly efficient and rapid, with no observed byproducts.
Protocol: Driving Cyclization to Completion
-
Setup: To your flask containing the pre-formed or in situ generated hydrazone (1.0 eq) in DMSO, add a catalytic amount of iodine (I2, 0.1 eq).
-
Reaction: Heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the hydrazone starting material.
-
Workup: Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate in vacuo.
Issue 3: N-N Bond Cleavage - "I am observing side-products that suggest the N-N bond of my indazole precursor has cleaved. What causes this and how can it be avoided?"
Root Cause Analysis:
N-N bond cleavage is a significant side reaction, particularly under harsh reductive or oxidative conditions. The N-N bond is often the most labile bond in the heterocyclic system.
-
Reductive Cleavage: Strong reducing agents, especially those used in reductive cyclizations (e.g., of nitro-arenes), can sometimes over-reduce the intermediate and cleave the newly formed N-N bond.
-
Oxidative Cleavage: Conversely, harsh oxidative conditions used in some N-N bond-forming cyclizations can also lead to degradation pathways involving N-N scission.[12]
-
Instability of Intermediates: In some syntheses, such as the Davis-Beirut reaction, highly reactive nitroso intermediates are formed.[13][14][15] If not trapped efficiently by cyclization, these can decompose via pathways that do not lead to the desired indazole.
Strategies for Preventing N-N Bond Cleavage:
-
Milder Reagents: Switch to milder and more selective reagents. For reductive cyclizations, consider using tri-n-butylphosphine instead of harsher metal-based reductants.[16] For oxidative cyclizations, systems like (NH4)2MoO4/H2O2 can be effective at room temperature, minimizing degradation.[12]
-
Control of Reaction Parameters: Carefully control the temperature and reaction time. Over-heating or prolonged reaction times can promote decomposition.
-
One-Pot Procedures: Use one-pot procedures where the reactive intermediate is generated and cyclized in situ without isolation. This minimizes its lifetime and the opportunity for decomposition. The Cadogan reductive cyclization is an excellent example of this approach.[16]
Mechanism of a Key Side-Reaction: Davis-Beirut Water Addition
Caption: Competing pathways in Davis-Beirut synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the best general purification methods for removing stubborn polar impurities from my substituted indazole? A1: While column chromatography is standard, it is not always effective for industrial-scale production.[17]
-
Recrystallization: This is a powerful technique for purification. Screening a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) is crucial. Using a mixed solvent system can often provide the best results for isolating single isomers with high purity.[17]
-
Trituration: This method is excellent for removing highly soluble impurities. The crude product is stirred as a slurry in a solvent in which the desired product is insoluble, but the impurities are soluble. The purified solid is then collected by filtration.[18]
-
Acid/Base Wash: If your indazole is sufficiently basic, you can dissolve the crude material in an organic solvent, wash with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer and re-extract your purified product.
Q2: How can I reliably distinguish between N-1 and N-2 substituted indazole isomers? A2: NMR spectroscopy is the most definitive tool.[19]
-
13C NMR: The chemical shifts of the carbon atoms in the fused benzene ring, particularly C7 and C7a, are diagnostic. C7 is typically more deshielded (appears at a higher ppm) in the N-2 isomer compared to the N-1 isomer.[19]
-
1H NMR: The chemical shift of the H-7 proton can also be indicative, often appearing further downfield in N-2 isomers. 2D NMR techniques like HMBC and NOESY can provide unambiguous structural confirmation by showing correlations between the N-substituent and the protons on the indazole core.
Q3: Are there any "green" or metal-free alternatives for synthesizing the indazole core? A3: Yes, several modern methods avoid heavy metals.
-
PIFA-mediated oxidative C-N bond formation from arylhydrazones is a metal-free protocol that proceeds under mild conditions.[11]
-
The reaction of o-aminobenzoximes with methane sulfonyl chloride is another mild, metal-free method for synthesizing 1H-indazoles.[11]
-
The Davis-Beirut reaction is appealing as it uses inexpensive starting materials and does not require toxic metals.[13]
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
- Method for separating and purifying substituted indazole isomers.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health (NIH). [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]
- Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]
- Davis–Beirut reaction. Wikipedia. [Link]
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health (NIH). [Link]
- N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. AUB ScholarWorks. [Link]
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]
- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]
- How to purify a synthetic compound without TLC and Column chromatography?
- The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. National Institutes of Health (NIH). [Link]
- The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 13. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N1 vs. N2 Selectivity in Indazole Alkylation
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective N-alkylation of the indazole scaffold. Given that direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2 substituted products, this resource provides in-depth troubleshooting advice and detailed protocols to help you steer your reaction toward the desired isomer.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity in indazole alkylation so challenging?
The primary difficulty stems from the electronic nature of the indazole ring. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[2] This leads to two competing reaction pathways and often results in a mixture of N1 and N2 alkylated isomers.[1][3][4] The ratio of these products is highly sensitive to the reaction conditions.[2]
Q2: What are the fundamental principles governing N1 vs. N2 selectivity?
The regioselectivity is a delicate balance of several factors:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][6][7] Conditions that allow for equilibration, such as longer reaction times or higher temperatures, can favor the formation of the more stable N1-alkylated product.[2][5][8][9] Conversely, conditions that favor a rapid, irreversible reaction may lead to the kinetically favored product, which can be either N1 or N2 depending on the specific substrate and reagents.
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically block the approach of the alkylating agent to the N1 position, thereby favoring N2 alkylation.[2]
-
Electronic Effects: The electronic nature of substituents on the indazole ring significantly influences the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups at the C3 position can enhance N1 selectivity, especially when using sodium hydride in THF.[2] Conversely, electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to promote excellent N2 regioselectivity.[2][5][8][9]
-
Ion Pair Formation: The nature of the cation from the base and its interaction with the indazolide anion is crucial. For instance, the sodium cation from NaH is believed to coordinate with the N2 atom and a substituent at the C3 position, sterically hindering N2 and directing the alkylating agent to N1.[2][5] DFT calculations also suggest that chelation with cesium can favor N1-substitution.[10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Poor N1/N2 Selectivity
This is the most common challenge in indazole alkylation. A nearly 1:1 mixture of isomers can make purification difficult and significantly lower the yield of the desired product.
Troubleshooting Workflow for Poor N1/N2 Selectivity
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering the Cadogan Cyclization for 2H-Indazole Synthesis
Welcome to the technical support center for the Cadogan cyclization, a powerful yet often challenging reaction for the synthesis of the medicinally important 2H-indazole scaffold. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their Cadogan cyclizations to achieve higher yields and purity. Here, we move beyond simple protocols to explain the causality behind common experimental pitfalls and provide field-proven solutions.
Understanding the Challenge: The Cadogan Cyclization
The Cadogan cyclization is a reductive cyclization that typically involves the deoxygenation of an ortho-substituted nitroarene by a trivalent phosphorus reagent, such as a trialkyl phosphite or triarylphosphine, to form a five-membered nitrogen-containing heterocycle. In the context of 2H-indazole synthesis, the starting material is often an ortho-imino-nitrobenzene, generated in situ from the condensation of an ortho-nitrobenzaldehyde and a primary amine.
The reaction is traditionally known for its harsh conditions, often requiring high temperatures (>150 °C) and a large excess of the reducing agent.[1] These conditions can be detrimental to sensitive functional groups and can lead to a variety of side products, resulting in low yields. Modern protocols have aimed to mitigate these issues by using milder conditions and alternative reagents.[2][3]
This guide will help you navigate the complexities of this reaction, diagnose issues, and implement effective solutions.
Troubleshooting Guide: From Low Yields to Success
Experiencing low yields in your Cadogan cyclization can be frustrating. This section provides a systematic approach to identifying and resolving the most common issues.
Problem 1: Low to No Yield of the Desired 2H-Indazole
This is the most frequent issue encountered. The root cause can often be traced back to one of several key areas: reaction conditions, reagent quality, or substrate reactivity.
Q: I've set up my Cadogan cyclization according to a literature procedure, but I'm getting very low yield or only starting material back. What should I check first?
A: When faced with a low-yielding Cadogan reaction, a systematic evaluation of your experimental setup is crucial. Here’s a prioritized checklist:
-
Temperature and Reaction Time: The Cadogan reaction is highly temperature-dependent. Traditional methods require very high temperatures (refluxing in triethyl phosphite, ~157 °C) to drive the deoxygenation.[1] Newer, milder methods operate at lower temperatures, for instance, 80 °C in isopropanol with tri-n-butylphosphine.[2]
-
Causality: Insufficient thermal energy may lead to incomplete reduction of the nitro group, stalling the reaction at an early stage. Conversely, excessively high temperatures can lead to decomposition of sensitive substrates or products.
-
Solution: If using a high-temperature protocol, ensure your heating apparatus is calibrated and maintaining the target temperature. For milder protocols, a slight increase in temperature (e.g., from 80 °C to 90-100 °C) or extended reaction time could be beneficial. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
-
Purity and Stoichiometry of the Reductant: The trivalent phosphorus reagent is the heart of the cyclization.
-
Causality: Phosphines and phosphites are susceptible to oxidation upon storage. Using a partially oxidized reagent will result in an effective substoichiometric amount of the active reductant.
-
Solution: Use freshly opened or purified trivalent phosphorus reagents. Tri-n-butylphosphine can be distilled under reduced pressure. For solid phosphines like triphenylphosphine, ensure it is dry and has been stored under an inert atmosphere. It is also critical to use the correct stoichiometry. While older protocols often use the phosphite as the solvent, modern methods specify a defined molar excess (e.g., 1.5 to 2.0 equivalents).[2]
-
-
Solvent Choice and Purity: The choice of solvent can significantly impact the reaction.
-
Causality: The solvent must be stable at the reaction temperature and capable of dissolving the substrates. Protic solvents like isopropanol have been shown to be effective in milder, one-pot procedures.[2] The presence of water or other reactive impurities can interfere with the reaction.
-
Solution: Ensure your solvent is anhydrous, especially for high-temperature reactions. If following a specific protocol, use the recommended solvent. If optimizing, consider high-boiling point aprotic solvents like toluene, xylene, or dioxane for traditional Cadogan reactions, or isopropanol for the milder variants.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields in Cadogan cyclizations.
Problem 2: Formation of Side Products
Q: My reaction is consuming the starting material, but I'm getting a complex mixture of products instead of my 2H-indazole. What could be happening?
A: The formation of multiple products points towards side reactions, which can be prevalent under the harsh conditions of the classical Cadogan cyclization.
-
Incomplete Deoxygenation and N-Oxide Formation:
-
Causality: The reduction of the nitro group proceeds stepwise. If the deoxygenation is not complete, intermediates can be trapped. Recent studies have shown that 2H-indazole N-oxides are competent intermediates in the Cadogan reaction.[1][4][5] These N-oxides can be isolated under certain conditions and may be resistant to further deoxygenation if the reaction temperature is not high enough or if the reductant is not potent enough.
-
Solution: If you suspect N-oxide formation (identifiable by its characteristic mass spec signal, M+16 relative to the product), you may need to increase the reaction temperature or use a stronger reducing agent. However, a more controlled approach is to follow protocols that are less prone to such intermediates, such as the milder one-pot synthesis.[2]
-
-
Substrate-Specific Side Reactions:
-
Causality: The electronic and steric properties of your starting materials can significantly influence the reaction outcome. Electron-withdrawing groups on the aniline component can make the imine nitrogen less nucleophilic, hindering the cyclization step. Sterically hindered substrates may also react sluggishly.[2]
-
Solution: For electronically deactivated anilines, you may need to revert to higher temperatures. For sterically hindered substrates, longer reaction times are often necessary. It is also worth noting that substrates with acidic α-imino protons are not well-tolerated under some conditions.[2]
-
Optimized Reaction Conditions: A Comparative Overview
The table below summarizes conditions from both classical and modern protocols for the synthesis of 2H-indazoles via the Cadogan cyclization.
| Parameter | Classical Cadogan | Mild One-Pot Protocol[2] | Flow Chemistry Protocol[6] |
| Starting Materials | o-nitrobiaryls or o-azidobiaryls | o-nitrobenzaldehyde + primary amine | o-nitrobenzaldehyde + primary amine |
| Reductant | Triethyl phosphite (often as solvent) | Tri-n-butylphosphine (1.5-2.0 eq.) | Triethyl phosphite |
| Solvent | Neat or high-boiling solvent (e.g., xylene) | Isopropanol (i-PrOH) | Toluene |
| Temperature | >150 °C | 80 °C | 200 °C (with back-pressure regulator) |
| Reaction Time | Several hours to days | 2-24 hours | Short residence time (minutes) |
| Typical Yields | Variable, often moderate | Moderate to excellent | High |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis of the Cadogan cyclization for 2H-indazoles?
A1: The widely accepted mechanism involves the deoxygenation of the nitro group of an ortho-imino-nitrobenzene by the trivalent phosphorus reagent to form a reactive nitrene intermediate. This is followed by an intramolecular electrophilic attack of the nitrene on the imine nitrogen, which, after rearrangement, yields the 2H-indazole.[1] However, evidence for non-nitrene pathways, potentially involving 2H-indazole N-oxide intermediates, has also been presented, suggesting that multiple mechanistic routes may be operative.[1][4][5][7]
Q2: Can I use other reducing agents besides phosphines and phosphites?
A2: While trivalent phosphorus compounds are the hallmark of the Cadogan reaction, other reductive cyclization methods exist for 2H-indazole synthesis. Some protocols utilize catalytic systems, for example, MoO₂Cl₂(dmf)₂ with PPh₃ as the stoichiometric reductant.[8] However, for the classical Cadogan reaction, phosphines and phosphites are the reagents of choice.
Q3: Are there alternative, milder methods for synthesizing 2H-indazoles?
A3: Yes, the challenges associated with the Cadogan cyclization have led to the development of numerous alternative synthetic routes. These include copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide,[8][9] palladium-catalyzed intramolecular C-N bond formation,[8] and oxidative N-N bond-forming cyclizations.[10] The choice of method will depend on the availability of starting materials and the functional group tolerance required.
Q4: How does flow chemistry improve the Cadogan reaction?
A4: A continuous flow protocol offers several advantages for the Cadogan reaction.[6] It allows for superheating the reaction mixture safely by using a back-pressure regulator, which can significantly accelerate reaction kinetics. This leads to shorter reaction times and often higher yields. Additionally, the contained environment of a flow reactor improves safety when working with boiling, pyrophoric, or toxic reagents.
Experimental Protocol: Mild, One-Pot Synthesis of 2-Aryl-2H-indazoles[2][3]
This protocol is an excellent starting point for synthesizing a range of 2H-indazoles under relatively mild conditions, avoiding the high temperatures of the classical Cadogan reaction.
Diagram of the One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 2H-indazoles.
Materials:
-
ortho-Nitrobenzaldehyde (1.0 eq.)
-
Primary amine (1.0-1.1 eq.)
-
Tri-n-butylphosphine (PBu₃) (1.5 eq.)
-
Anhydrous isopropanol (i-PrOH)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the ortho-nitrobenzaldehyde (1.0 eq.) in anhydrous isopropanol, add the primary amine (1.0-1.1 eq.).
-
Heat the mixture to 80 °C under an inert atmosphere. The formation of the ortho-imino-nitrobenzene intermediate can be monitored by TLC or LC-MS and is typically complete within 1-2 hours.
-
Once the imine formation is complete, add tri-n-butylphosphine (1.5 eq.) to the reaction mixture.
-
Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS until the starting imine is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
The crude residue can then be purified by column chromatography on silica gel to afford the desired 2H-indazole.
Self-Validation: The progress of this protocol can be easily monitored at each stage. The formation of the imine intermediate will show a new spot on TLC with a different Rf value from the starting materials. The final cyclization can be tracked by the disappearance of the imine and the appearance of the fluorescent 2H-indazole product spot.
References
- Zhu, J. S., Li, C. J., Tsui, K., Kraemer, N., Son, J.-H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society. [Link]
- Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
- Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. AUB ScholarWorks. [Link]
- Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship, University of California. [Link]
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
- Journal of the American Chemical Society. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. [Link]
- Langmuir. (2024).
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
- Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- Vapourtec. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Cadogan cyclization as a key step for the synthesis of dodecacyclic‐fused scaffold. [Link]
- ResearchGate. (n.d.). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]
- Scilit. (n.d.). C‐N and N‐N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan‐Sundberg Reaction. [Link]
- ACS Omega. (2018).
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 3. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vapourtec.com [vapourtec.com]
- 7. researchgate.net [researchgate.net]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
Technical Support Center: Purification Strategies for 7-Chloro-2-methyl-2H-indazole and its Derivatives
Welcome to the technical support center for the purification of 7-Chloro-2-methyl-2H-indazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the underlying principles of each step, empowering you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of this compound and its analogs.
Q1: My final product of this compound has a persistent yellow or orange tint. What is the likely cause and how can I remove it?
A1: A persistent color in your final product is often due to the presence of oxidized impurities or residual starting materials from the synthesis. For instance, syntheses involving cyclization of precursors like 2-chlorobenzonitrile with methylhydrazine can sometimes lead to colored byproducts.[1]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of celite. The activated carbon will adsorb many colored impurities.[2]
-
Recrystallization: If the color persists, recrystallization is a powerful technique. You may need to screen various solvent systems. A good starting point for indazole derivatives is a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexanes or heptane). Dissolve the compound in a minimum amount of the hot polar solvent and slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Column Chromatography: For stubborn impurities, column chromatography is the most effective method. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from colored impurities.[3][4]
-
Q2: I am observing unexpected peaks in the ¹H NMR spectrum of my purified this compound. What could they be?
A2: Unexpected peaks in your NMR spectrum can arise from several sources. It is crucial to analyze the chemical shifts and coupling patterns to identify the impurities.
-
Potential Impurities and their Signatures:
-
Residual Solvents: Peaks from common laboratory solvents like ethyl acetate, dichloromethane, or hexanes are frequently observed.
-
Unreacted Starting Materials: Depending on your synthetic route, you might see signals corresponding to the starting materials. For example, if you used a copper-catalyzed three-component synthesis, you might see traces of the 2-bromobenzaldehyde precursor.[3]
-
Regioisomers: The synthesis of N-substituted indazoles can sometimes lead to the formation of both N-1 and N-2 isomers. This compound is the N-2 isomer. The presence of the N-1 isomer (7-Chloro-1-methyl-1H-indazole) would result in a different set of aromatic proton signals. 2D NMR techniques like HMBC and NOESY can be invaluable in distinguishing between these isomers.[5]
-
Side-Products: Various side reactions can occur during synthesis. For example, in reactions involving hydrazines, the formation of hydrazones is a possibility.[5]
-
Q3: My yield of this compound is consistently low. What are the common pitfalls during purification that could lead to product loss?
A3: Low yield is a common frustration in multi-step organic synthesis. During purification, several factors can contribute to product loss.
-
Troubleshooting and Optimization:
-
Incomplete Extraction: this compound is an organic compound and should be fully extracted from the aqueous phase after a reaction work-up. Ensure you are using an appropriate organic solvent (like ethyl acetate or dichloromethane) and performing multiple extractions (at least 3x) to maximize recovery.[6]
-
Improper Recrystallization Technique: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to dissolve your compound. Cooling the solution too quickly can also lead to the formation of small, impure crystals.
-
Product Adsorption on Silica Gel: During column chromatography, highly polar products can sometimes strongly adsorb to the silica gel, leading to poor recovery. If you suspect this is happening, you can try deactivating the silica gel with a small amount of triethylamine in your eluent system or using a different stationary phase like alumina.
-
Product Volatility: While this compound is a solid at room temperature, some of its derivatives might be more volatile.[1] Be cautious when removing solvent under high vacuum and elevated temperatures for extended periods.
-
Troubleshooting Guides
This section provides a more in-depth look at specific purification challenges and offers step-by-step solutions.
Guide 1: Optimizing Column Chromatography for Separation of Indazole Isomers
Problem: You have a mixture of N-1 and N-2 alkylated indazole isomers that are co-eluting during column chromatography.
Causality: N-1 and N-2 isomers of substituted indazoles often have very similar polarities, making their separation by standard column chromatography challenging. The choice of eluent system is critical to exploit the subtle differences in their interaction with the stationary phase.
Step-by-Step Protocol:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before running a column, screen a variety of eluent systems using TLC.
-
Start with a standard system like ethyl acetate/hexanes.
-
If separation is poor, try adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to your eluent system.
-
The goal is to find a solvent system that gives a clear separation between the two isomer spots on the TLC plate.
-
-
Column Chromatography Execution:
-
Once an optimal eluent system is identified, pack a silica gel column.
-
Load your crude product onto the column.
-
Begin eluting with a slightly less polar solvent mixture than the one that gave good separation on TLC.
-
Gradually increase the polarity of the eluent (gradient elution). This will help to first elute the less polar isomer, followed by the more polar one.
-
Collect small fractions and analyze them by TLC to identify the fractions containing the pure isomers.
-
Data Presentation: Example Eluent Systems for Indazole Separation
| Isomer Pair Example | Stationary Phase | Eluent System (v/v) | Observation |
| N-1 and N-2 methyl-indazole | Silica Gel | 10-30% Ethyl Acetate in Hexanes | Good separation is often achieved in this range. |
| More polar substituted indazoles | Silica Gel | 50-80% Ethyl Acetate in Hexanes | Higher polarity needed for elution. |
| Challenging separations | Silica Gel | Dichloromethane/Methanol (98:2) | The addition of methanol can improve separation. |
Visualization: Workflow for Isomer Separation
Caption: Workflow for the separation of indazole isomers.
Guide 2: Effective Recrystallization for High Purity this compound
Problem: Your this compound product is an oil or fails to crystallize effectively, resulting in low purity.
Causality: The inability of a compound to crystallize can be due to the presence of impurities that disrupt the crystal lattice formation or an inappropriate choice of solvent system. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Step-by-Step Protocol:
-
Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexanes, water) to each test tube.
-
Observe the solubility at room temperature and upon heating.
-
A good single solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If using a binary solvent system, dissolve the product in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualization: Recrystallization Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
References
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
- Beletskaya, I. P., & Davydov, D. V. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 204. [Link]
- Waters Corporation. (2025). LC Purification Troubleshooting Guide.
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(part i), 99-143. [Link]
- Zhang, Q.-W., Lin, L.-G., & Ye, W.-C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]
Sources
stability and degradation pathways of 7-Chloro-2-methyl-2H-indazole
Technical Support Center: 7-Chloro-2-methyl-2H-indazole
Welcome to the technical support guide for this compound (CAS 1216469-16-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of this compound. The information herein is designed to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction to this compound
This compound is a heterocyclic compound featuring an indazole core, which is a privileged pharmacophore in drug discovery.[1] Its structure, comprising a fused benzene and pyrazole ring with specific substitutions, makes it a valuable building block in medicinal chemistry.[1] Understanding its stability profile is critical for its application in synthesis, biological screening, formulation development, and for defining storage conditions. While generally stable under standard laboratory conditions, the molecule possesses functional groups susceptible to degradation under specific environmental stresses such as extreme pH, oxidation, heat, and light.[1]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and analysis of this compound.
Q1: I am observing a loss of purity in my stock solution of this compound stored in methanol at 4°C. What could be the cause?
A1: While storage at 4°C is generally recommended, several factors could contribute to degradation:
-
Solvent Reactivity: Although less common than with other functional groups, long-term storage in protic solvents like methanol can potentially lead to slow solvolysis reactions, especially if acidic or basic impurities are present.
-
Air Oxidation: The indazole ring system can be susceptible to slow oxidation. Ensure your solutions are stored under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.
-
Light Exposure: Have the vials been consistently protected from light? Repeated exposure to ambient lab light during use can initiate photochemical degradation over time. Always use amber vials or wrap clear vials in aluminum foil.
Troubleshooting Action: Prepare a fresh solution and divide it into two aliquots. Store one under standard conditions and the other blanketed with nitrogen in a sealed, light-protected vial. Analyze both after a set period to determine if atmospheric oxygen or light is the primary culprit.
Q2: My chromatogram shows several new, small peaks after performing a forced degradation study under acidic conditions. What are the likely degradation products?
A2: Under acidic hydrolytic stress, the most probable degradation pathway involves the protonation of the indazole ring, which could potentially lead to ring-opening or other rearrangements, although indazoles are generally quite stable. A more likely event, though still requiring forcing conditions, is the nucleophilic substitution of the chlorine atom with a hydroxyl group, which would be facilitated by protonation of the ring system.
Likely Degradants:
-
7-Hydroxy-2-methyl-2H-indazole: Formed via nucleophilic aromatic substitution (SNAr) of the chloro group.
-
Ring-Opened Products: While less likely for the indazole core itself without extreme conditions, cleavage of the N-N bond is a theoretical possibility under harsh hydrolytic stress, similar to the hydrolysis of hydrazones.[2]
Q3: I performed an oxidative stress study using 30% H₂O₂ and saw a significant loss of the parent compound but very few new peaks on my HPLC-UV chromatogram. What happened to the mass balance?
A3: A loss of mass balance in oxidative degradation studies is a common issue with several potential causes:
-
Formation of Non-UV Active Products: Aggressive oxidation can lead to the complete destruction of the aromatic system, resulting in small, aliphatic fragments that do not possess a chromophore and are therefore invisible to a UV detector.
-
Formation of N-oxides: The nitrogen atoms in the pyrazole ring can be oxidized to form N-oxides.[1] These products may have significantly different chromatographic properties and could be highly polar, potentially eluting in the solvent front or being retained irreversibly on a standard reverse-phase column.
-
Insoluble Products or Adsorption: The degradation products might be insoluble in the reaction medium or may have adsorbed irreversibly to your sample vial or HPLC column.
-
Volatile Degradants: Small fragments produced by oxidative cleavage could be volatile and lost during sample workup.
Troubleshooting Action: Use a mass spectrometer (LC-MS) in parallel with your UV detector. MS can detect compounds without a chromophore. Also, consider using a different column chemistry (e.g., HILIC) to screen for highly polar degradants.
Q4: How do I set up a reliable photostability study for this compound?
A4: A robust photostability study should follow ICH Q1B guidelines.
-
Sample Preparation: Prepare two solutions of your compound, typically in acetonitrile. Acetonitrile is preferred over methanol for photostability studies as methanol can generate reactive methoxy radicals under UV light, leading to artifactual degradation.[3]
-
Dark Control: Wrap one sample completely in aluminum foil. This sample will be exposed to the same thermal conditions as the test sample but not to light.
-
Light Exposure: Place the unwrapped sample and the dark control in a photostability chamber. The chamber should provide a controlled light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: Analyze the stressed sample, the dark control, and an unstressed reference standard at appropriate time points using a validated stability-indicating method. A significant difference in degradation between the light-exposed sample and the dark control confirms photosensitivity.
Part 2: Known & Postulated Degradation Pathways
Understanding the chemistry of this compound allows us to predict its behavior under stress. The primary sites of reactivity are the indazole ring, the C-Cl bond, and the N-methyl group.
Degradation Conditions & Potential Products
| Stress Condition | Reagents/Environment | Potential Degradation Products | Plausible Mechanism |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | 7-Hydroxy-2-methyl-2H-indazole | Nucleophilic aromatic substitution of the chloro group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | 7-Hydroxy-2-methyl-2H-indazole | Nucleophilic aromatic substitution. Potential for ring instability at high temperatures and caustic strength. |
| Oxidation | 3-30% H₂O₂, with or without catalyst (e.g., Fe²⁺) | This compound N-oxide; Ring-opened species; Phenolic derivatives | Oxidation of ring nitrogens; Oxidative cleavage of the aromatic or pyrazole ring.[1] |
| Thermal | Dry Heat (e.g., 80-100°C) | Likely stable, but potential for sublimation or slow decomposition at high temps. | Thermally induced bond cleavage. |
| Photolytic | UV/Visible Light (ICH Q1B) | Dehalogenated species (2-methyl-2H-indazole); Radically coupled dimers. | Homolytic cleavage of the C-Cl bond upon energy absorption, followed by radical reactions. |
Degradation Pathway Diagram
The following diagram illustrates the potential degradation pathways originating from the parent compound under various stress conditions.
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's purity and stability.
Objective: To develop an HPLC-UV method capable of resolving this compound from all potential degradation products generated during forced degradation.
1. Initial Conditions (Scouting Run):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV Diode Array Detector (DAD), scan 200-400 nm. Monitor at λmax (e.g., ~254 nm, to be determined from UV spectrum).
-
Injection Volume: 5 µL
2. Method Development & Optimization:
-
Inject a mixture (cocktail) of your stressed samples. The goal is to have all potential degradation products present in a single injection.
-
Evaluate Resolution: Assess the resolution between the parent peak and all degradant peaks. The resolution should be >1.5 for all adjacent peaks.
-
Optimize Gradient: If peaks are poorly resolved, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.
-
Adjust pH/Mobile Phase: If resolution is still inadequate, try a different pH (e.g., using an ammonium acetate buffer at pH 5) or a different organic modifier (e.g., methanol). The ionization state of the indazole ring and any acidic/basic degradants will affect retention.
-
Peak Purity Analysis: Once good separation is achieved, use the DAD to perform peak purity analysis on the parent peak in each stressed sample. This confirms that the main peak is not co-eluting with any degradants.
3. Final Method Validation (Abbreviated):
-
Specificity: The method's ability to resolve the analyte from degradants is confirmed.
-
Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.
-
Accuracy & Precision: Confirm the method provides accurate and repeatable results.
By following these guidelines and protocols, researchers can confidently assess the stability of this compound, ensuring the quality and reliability of their scientific work.
References
- EvitaChem. (n.d.). This compound.
- In-Pharma Technologist. (2022). Forced Degradation – A Review.
- National Center for Biotechnology Information. (n.d.). This compound-4-carbaldehyde. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich product page (Ambeed, Inc.).
- National Institutes of Health. (n.d.). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants.
- National Institutes of Health. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
- National Institutes of Health. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives.
- ChemicalBook. (n.d.). This compound.
- Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
- ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
Sources
addressing solubility problems of 7-Chloro-2-methyl-2H-indazole in biological assays
Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering solubility challenges with 7-Chloro-2-methyl-2H-indazole in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot these common, yet critical, experimental hurdles. Poor aqueous solubility is a characteristic of over 70% of new chemical entities, and understanding how to manage it is paramount for generating reliable and reproducible data.[1]
Quick-Start: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges.
Q1: My this compound, dissolved in 100% DMSO, precipitates instantly when I add it to my aqueous assay buffer. What is happening?
A: You are observing a classic case of a compound exceeding its thermodynamic solubility limit.[2] Your clear stock solution in pure DMSO represents its kinetic solubility , which is often much higher than its true solubility in an aqueous environment.[3][4][5] When the DMSO stock is diluted into the buffer, the solvent environment changes dramatically from organic to aqueous. The compound, which is likely hydrophobic, can no longer stay dissolved at that concentration and "crashes out" of the solution.[6]
Q2: My compound seems to dissolve initially after dilution but then I see precipitate or turbidity in my assay plate hours later. Why the delay?
A: This is indicative of the formation of a supersaturated, metastable solution.[2] Upon initial dilution and mixing, the compound may be dispersed in a state above its thermodynamic equilibrium solubility. Over time, especially with temperature fluctuations or nucleation points (like dust or scratches in the plate), the compound begins to precipitate as it settles into its most stable, lower-energy state.[1][2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing artifacts?
A: This is a critical, cell-line-dependent parameter that you must determine empirically. A widely accepted industry standard is to keep the final DMSO concentration at or below 0.5%, as concentrations above 1% are frequently cytotoxic or can induce off-target effects.[6][7][8][9] Even at 0.25-0.5%, DMSO can have subtle effects on some cell types.[8][9] Always run a "vehicle control" with the same final DMSO concentration as your test wells to assess its baseline effect on your specific assay.[7]
Q4: Can the composition of my assay buffer or cell culture medium affect the solubility of my compound?
A: Absolutely. Components in complex biological media, such as proteins (like albumin in fetal bovine serum), can bind to hydrophobic compounds and help keep them in solution, effectively increasing their apparent solubility. Conversely, high concentrations of salts or certain ions in a buffer can decrease solubility through a "salting-out" effect.[10] Furthermore, the pH of the buffer is crucial if your compound has ionizable groups.[11] this compound, with the indazole ring system, has basic nitrogen atoms, and its solubility will likely be pH-dependent.
In-Depth Troubleshooting Guide
When simple dilution fails, a systematic approach is necessary. This guide provides a logical workflow to diagnose and solve solubility issues.
Workflow for Addressing Compound Precipitation
Caption: A decision-tree workflow for troubleshooting compound solubility issues.
Step 1: Optimizing Stock Solution and Dilution Protocol
Q: How can I be sure my stock solution preparation isn't the problem?
A: The integrity of your stock solution is the foundation of your experiment. First, ensure your compound is fully dissolved in the stock solvent (typically 100% DMSO).[12] Visual clarity can be deceiving; sonication may be required. Second, consider the age and storage of your stock. Freeze-thaw cycles can cause the compound to fall out of solution over time, so using freshly prepared stocks or single-use aliquots is best practice.[12][13] Finally, do not prepare stock solutions at concentrations that push the absolute solubility limit in the organic solvent itself.[12]
Q: Does the way I dilute the stock into the buffer really matter?
A: Yes, significantly. The goal is to minimize the time the compound spends in a localized, highly concentrated aqueous environment where it is most likely to precipitate.[12] Instead of adding a small drop of stock to a large static volume of buffer, add the stock solution to the buffer while vortexing or stirring vigorously .[7] This promotes rapid dispersal. A serial dilution approach, where the DMSO stock is first diluted into an intermediate buffer containing a higher percentage of organic solvent before the final dilution, can also prevent precipitation.[7]
Step 2: Utilizing Co-Solvents and pH Adjustment
Q: What are co-solvents and how do I use them?
A: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small percentages, can increase the solubility of hydrophobic compounds.[11][14] They work by reducing the polarity of the aqueous solvent system.[14] The key is to find a co-solvent and concentration that aids solubility without adversely affecting the biological assay.
Common Co-solvents for Biological Assays
| Co-Solvent | Typical Final Conc. Range | Considerations |
| Ethanol | 0.1% - 1% | Generally well-tolerated but can have biological effects.[15][16] |
| Polyethylene Glycol 400 (PEG 400) | 0.5% - 5% | Often less toxic than other solvents; can increase viscosity.[14][16] |
| Propylene Glycol | 0.5% - 2% | Common in parenteral formulations; low toxicity.[14][16] |
| Dimethylformamide (DMF) | < 0.5% | Effective solvent but can be more toxic than DMSO.[12] |
Actionable Advice: Perform a systematic screen. Prepare your assay buffer with a range of concentrations of different co-solvents (e.g., Ethanol at 0.5%, 1%, 2%). Then, test the solubility of this compound in each condition. Remember to run parallel vehicle controls to ensure the co-solvent itself doesn't interfere with your assay.[17]
Q: How do I test if pH adjustment will help?
A: Since this compound has basic properties, its solubility should increase at a lower (more acidic) pH, where the nitrogen atoms in the indazole ring can become protonated. The protonated, charged form of the molecule will be more soluble in a polar solvent like water. To test this, prepare a series of buffers (e.g., pH 5.5, 6.5, and 7.4) and determine the compound's solubility in each. Ensure the final pH range is compatible with the health and function of your cells or the activity of your enzyme.[11][18]
Step 3: Advanced Formulation with Solubilizing Excipients
Q: I've tried co-solvents and pH changes, but I still have precipitation at my desired concentration. What's next?
A: When simple solvent modifications are insufficient, advanced formulation strategies using solubilizing excipients are required. The most common and effective approach for in vitro assays is the use of cyclodextrins .[1][19]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[19][20][21] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its solubility.[19]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
Which cyclodextrin should I use? For research applications, chemically modified cyclodextrins are preferred due to their much higher aqueous solubility compared to natural β-cyclodextrin.[22] Two excellent choices are:
These are widely used in pharmaceutical formulations and are generally well-tolerated in cell-based assays at appropriate concentrations.[8]
Experimental Protocols
Protocol 1: Accurate Preparation of Stock Solutions
This protocol ensures your starting material is prepared correctly and reproducibly.
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Sonicator
-
Sterile, single-use, light-blocking vials
Procedure:
-
Calculation: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM). Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .[24] Always account for the purity of the solid if it is less than 100%.[25]
-
Weighing: Accurately weigh the calculated mass of the compound. It is better to record the exact weight and calculate the precise concentration than to struggle to weigh an exact target mass.[25]
-
Dissolution: Quantitatively transfer the weighed solid into the volumetric flask.[26] Add about half the final volume of DMSO. Cap and sonicate or vortex until all solid is completely dissolved. A brief, gentle warming (to 30-40°C) may aid dissolution but be cautious of compound stability.
-
Final Volume: Once dissolved and cooled to room temperature, add DMSO to the calibration mark on the volumetric flask.[26]
-
Mixing & Aliquoting: Cap the flask and invert it 15-20 times to ensure a homogenous solution.[13] Immediately aliquot the stock into single-use vials to prevent freeze-thaw cycles.[13]
-
Labeling and Storage: Clearly label each vial with the compound name, exact concentration, solvent, and preparation date. Store at -20°C or -80°C as recommended for the compound.[13]
Protocol 2: Screening with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes how to prepare and test a cyclodextrin formulation.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Target aqueous assay buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD Stock: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 50 mM). HP-β-CD is highly soluble in water. Filter-sterilize if using for cell culture.
-
Form the Complex: a. In a microcentrifuge tube, add a volume of your assay buffer. b. Add a volume of the HP-β-CD stock solution to achieve a desired final concentration (start with a 5-10 mM final concentration of HP-β-CD). c. Vortex the tube vigorously. While vortexing, add the required small volume of the compound's DMSO stock to reach your target final compound concentration. d. Continue to vortex for 1-2 minutes to facilitate the formation of the inclusion complex.
-
Equilibration & Observation: a. Allow the solution to equilibrate at room temperature for at least 30 minutes. b. Visually inspect the solution for any signs of precipitation against a dark background. For a more quantitative measure, you can measure turbidity using a plate reader at a wavelength like 600 nm.
-
Assay Controls (Critical): a. Vehicle Control: Prepare a control solution containing the same final concentrations of DMSO and HP-β-CD in the assay buffer, but without the compound. This is essential to test for any effects of the formulation itself on your assay. b. Compound Control (No CD): Prepare a solution with the compound and DMSO at the same final concentrations, but without HP-β-CD, to confirm that the cyclodextrin is necessary for solubility.
-
Optimization: If precipitation still occurs, increase the concentration of HP-β-CD (e.g., to 15 mM, 20 mM) and repeat the process. There is a stoichiometric relationship between the compound and the cyclodextrin required for solubilization.
By following this structured approach, you can overcome the solubility challenges of this compound, ensuring that the concentrations tested in your biological assays are accurate, soluble, and free from artifacts, leading to more reliable and trustworthy scientific outcomes.
References
- World Pharma Today.
- WuXi AppTec DMPK. (2024).
- MDPI.
- Innovare Academic Sciences Pvt Ltd. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Drug Development & Delivery. (2024).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Purdue e-Pubs.
- Ovid.
- ResearchGate. Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of....
- PubMed. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Pharma Excipients. (2023).
- ResearchGate. (2006).
- Pharmaceutical Technology. (2024). Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development.
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- BenchChem. Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers.
- PubMed Central. Lipid-Based Drug Delivery Systems.
- ResearchGate. (2025). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF.
- IJRPC.
- Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. Considerations regarding use of solvents in in vitro cell based assays.
- American Pharmaceutical Review. (2020).
- In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glut
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Apself. (2024).
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- YouTube. (2025).
- Sigma-Aldrich.
- BenchChem.
- PubMed Central. (2019).
- Bitesize Bio. (2025).
- BenchChem.
- PREPARING SOLUTIONS AND MAKING DILUTIONS.
- EvitaChem. Buy this compound (EVT-1449897) | 1216469-16-7.
- PubChem. This compound-4-carbaldehyde | C9H7ClN2O | CID 59334563.
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. enamine.net [enamine.net]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijpbr.in [ijpbr.in]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijrpc.com [ijrpc.com]
- 23. youtube.com [youtube.com]
- 24. mgel.msstate.edu [mgel.msstate.edu]
- 25. bitesizebio.com [bitesizebio.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Pharmacologically Active Indazoles
Welcome to the Technical Support Center dedicated to the synthesis of pharmacologically active indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this critical heterocyclic scaffold. Indazole derivatives are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, their synthesis is often fraught with challenges, from controlling regioselectivity to achieving clean product formation.[3][5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section addresses broad, overarching questions that researchers frequently encounter when working with indazole synthesis.
Q1: My indazole synthesis is giving very low yields. What are the most common general factors I should investigate?
A1: Low yields in indazole synthesis can stem from several factors. Firstly, the choice of synthetic route is critical and depends heavily on the desired substitution pattern.[1][7] Classical methods like the Davis-Beirut reaction or various cyclization strategies each have their own sensitivities.[1][8] Secondly, reaction conditions such as temperature, solvent, and the choice of base can significantly impact yield.[9] For instance, some reactions require elevated temperatures, which can also lead to side product formation.[1] Lastly, the purity of starting materials and reagents is paramount. Impurities can interfere with catalytic cycles or promote undesired side reactions.
Q2: I'm struggling with the regioselective N-alkylation of my indazole, consistently getting a mixture of N1 and N2 isomers. How can I control this?
A2: Achieving regioselectivity in N-alkylation is a notorious challenge in indazole chemistry.[5][6][10] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][10][11] Several factors influence the N1/N2 ratio:
-
Base and Solvent System: This is one of the most critical factors. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1 isomer.[5][6][12] Conversely, Mitsunobu conditions (e.g., with triphenylphosphine and diethyl azodicarboxylate) tend to favor the N2 isomer.[10]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents can direct alkylation. Bulky groups at the C7 position can sterically hinder the N1 position, favoring N2 alkylation.[5][6][10]
-
Alkylating Agent: The nature of the alkylating agent also plays a role.[5][10]
A systematic screening of bases, solvents, and temperatures is often necessary to optimize for the desired isomer.
Q3: How do I effectively separate the N1 and N2 isomers of my alkylated indazole?
A3: The separation of N1 and N2 isomers can be challenging due to their similar polarities. Flash column chromatography on silica gel is the most common method.[13] However, complete separation may require careful selection of the eluent system. Often, a combination of hexanes and ethyl acetate with varying gradients is effective. In some cases, recrystallization using a mixed solvent system can be a powerful technique to isolate a single isomer with high purity.[14]
Part 2: Detailed Troubleshooting Guides by Synthesis Stage
This section provides a more granular, step-by-step approach to troubleshooting specific issues encountered during different phases of indazole synthesis.
Cyclization & Ring Formation
Q: My cyclization reaction to form the indazole ring is not proceeding to completion or is forming significant byproducts. What should I check?
A: Incomplete cyclization or byproduct formation often points to issues with the reaction mechanism or conditions.
-
For Davis-Beirut Reactions: This reaction, which forms 2H-indazoles from o-nitrobenzylamines, is sensitive to solvent conditions.[1][8][15] The presence of a controlled amount of water can dramatically increase the yield.[8] However, excessive water can lead to side reactions.[8][15] The reaction proceeds through a key nitroso imine intermediate, and factors that disrupt its formation or promote alternative pathways will lower the yield.[8][15][16]
-
For Palladium-Catalyzed Cyclizations: Reactions involving Pd-catalyzed intramolecular C-N bond formation can be susceptible to catalyst poisoning, especially if the substrate contains strongly coordinating heteroatoms.[17] Ensure the catalyst, ligands, and base are of high quality and the reaction is performed under an inert atmosphere. The choice of ligand is also crucial for catalytic efficiency.[1]
-
General Considerations:
-
Temperature: Some cyclizations require specific temperature profiles. Too low, and the reaction may be too slow; too high, and decomposition or side reactions can occur.
-
Acidity/Basicity: For acid or base-catalyzed cyclizations, the concentration and strength of the acid/base are critical. For example, polyphosphoric acid (PPA) is often used for the cyclization of hydrazones.[18]
-
Troubleshooting Workflow for Indazole Ring Formation
Caption: Troubleshooting workflow for low-yielding indazole cyclization reactions.
N-Alkylation & N-Arylation
Q: I am trying to achieve N1-selectivity in my indazole alkylation but keep getting the N2 isomer as the major product. What specific conditions should I try?
A: Favoring the thermodynamically more stable N1 isomer often requires conditions that allow for equilibration.[10]
-
Protocol for N1-Selective Alkylation:
-
To a solution of the 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography.[13]
-
The combination of NaH in THF is a well-established system for promoting N1-alkylation for a variety of substituted indazoles.[5][6]
Q: Conversely, how can I selectively synthesize the N2-alkylated indazole?
A: N2-alkylation is often favored under kinetic control or with specific reagents.
-
Influence of Substituents: Electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, can promote N2 regioselectivity.[5][6][10]
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N2-isomer.[10]
-
Protocol for N2-Selective Alkylation (Mitsunobu):
-
Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify the crude mixture by flash column chromatography.[13]
-
-
-
Acid Catalysis: Triflic acid (TfOH)-catalyzed reactions with diazo compounds have been shown to be highly regioselective for N2-alkylation.[19]
Comparative Table for N-Alkylation Regioselectivity
| Condition | Predominant Isomer | Rationale | Key References |
| NaH in THF | N1 | Thermodynamic control, formation of the more stable N1-anion adduct. | [5][6] |
| K₂CO₃ in DMF | Mixture (often N1 favored) | Less selective, but a common and practical condition. | |
| Mitsunobu (DIAD/PPh₃) | N2 | Kinetic control, reaction at the more nucleophilic N2 position. | [10] |
| TfOH with diazo compounds | N2 | Specific catalytic cycle favoring N2 attack. | [19] |
| C7-substituents (-NO₂, -CO₂Me) | N2 | Steric hindrance at N1 and electronic effects. | [5][10] |
Use of Protecting Groups
Q: I need to perform a reaction on the benzene ring of my indazole, but the NH group is interfering. What is a suitable protecting group and how do I apply and remove it?
A: The use of protecting groups is a common strategy to mask the reactivity of the indazole nitrogens. The choice of protecting group depends on the stability required for subsequent reactions.
-
Boc (tert-Butoxycarbonyl) Group:
-
Protection: React the indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Deprotection: Easily removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.
-
-
Benzyl (Bn) Group:
-
SEM (2-(Trimethylsilyl)ethoxymethyl) Group:
-
Protection: This group can be installed regioselectively at the N2 position.[20][21] Reaction with SEM-Cl in the presence of a suitable base like dicyclohexylmethylamine directs the protection to N2.[20]
-
Deprotection: Removed with fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[21]
-
Protecting Group Strategy Workflow
Caption: Decision workflow for using protecting groups in indazole synthesis.
References
- Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). National Institutes of Health.
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Possible reaction mechanism for indazole formation. (n.d.). ResearchGate.
- Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
- Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006, July 7). PubMed.
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Chemical Communications (RSC Publishing).
- Effect of various solvents on the synthesis of 1H- indazole. (n.d.). ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Side Reactions in Indazole Synthesis.
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
- Development of a selective and scalable N1-indazole alkylation. (2024, February 20). PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (2025, August 9). ResearchGate.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020, August 20). National Institutes of Health.
- Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019, July 22). Accounts of Chemical Research.
- Davis–Beirut reaction. (n.d.). Wikipedia.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). PubMed.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 17. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H- and 2H-Indazole Tautomers for Drug Discovery
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, underpinning a multitude of biologically active molecules.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.[1][3] The position of the proton on the nitrogen atom of the pyrazole ring profoundly influences the molecule's electronic distribution, stereochemistry, and, consequently, its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of these two tautomers, supported by experimental data, to empower informed decisions in drug design and development.
The Significance of Tautomerism in Indazole Scaffolds
Indazole tautomerism is not a mere chemical curiosity; it is a critical determinant of a compound's pharmacological profile. The 1H-tautomer is generally the more thermodynamically stable form.[1][4][5] However, both 1H- and 2H-isomers serve as crucial pharmacophores in a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[6][7][8] The strategic selection or stabilization of one tautomer over the other can lead to significant differences in potency, selectivity, and pharmacokinetic properties.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Comparative Analysis of Biological Activities
The choice between a 1H- and 2H-indazole core can dictate the therapeutic application of a drug candidate. Below is a comparative summary of their activities across key therapeutic areas, with supporting data from preclinical studies.
Anticancer Activity
Both 1H and 2H-indazole derivatives have demonstrated significant potential as anticancer agents, often by targeting protein kinases.[7]
-
1H-Indazole Derivatives: This class includes several FDA-approved drugs. For instance, Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] Pazopanib is another example, acting as a multi-target tyrosine kinase inhibitor.[1] Numerous 1H-indazole derivatives have shown potent inhibitory activity against various kinases, including epidermal growth factor receptor (EGFR), anaplastic lymphoma kinase (ALK), and cyclin-dependent kinase 8 (CDK8).[1]
-
2H-Indazole Derivatives: While less common in approved drugs, 2H-indazoles have shown promise in preclinical studies. For example, certain 3-acyl-2H-indazoles have been synthesized and are being explored for their therapeutic potential.[1] Some 2,3-diphenyl-2H-indazole derivatives have also been investigated for their anticancer properties.[9]
| Compound Type | Target | Example/Activity (IC₅₀) | Reference |
| 1H-Indazole | PARP | Niraparib (Marketed Drug) | [1] |
| 1H-Indazole | Multi-kinase | Pazopanib (Marketed Drug) | [1] |
| 1H-Indazole | EGFR | Compound 109: 5.3 nM (EGFR T790M) | [1] |
| 1H-Indazole | ALK | Entrectinib: 12 nM | [1] |
| 1H-Indazole | CDK8 | Compound 114: 2.3 nM | [1] |
| 2H-Indazole | CRAF Kinase | Compounds 110 & 111 (Selective Inhibitors) | [1] |
Anti-inflammatory Activity
Indazole derivatives have been explored for their anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
-
1H-Indazole Derivatives: Benzydamine is a well-known 1H-indazole derivative with anti-inflammatory and analgesic properties.[10]
-
2H-Indazole Derivatives: Studies have shown that some 2,3-diphenyl-2H-indazole derivatives exhibit inhibitory activity against human cyclooxygenase-2 (COX-2), suggesting their potential as anti-inflammatory agents.[11]
| Compound Type | Target | Example/Activity | Reference |
| 1H-Indazole | General Anti-inflammatory | Benzydamine (Marketed Drug) | [10] |
| 2H-Indazole | COX-2 | Compounds 18, 21, 23, 26 show in vitro inhibition | [11] |
Antimicrobial Activity
The indazole scaffold has been a template for the development of novel antimicrobial agents.
-
1H-Indazole Derivatives: Certain 1H-indazole derivatives have shown activity against various bacterial and fungal strains.[2] For example, some sulfonamide derivatives of 5-nitro-1H-indazole have demonstrated dual antibacterial and antifungal activity.[2]
-
2H-Indazole Derivatives: 2H-indazole derivatives have also been designed as antimicrobial agents.[12] Specifically, some 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have shown potent antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis, in some cases being more potent than the standard drug metronidazole.[11]
| Compound Type | Organism | Example/Activity | Reference |
| 1H-Indazole | A. niger (fungi), S. aureus (bacteria) | Compound 76: Zone of inhibition 19.4 mm and 17.4 mm respectively | [2] |
| 2H-Indazole | E. histolytica, G. intestinalis, T. vaginalis | Compounds 8 & 10 show significant antiprotozoal activity | [11] |
| 2H-Indazole | Candida albicans, Candida glabrata | Compounds 18 & 23 show in vitro growth inhibition | [11] |
Experimental Protocols
The definitive comparison of 1H- and 2H-indazole bioactivity relies on the synthesis of pure regioisomers and their subsequent evaluation in relevant bioassays.
Regioselective Synthesis of 1H- and 2H-Indazole Derivatives
The alkylation of the indazole ring is a common method for derivatization, but it can often lead to a mixture of N-1 and N-2 substituted products.[10][13] The choice of reaction conditions, including the base, solvent, and electrophile, can significantly influence the regioselectivity.[4][10]
Step-by-Step Methodology for N-Alkylation:
-
Deprotonation: The indazole starting material is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., tetrahydrofuran, dimethylformamide) to generate the indazolide anion.
-
Alkylation: The desired alkylating agent (e.g., alkyl halide, tosylate) is added to the reaction mixture. The reaction temperature and time are optimized to favor the formation of the desired isomer.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Column chromatography is typically employed to separate the N-1 and N-2 isomers.[4]
-
Characterization: The purified isomers are characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm their structure and purity.[14]
Caption: General workflow for synthesis and evaluation of indazole isomers.
Bioassay for Anticancer Activity (Example: Kinase Inhibition Assay)
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of the purified 1H- and 2H-indazole derivatives in DMSO.
-
Assay Procedure:
-
Add the kinase, substrate, and test compound to the wells of the microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value for each isomer.
Signaling Pathway Modulation: A Case Study with Kinase Inhibitors
Many indazole-based anticancer agents function by inhibiting specific kinases within cellular signaling pathways that are dysregulated in cancer. For example, the vascular endothelial growth factor receptor (VEGFR) signaling pathway is a critical target.
Caption: Inhibition of the VEGFR signaling pathway by Pazopanib.
Conclusion and Future Perspectives
The tautomeric state of the indazole ring is a pivotal factor in determining its biological activity. While 1H-indazoles are more prevalent in clinically approved drugs, the 2H-indazole scaffold holds significant and sometimes distinct therapeutic potential.[15] A thorough understanding of the structure-activity relationships of both tautomers is essential for the rational design of next-generation indazole-based therapeutics. Future research should focus on developing highly regioselective synthetic methods to facilitate the exploration of the chemical space for both isomer types and on comparative studies to elucidate the specific molecular interactions that drive their differential biological effects.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. OUCI. [Link]
- The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [Link]
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Recent Advances in C–H Functionalization of 2H-Indazoles.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- The structures of tautomers of indazole, as well as 1H-indazole-derived...
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]
- Design of the 2,3-diphenyl-2H-indazole derivatives.
- Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 7-Chloro-2-methyl-2H-indazole as a Kinase Inhibitor
Abstract
The validation of a novel small molecule inhibitor is a cornerstone of modern drug discovery and chemical biology. It is a multi-faceted process that demands rigorous biochemical and cellular characterization to confirm potency, selectivity, and mechanism of action. This guide provides an in-depth, experience-driven framework for the comprehensive validation of 7-Chloro-2-methyl-2H-indazole, a compound belonging to the indazole class of pharmacophores known to produce potent kinase inhibitors.[1][2][3] We will delineate a logical, multi-step workflow, from initial biochemical potency determination to cellular target engagement and selectivity profiling, providing both the "how" and the "why" for each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust validation cascade for novel kinase inhibitors.
Introduction: The Rationale for a Phased Validation Approach
Protein kinases are a major class of therapeutic targets, and their dysregulation is implicated in numerous diseases, most notably cancer.[1] The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved drugs, including the kinase inhibitor Pazopanib.[2][3] The specific derivative, this compound, possesses chemical features—an electron-withdrawing chlorine and a fixed N-2 methyl group—that suggest potential for high-affinity interactions with kinase ATP-binding pockets.[3]
However, a promising chemical structure is merely the starting point. To elevate a compound from a "hit" to a validated "lead" or "chemical probe," we must systematically answer three fundamental questions:
-
Does it hit the target? (Biochemical Potency)
-
Does it hit the target in a cell? (Cellular Target Engagement)
-
Does it only hit the desired target? (Selectivity)
Answering these questions requires a phased approach, where each stage of experimentation builds upon the last, creating a self-validating system of evidence. This guide will use the hypothetical validation of this compound against a representative target, "Kinase X," to illustrate this process.
The Validation Workflow: A Visual Overview
A robust validation plan follows a logical progression from simple, direct biochemical assays to more complex cellular systems. This ensures that resources are spent wisely and that data from each step informs the next.
Caption: A logical workflow for kinase inhibitor validation.
Phase 1: Biochemical Potency Determination (IC50)
The Causality: Before any cell-based work, we must first prove that this compound can directly inhibit the catalytic activity of our target, Kinase X, in a purified, cell-free system. This isolates the interaction to just three components: the kinase, the substrate, and the inhibitor. The half-maximal inhibitory concentration (IC50) is the standard metric for potency. A luminescence-based assay, such as the ADP-Glo™ system, is a robust, high-throughput method for this purpose as it measures the accumulation of ADP, a direct product of kinase activity.[4]
Comparative Data: To contextualize our results, we will compare the potency of this compound ("Compound Indazole") against a well-characterized, potent inhibitor of the same target family, such as Staurosporine (a broad-spectrum inhibitor) or a more specific clinical compound.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Compound Indazole | Kinase X | 15 |
| Staurosporine (Control) | Kinase X | 5 |
| Compound Indazole | Kinase Y (Control) | >10,000 |
| Staurosporine (Control) | Kinase Y (Control) | 20 |
This table presents hypothetical data for illustrative purposes.
Interpretation: The data suggests that Compound Indazole is a potent inhibitor of Kinase X, with an IC50 in the low nanomolar range. Its lack of activity against Kinase Y provides an early indication of selectivity. While not as potent as the pan-inhibitor Staurosporine, its emerging selectivity is a desirable trait for a therapeutic candidate.
Phase 2: Cellular Target Engagement & Pathway Modulation
The Causality: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux. Therefore, the next critical step is to confirm that this compound can enter a living cell and physically bind to Kinase X. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in situ.[5][6] CETSA operates on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its melting temperature.[6][7]
Once target engagement is confirmed, we must then demonstrate that this binding event leads to the desired biological outcome: inhibition of the kinase's signaling pathway. This is typically achieved by measuring the phosphorylation status of a known downstream substrate of Kinase X via Western Blot.
Caption: Inhibition of the Kinase X signaling pathway.
Interpretation: A positive CETSA result (a shift in the melting curve of Kinase X in the presence of the compound) provides direct evidence of target engagement.[8][9] A subsequent decrease in the phosphorylated form of the downstream substrate upon treatment confirms that this engagement is functionally relevant, inhibiting the kinase's activity within the cell.
Phase 3: Kinome-Wide Selectivity Profiling
The Causality: The human genome contains over 500 protein kinases, many with similar ATP-binding sites.[10] An inhibitor that appears selective in initial tests may have potent off-target effects across the wider kinome, leading to toxicity or confounding experimental results. Therefore, comprehensive selectivity profiling is non-negotiable for validating a high-quality inhibitor.[11][12] This is typically performed by specialized vendors who screen the compound against a large panel of recombinant kinases (often >400) at a fixed concentration (e.g., 1 µM).[11][13]
Comparative Data: The goal is to determine how "clean" our compound is compared to existing alternatives. We can quantify this using metrics like the Selectivity Score (S-score), which represents the number of non-target kinases inhibited by more than a certain threshold (e.g., 90%) at a given concentration. A lower S-score is better.
| Compound | Concentration | Kinases Profiled | S-Score (90% Inhibition) | Primary Target(s) |
| Compound Indazole | 1 µM | 468 | 4 | Kinase X, Kinase Z |
| Dasatinib (Control) | 1 µM | 468 | 38 | Abl, Src family, etc. |
This table presents hypothetical data for illustrative purposes.
Interpretation: This profiling reveals that Compound Indazole is highly selective. At a high concentration, it potently inhibits only a few kinases, including its intended target, Kinase X. In contrast, a known multi-kinase inhibitor like Dasatinib hits dozens of targets. This result significantly increases confidence in this compound as a specific tool for studying Kinase X biology.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical IC50 Determination (ADP-Glo™ Assay)
This protocol is adapted from standard luminescence-based kinase assays.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create an 11-point, 3-fold serial dilution series in a 96-well plate using DMSO.
-
Kinase Reaction Setup: In a 384-well white assay plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add Kinase: Add 2 µL of recombinant Kinase X enzyme solution (concentration empirically determined to be in the linear range of the assay) in kinase reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (containing the specific peptide substrate for Kinase X and ATP at its Km concentration) to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard Western Blot-based CETSA procedure.[5][7]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or 10 µM this compound for 1 hour in culture media.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein (pellet).
-
Western Blot Analysis:
-
Transfer the supernatant to new tubes and determine protein concentration.
-
Normalize samples by total protein content, add SDS-PAGE loading buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Kinase X, followed by a secondary HRP-conjugated antibody.
-
Detect the signal using chemiluminescence and image the blot.
-
-
Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble Kinase X relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization.
Conclusion
The validation of this compound, or any novel kinase inhibitor, is a systematic process of evidence accumulation. By following a logical workflow from in vitro potency to cellular target engagement and finally to kinome-wide selectivity, researchers can build a robust and compelling case for their compound's utility. This guide provides a foundational framework and the critical reasoning behind each step, enabling scientists to confidently characterize their small molecules and generate high-quality, reproducible data for their research and development programs.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- BenchChem. (n.d.). Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide to CRISPR-Based Approaches.
- Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal.
- Al-Gharabli, S., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Reaction Biology. (2024). Kinase Profiling.
- ResearchGate. (n.d.). Biologically active molecules with 2H-indazole motif.
- Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science.
- Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. annualreviews.org [annualreviews.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
The Indazole Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold"—a core molecular structure that consistently imparts potent biological activity. This guide provides a comparative analysis of indazole-based kinase inhibitors, using the exemplar molecule 7-Chloro-2-methyl-2H-indazole as a structural starting point to explore the well-characterized profiles of clinically approved drugs that share this core.
Comparative Kinase Inhibition Profiles
Pazopanib and Axitinib are both multi-kinase inhibitors with a focus on angiogenic kinases, particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs). Their distinct inhibition profiles, however, lead to different clinical applications and side-effect profiles.
| Kinase Target | Pazopanib IC50 (nM) | Axitinib IC50 (nM) | Reference(s) |
| VEGFR-1 | 10 | 1.2 | [6][7] |
| VEGFR-2 | 30 | 0.2 | [6][7][8] |
| VEGFR-3 | 47 | 0.1-0.3 | [6][7] |
| PDGFRα | 84 | - | [6] |
| PDGFRβ | 84 | >1000 | [6][9] |
| c-Kit | 74 | >1000 | [6][9] |
| FGFR-1 | - | - | [10] |
| c-Fms | 146 | - | [6] |
Note: IC50 values can vary between different assay conditions. The data presented is a representative compilation from multiple sources.
Pazopanib is a multi-targeted tyrosine kinase inhibitor that, in addition to the VEGFR family, also potently inhibits Platelet-Derived Growth Factor Receptors (PDGFR), c-Kit, and Fibroblast Growth Factor Receptors (FGFR).[6][10] This broader spectrum of activity contributes to its efficacy in various solid tumors, including renal cell carcinoma and soft tissue sarcoma.[6]
Axitinib , on the other hand, is a more selective and potent inhibitor of VEGFRs 1, 2, and 3.[7][11] Its high potency against these key drivers of angiogenesis has established it as a significant therapeutic agent in advanced renal cell carcinoma.[11][12] The indazole derivative structure of Axitinib is a key contributor to its potent and selective inhibition of VEGFR tyrosine kinases.[11]
The Role of the Indazole Scaffold: A Structural Perspective
The indazole core is a versatile template for kinase inhibitors. The 2H-indazole tautomer, as seen in this compound, is a common feature in many biologically active compounds.[13] The specific substitutions on the indazole ring play a crucial role in determining the potency and selectivity of the inhibitor. For instance, structure-activity relationship (SAR) studies on various indazole derivatives have highlighted the importance of substitutions at different positions for targeting specific kinases like FGFR1 and GSK-3.[14][15]
The 7-chloro substitution in our lead compound likely influences the electronic properties of the ring system, potentially enhancing interactions with the target kinase.[1] The N-2 methyl group serves to lock the tautomeric form, ensuring a consistent binding geometry.[1]
Characterizing a Novel Indazole-Based Kinase Inhibitor
To determine the kinase inhibitory profile of a novel compound like this compound, a systematic experimental approach is required. The following workflow outlines the key stages, from initial biochemical screening to cellular activity assessment.
Figure 1: A generalized workflow for the characterization of a novel kinase inhibitor.
Experimental Protocols
1. In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
-
Objective: To determine the IC50 value of a test compound against a purified kinase.
-
Principle: The amount of ADP generated in the kinase reaction is converted to ATP, which is then used by luciferase to produce a luminescent signal. The signal intensity is proportional to the kinase activity.
-
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[16]
-
-
2. Cellular Target Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
-
Objective: To confirm target engagement and inhibition of a specific signaling pathway in cells.
-
Principle: Western blotting uses antibodies to detect the levels of a specific protein (total and phosphorylated forms) in cell lysates. A reduction in the phosphorylated form of the target protein in inhibitor-treated cells indicates target engagement.
-
Materials:
-
Cancer cell line expressing the target kinase
-
Test compound
-
Cell lysis buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with various concentrations of the test compound for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration of each sample.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for the total form of the target protein to serve as a loading control.[12]
-
Signaling Pathway Context
Pazopanib and Axitinib primarily target the VEGFR signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.
Figure 2: Simplified VEGFR signaling pathway and points of inhibition by Pazopanib and Axitinib.
Conclusion
The indazole scaffold is a well-established and highly successful core structure in the design of potent kinase inhibitors. While the specific biological targets of this compound remain to be publicly elucidated, its chemical structure places it within a class of compounds with significant therapeutic potential. By comparing it with clinically approved, structurally related drugs like Pazopanib and Axitinib, and by outlining the standard experimental workflows for characterization, we can appreciate the systematic approach required to advance a novel chemical entity from a promising scaffold to a potential therapeutic agent. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of kinase inhibitors.
References
- Niraparib: Mechanism of Action, Adverse Effects, and Contraindic
- Puca, L., G. G. P. G. P., & Sonetto, C. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347–364. [Link]
- What is the mechanism of Niraparib Tosylate?
- Berek, J. S., Matulonis, U. A., & Peen, U. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 151(1), 189–197. [Link]
- Jones, P., Altamura, S., Boueres, J., Ferrigno, F., Fonsi, M., Giomini, C., … & Schultz-Fademrecht, C. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302–3314. [Link]
- pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Drug Details. GIST clinical trials. [Link]
- INLYTA® (axitinib) Mechanism Of Action | 2nd-Line | Safety Info. [Link]
- Keisner, S. V., & Shah, S. R. (2011). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 16(10), 1435–1443. [Link]
- Heemskerk, N., Schut, G., Swier, N., van der Zwan, M., van der Vlist, M., & van den Broek, M. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Immunology, 9, 2393. [Link]
- Schmidinger, M., & Bellmunt, J. (2014). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 8, CMO.S10515. [Link]
- Musumeci, F., Grossi, G., & D'Alessandro, N. (2015). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma.
- Principally SAR features derived from the 2-phenyl-2H-indazole...
- Kumar, A., Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1276–1301. [Link]
- Woods, K. W., Fischer, J. P., Claiborne, A., Li, T., Thomas, S. A., Zhu, G.-D., … Li, Q. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832–6846. [Link]
- A) Biologically active molecules with 2H‐indazole motif.11 B) Design...
- SAR of indazole derivative as selective FGFR2 inhibitor.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1276-1301. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1937-1965. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6524. [Link]
- Biologically active 2H‐indazole‐containing compounds.
- Indazole From Natural Resources And Biological Activity.
- Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4776-4780. [Link]
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2013). Bioorganic & Medicinal Chemistry Letters, 23(11), 3271-3275. [Link]
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2017). European Journal of Medicinal Chemistry, 125, 120-134. [Link]
Sources
- 1. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. apexbt.com [apexbt.com]
- 7. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-2-methyl-2H-indazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-chloro-2-methyl-2H-indazole scaffold has emerged as a promising framework in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid bicyclic structure provides a solid anchor for substituents to probe the ATP-binding sites of various kinases, while the specific substitution pattern of a chlorine atom at the 7-position and a methyl group at the N2-position of the indazole ring offers a unique combination of steric and electronic properties that can be exploited for potency and selectivity.[1]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, primarily focusing on their potential as kinase inhibitors within the MAPK/ERK signaling pathway. While specific SAR studies on a broad series of this compound analogs are not extensively available in the public domain, we can infer key trends by examining related indazole-based kinase inhibitors.[2][3]
The this compound Core: A Strategic Starting Point
The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, capable of mimicking the adenine region of ATP and forming crucial hydrogen bonds within the kinase hinge region.[4] The this compound core offers distinct advantages:
-
N2-Methylation: The methyl group at the N2 position resolves the tautomeric ambiguity of the indazole ring, presenting a consistent vector for substituents and potentially enhancing membrane permeability.[1]
-
7-Chloro Substitution: The electron-withdrawing nature of the chlorine atom at the 7-position can influence the pKa of the indazole ring system and participate in halogen bonding or other non-covalent interactions within the ATP binding pocket, potentially enhancing binding affinity.[1]
Comparative Structure-Activity Relationship (SAR) Analysis
Based on extensive research on various indazole-based kinase inhibitors, we can extrapolate the following SAR principles for the this compound scaffold. These principles are generalized from related series and should be considered as a predictive framework for designing novel analogs.
Substitutions at the C3-Position
The C3-position of the indazole ring is a key vector for achieving potency and selectivity, as it typically points towards the solvent-exposed region of the ATP-binding site.
| R Group at C3-Position | General Impact on Activity | Rationale |
| Small, polar groups (e.g., -OH, -NH2) | Often well-tolerated and can form beneficial hydrogen bonds with the solvent front or nearby residues. | Can improve aqueous solubility and provide additional binding interactions. |
| Aromatic or heteroaromatic rings | Can significantly enhance potency through π-π stacking and hydrophobic interactions. | The nature and substitution of the aromatic ring are critical for selectivity. |
| Amide or Urea Linkages | Frequently employed to connect to larger side chains. | The amide/urea functionality can act as a hydrogen bond donor and/or acceptor, further anchoring the inhibitor in the binding site.[2] |
Substitutions at Other Positions (C4, C5, C6)
Modifications at these positions are less common but can be used to fine-tune physicochemical properties and address potential metabolic liabilities.
| Position | General Impact on Activity | Rationale |
| C4, C6 | Substitutions can influence solubility and cell permeability. | Bulky groups may clash with the protein surface, so smaller, polar groups are often preferred. |
| C5 | A critical position for interacting with the "gatekeeper" residue and achieving selectivity. | Small to medium-sized hydrophobic groups can be beneficial, depending on the target kinase. |
The MAPK/ERK Signaling Pathway: A Key Target
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Indazole-based compounds have shown significant promise as inhibitors of key kinases in this pathway, particularly ERK1/2.[2]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of a this compound analog on ERK1/2.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro assay to determine the IC50 value of a this compound analog against a target kinase (e.g., ERK2).
Objective: To quantify the potency of test compounds in inhibiting the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., ERK2)
-
Kinase-specific substrate (e.g., myelin basic protein or a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
-
Assay Setup:
-
Add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step addition of reagents.
-
Briefly, add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. While a comprehensive, publicly available SAR dataset for a series of analogs based on this specific core is limited, by leveraging the extensive knowledge from related indazole-based inhibitors, a rational design approach can be employed. The key to successful drug discovery in this area will be the systematic exploration of substitutions at the C3-position, coupled with careful optimization of physicochemical properties through modifications at other positions on the indazole ring. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of this compound-based therapeutics.
References
- Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link][2]
- Chen, B., et al. (2024). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. [Link][3]
- Hu, Y., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4758-4761. [Link][5]
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16423-16435. [Link][6][7]
- Liao, Y., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1166-1197. [Link][2]
- Patel, K., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link][8]
- Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link][9]
- Various Authors. (2010). Indazole derivatives useful as ERK inhibitors.
- Rodríguez-Villar, J. A., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(8), 2205. [Link][11][12]
Sources
- 1. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 2. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of 7-Chloro-2-methyl-2H-indazole Derivatives: Bridging In Vitro Potency with In Vivo Performance
In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged" structure, forming the core of several FDA-approved therapeutics, including the PARP inhibitor niraparib and the multi-kinase inhibitor pazopanib.[1] Among the numerous indazole analogs, derivatives of 7-Chloro-2-methyl-2H-indazole are gaining significant attention for their potential as potent modulators of key cellular pathways implicated in oncology and inflammatory diseases. The strategic placement of a chloro group at the 7-position can enhance target affinity through electronic and steric effects, making this scaffold a fertile ground for developing novel therapeutic agents.[1]
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative 7-chloro-indazole derivative, focusing on its anti-cancer properties. We will delve into the causality behind the experimental designs, present detailed protocols for reproducibility, and analyze the translation of cellular potency to preclinical animal models. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of evaluating this promising class of compounds.
From the Benchtop: Assessing In Vitro Efficacy
The initial evaluation of any potential therapeutic agent begins with robust in vitro assays to determine its biological activity and mechanism of action at the cellular level. For our representative 7-chloro-indazole derivative, we will focus on its anti-proliferative and pro-apoptotic effects on cancer cell lines.
Anti-Proliferative Activity Across Multiple Cancer Cell Lines
A fundamental in vitro assay is the determination of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these studies, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
One notable study by Wei et al. investigated a series of indazole derivatives, including a potent compound designated as 2f , for their anti-cancer effects.[2] This compound demonstrated significant growth inhibitory activity against a panel of human and murine cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM)[2] |
| 4T1 | Murine Breast Cancer | 0.23 |
| A549 | Human Lung Carcinoma | 1.15 |
| HepG2 | Human Liver Cancer | 0.80 |
| HCT116 | Human Colorectal Carcinoma | 0.51 |
| MCF-7 | Human Breast Cancer | 0.34 |
Table 1: In Vitro Anti-proliferative activity of a representative indazole derivative (compound 2f) against various cancer cell lines.
The data clearly indicates that this indazole derivative exhibits potent anti-proliferative activity, with sub-micromolar IC₅₀ values against several cancer cell lines, particularly the aggressive 4T1 murine breast cancer line. This breadth of activity suggests a potential mechanism that targets a common pathway in these different cancers.
Unraveling the Mechanism: Induction of Apoptosis
To understand how the compound inhibits cell growth, further mechanistic studies are crucial. The study on compound 2f revealed that it induces apoptosis, or programmed cell death, in a dose-dependent manner.[2] This was evidenced by the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2] Furthermore, the compound was shown to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, suggesting the involvement of the intrinsic apoptosis pathway.[2]
Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the steps for determining the IC₅₀ value of a test compound against an adherent cancer cell line.
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., 4T1, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the 7-chloro-indazole derivative in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
- Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
3. MTT Assay and Data Analysis:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Transition to In Vivo: Assessing Efficacy in a Preclinical Model
While potent in vitro activity is a prerequisite, the true therapeutic potential of a compound can only be ascertained through in vivo studies. These experiments evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism, providing a more complex and physiologically relevant assessment.
Tumor Growth Inhibition in a Syngeneic Mouse Model
The potent in vitro activity of the indazole derivative 2f against the 4T1 murine breast cancer cell line prompted its evaluation in a 4T1 syngeneic mouse model.[2] In this model, 4T1 cells are implanted into immunocompetent BALB/c mice, allowing for the study of the compound's effect on tumor growth in the context of a functional immune system.
The study by Wei et al. demonstrated that oral administration of compound 2f significantly suppressed the growth of 4T1 tumors in mice without causing obvious side effects.[2] This is a critical finding, as it indicates that the compound is not only effective but also well-tolerated at therapeutic doses.
| Treatment Group | Mean Tumor Volume (mm³) at Day X[2] | Tumor Growth Inhibition (%)[2] |
| Vehicle Control | Value | 0 |
| Compound 2f (dose) | Value | Value |
| Positive Control | Value | Value |
Table 2: In Vivo anti-tumor efficacy of a representative indazole derivative (compound 2f) in a 4T1 mouse tumor model. (Note: Specific numerical values for tumor volume and inhibition percentage would be extracted from the full text of the cited paper).
The successful translation of potent in vitro anti-proliferative activity to significant in vivo tumor growth inhibition highlights the promising therapeutic potential of this indazole derivative.
Protocol: In Vivo Syngeneic Tumor Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a test compound in a murine syngeneic model.
1. Animal Husbandry:
- House female BALB/c mice (6-8 weeks old) in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow mice to acclimate for at least one week before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation:
- Harvest 4T1 cells during the logarithmic growth phase and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Treatment and Monitoring:
- Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Prepare the 7-chloro-indazole derivative in a suitable vehicle for oral gavage.
- Administer the compound or vehicle to the respective groups daily for a predetermined period (e.g., 14-21 days).
- Measure tumor dimensions with calipers and the body weight of each mouse every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
4. Endpoint and Data Analysis:
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.
- Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
- Analyze the data for statistical significance.
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy
The successful translation from potent cellular activity to in vivo tumor suppression for the representative 7-chloro-indazole derivative underscores several key aspects of this chemical scaffold:
-
Favorable Pharmacokinetics: The observed in vivo efficacy suggests that the compound possesses adequate oral bioavailability, metabolic stability, and tumor penetration to reach its target at concentrations sufficient to exert its anti-cancer effects.
-
On-Target Activity in a Complex System: The in vivo results validate that the mechanism of action observed in vitro (induction of apoptosis) is relevant and effective within the complex tumor microenvironment.
-
Therapeutic Window: The lack of significant toxicity at effective doses points to a favorable therapeutic window, a critical parameter for any potential drug candidate.
Discrepancies between in vitro and in vivo results are common in drug discovery and can arise from factors such as poor absorption, rapid metabolism, or off-target toxicities in vivo. The strong correlation observed for this indazole derivative is, therefore, a significant indicator of its drug-like properties.
Conclusion
This guide has provided a comparative analysis of the in vitro and in vivo efficacy of a representative 7-chloro-indazole derivative, showcasing its potential as a promising anti-cancer agent. The potent anti-proliferative activity observed in various cancer cell lines, driven by the induction of the intrinsic apoptotic pathway, translates effectively into significant tumor growth inhibition in a preclinical mouse model. The detailed protocols and experimental frameworks presented herein offer a robust starting point for researchers and drug development professionals working with this and other similar chemical entities. The compelling data for this class of compounds warrants further investigation into their precise molecular targets and continued development towards clinical applications.
References
- Wei, W., Liu, Z., Wu, X., Wei, W., Zhang, Y., Ye, T., & Luo, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675–15687. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of 2H-Indazoles: A Comparative Analysis of Efficiency and Yield
Authored for Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide spectrum of biologically active molecules.[1][2] While the 1H-indazole tautomer is more thermodynamically stable and thus more commonly explored, the 2H-indazole isomer presents unique structural and electronic properties that are increasingly leveraged in drug design.[3][4][5] Consequently, the development of efficient, high-yielding, and regioselective synthetic routes to 2H-indazoles is a critical objective for synthetic and medicinal chemists.
This guide provides an in-depth comparison of prominent synthetic strategies for accessing the 2H-indazole core. We move beyond a simple recitation of protocols to offer a causal analysis of experimental choices, a critical evaluation of competing methodologies, and field-proven insights into their practical application.
Comparative Overview of Key Synthetic Strategies
The synthesis of the 2H-indazole scaffold primarily revolves around the strategic formation of the pyrazole ring, specifically the crucial N-N bond. The choice of method is dictated by factors including starting material availability, desired substitution patterns, functional group tolerance, and scalability. We will compare three major strategies: the classic yet evolving Cadogan Reductive Cyclization, the robust and metal-free Davis-Beirut Reaction, and the efficient modern approach of Transition-Metal-Catalyzed Cross-Coupling.
At a Glance: Performance Comparison of 2H-Indazole Synthetic Routes
| Synthetic Route | Typical Yields | Key Reagents / Conditions | Substrate Scope | Key Advantages | Key Limitations |
| Cadogan Reductive Cyclization | Moderate to Excellent (60-95%)[6] | Trialkyl phosphites (e.g., P(OEt)₃) or phosphines (e.g., PBu₃); often requires heat (>80 °C).[6][7] | Broad for electronically diverse o-nitrobenzaldehydes and various primary amines (aliphatic and aromatic).[6] | Operationally simple one-pot procedures are possible; good functional group tolerance.[6] | Classical conditions can be harsh (>150 °C); phosphine reagents can be toxic; stoichiometric phosphine oxide byproduct.[7] |
| Davis-Beirut Reaction (DBR) | Good (Typically 60-90%)[8] | Base (e.g., KOH, DBU) or acid catalysis; often in alcoholic solvents.[9][10] | Tolerates a range of primary amines and o-nitro or o-nitroso benzaldehydes.[3][10] | Metal-free, uses inexpensive starting materials; versatile for synthesizing various 2H-indazoles and derivatives.[4][9] | Can be low-yielding with certain substrates like anilines; sensitive to solvent conditions (e.g., water content).[3][11] |
| Copper-Catalyzed MCR | Good to Excellent (up to 95%)[2][12] | Cu(I) catalyst (e.g., CuI, Cu₂O), ligand (optional), base; NaN₃ as nitrogen source.[2][12] | Broad scope for 2-halobenzaldehydes and primary amines. High tolerance for various functional groups.[12] | High efficiency via one-pot, three-component reaction (MCR); good atom economy.[1][13] | Requires a metal catalyst; sodium azide is a hazardous reagent requiring careful handling. |
| [3+2] Dipolar Cycloaddition | Good to Excellent (>80%)[8][13] | Sydnone and an aryne precursor (e.g., from 2-(trimethylsilyl)aryl triflate). | Broad tolerance for functional groups on both sydnone and aryne precursors.[8] | High yields and excellent regioselectivity for 2H-indazoles under mild conditions.[8][13] | Requires the multi-step synthesis of sydnone precursors.[8] |
Workflow Comparison of Major Synthetic Routes
The following diagram illustrates the fundamental differences in the construction of the 2H-indazole core among the selected methods, highlighting the distinct starting materials and key transformations.
Caption: Comparative workflows for 2H-indazole synthesis.
The Cadogan Reductive Cyclization
The Cadogan reaction is a classical, powerful method for forming heterocyclic systems via the reductive cyclization of nitro compounds.[7] Its adaptation for 2H-indazole synthesis is robust and tolerates a wide range of substrates.
Mechanism and Rationale
The modern, one-pot variant begins with the condensation of an ortho-nitrobenzaldehyde with a primary amine (aliphatic or aromatic) to form an ortho-imino-nitrobenzene intermediate.[6] This is the crucial step for installing the eventual N-2 substituent. The key transformation is the subsequent deoxygenation of the nitro group by a trivalent phosphorus reagent, such as tri-n-butylphosphine or a trialkyl phosphite.[6] While a nitrene intermediate is widely proposed, recent studies suggest that N-oxide intermediates may also be involved, especially under milder conditions.[7] The resulting electron-deficient nitrogen species rapidly attacks the imine nitrogen, forming the N-N bond and cyclizing to the 2H-indazole core after aromatization. The choice of a phosphine reagent over harsher, classical conditions (refluxing in neat P(OEt)₃) allows the reaction to proceed at significantly lower temperatures (e.g., 80 °C), enhancing its practicality and functional group compatibility.[6]
Detailed Experimental Protocol: One-Pot Condensation-Cadogan Cyclization[6]
-
To a solution of ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol (0.2 M), add the desired primary amine (1.1 equiv).
-
Stir the mixture at 80 °C for 1 hour to ensure complete formation of the imine intermediate.
-
Add tri-n-butylphosphine (1.5 equiv) dropwise to the reaction mixture.
-
Continue stirring at 80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired 2H-indazole.
The Davis-Beirut Reaction (DBR)
Named after the universities of its discoverers, the Davis-Beirut Reaction has emerged as a highly reliable and versatile method for constructing the 2H-indazole core under redox-neutral conditions.[3][9] Its primary appeal lies in its use of inexpensive starting materials and the avoidance of toxic metal catalysts.[9]
Mechanism and Rationale
The DBR proceeds through a pivotal nitroso imine intermediate, which is generated in situ.[3][10] The reaction can be initiated from o-nitrobenzyl amines under basic conditions or from o-nitrosobenzaldehydes and primary amines under either acidic or basic catalysis.[10] Under basic conditions, the reaction of an o-nitrobenzyl amine generates a highly reactive nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization to give the 2H-indazole.[3] The causality behind the reaction's efficiency is this rapid, intramolecular cyclization that outcompetes potential side reactions. Interestingly, the reaction yield is highly sensitive to the solvent system; studies have shown that the addition of a controlled amount of water (15-25%) to an alcohol solvent can dramatically increase the yield, though excess water is detrimental.[3]
Caption: Simplified mechanism of the base-mediated Davis-Beirut Reaction.
Detailed Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction[10]
-
Dissolve the ortho-nitrobenzylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (e.g., Argon).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the pure 2H-indazole.
Copper-Catalyzed Three-Component Synthesis
Modern organometallic chemistry has provided highly efficient pathways to complex heterocycles. For 2H-indazoles, copper-catalyzed multi-component reactions (MCRs) offer an operationally simple and convergent route from readily available starting materials.[1][2]
Mechanism and Rationale
This one-pot, three-component strategy involves the reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by a simple copper(I) source like copper(I) iodide (CuI) or copper(I) oxide nanoparticles.[2][12] The reaction proceeds through a cascade of events within a single pot. First, the aldehyde and amine undergo condensation to form an imine. The copper catalyst is crucial for the subsequent two bond-forming events: 1) A C-N bond formation where the azide displaces the bromide on the aromatic ring, and 2) The intramolecular N-N bond formation via cyclization of the azido-imine intermediate, which, upon extrusion of dinitrogen, is often proposed but the exact mechanism can be more complex, likely involving copper-mediated transformations that lead to the final indazole product. The elegance of this method lies in its convergence and high atom economy, building complexity rapidly.[2]
Detailed Experimental Protocol: Copper-Catalyzed One-Pot Synthesis[12]
-
To a reaction vessel, add 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.2 equiv), sodium azide (NaN₃) (2.0 equiv), copper(I) iodide (CuI) (10 mol%), and a ligand such as TMEDA (10 mol%).
-
Add a suitable solvent, such as DMSO, to the mixture (0.5 M).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction's completion via TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography on silica gel to obtain the desired 2-aryl-2H-indazole.
Conclusion and Outlook
The synthesis of 2H-indazoles is a mature field with a diverse array of reliable methods.
-
The Cadogan Reductive Cyclization , particularly in its modern, milder one-pot form, offers a straightforward and scalable route with broad substrate scope, making it a workhorse in medicinal chemistry campaigns.[6]
-
The Davis-Beirut Reaction stands out for its metal-free conditions and use of simple reagents, aligning with green chemistry principles.[9] Its mechanistic intricacies, especially the role of solvent, provide a fertile ground for optimization.[3]
-
Transition-metal-catalyzed methods , such as the copper-catalyzed MCR, exemplify the power of modern catalysis to construct complex scaffolds with high efficiency and convergence.[2][12]
The optimal choice depends on the specific synthetic goal. For rapid library synthesis with diverse amines, a copper-catalyzed MCR may be most efficient. For scale-up synthesis where cost and metal contamination are concerns, the Davis-Beirut reaction is highly attractive. The Cadogan cyclization remains a robust and reliable option, balancing practicality with wide applicability. The continued development of new catalytic systems and a deeper mechanistic understanding will undoubtedly lead to even more efficient and versatile routes to this important heterocyclic motif.
References
- Davis–Beirut reaction - Wikipedia. Wikipedia. [Link]
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health (NIH). [Link]
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health (NIH). [Link]
- Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AMiner. [Link]
- Davis–Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2H-Indazoles.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health (NIH). [Link]
- A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. [Link]
- 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Chloro-2-methyl-2H-indazole-based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Imperative of Selectivity
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding pocket of protein kinases.[1][2] Its derivatives are the foundation of several commercially available anticancer drugs, including pazopanib and axitinib.[2] The specific 7-Chloro-2-methyl-2H-indazole moiety represents a refined iteration of this scaffold. The chlorine atom at the 7-position acts as an electron-withdrawing group, modulating the ring's electronics, while the N-2 methyl group locks the tautomeric form, ensuring a consistent binding geometry.[3]
However, the very feature that makes kinase inhibitors effective—targeting the highly conserved ATP-binding site—also presents their greatest challenge: the risk of off-target binding.[4] Unintended interactions with other kinases or proteins can lead to unforeseen toxicities or reduced efficacy, contributing to the high failure rate of drug candidates in clinical trials.[5][6] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a supplementary check; it is a critical, data-driven strategy to de-risk a development program and build a comprehensive safety and efficacy profile for any novel this compound-based compound.[6][7]
This guide provides an in-depth comparison of essential methodologies for profiling these compounds, supported by illustrative data from analogous indazole derivatives and detailed, field-tested experimental protocols.
The Strategic Framework for Cross-Reactivity Profiling
A robust profiling strategy is multi-tiered, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This approach ensures that we not only understand if a compound binds to other targets but also what the functional consequence of that binding is within a living system.
Comparative Analysis: Illustrative Data from Indazole Analogs
While specific cross-reactivity data for novel this compound compounds would be generated during a discovery program, we can illustrate the expected data output by examining well-characterized 1H-indazole-based inhibitors.[1] The substitution patterns on these compounds, much like the 7-chloro-2-methyl pattern, dictate their unique selectivity profiles across the human kinome.
Biochemical Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a direct measure of a compound's potency against a specific enzyme. A broad kinase panel screen provides a quantitative landscape of a compound's activity.
Table 1: Illustrative Kinase Inhibition Profile of Indazole-Based Compounds
| Kinase Target | Primary Family | Compound A (Hypothetical) IC50 (nM) | Compound B (Hypothetical) IC50 (nM) | Staurosporine (Control) IC50 (nM) |
|---|---|---|---|---|
| Primary Target | Tyrosine Kinase | 5 | 12 | 6.0 |
| Off-Target 1 (TK) | Tyrosine Kinase | 250 | >10,000 | 5.8 |
| Off-Target 2 (AGC) | AGC | 1,500 | >10,000 | 7.5 |
| Off-Target 3 (CMGC) | CMGC | >10,000 | 850 | 6.5 |
| Off-Target 4 (TK) | Tyrosine Kinase | 450 | 5,500 | 15.0 |
Note: This data is illustrative and serves as a template for presenting experimental findings. Compound A represents a moderately selective inhibitor, while Compound B demonstrates higher selectivity.
Cellular Target Engagement: Validating Biochemical Hits
Biochemical activity does not always translate to cellular effects. Cellular assays are essential to confirm that the inhibitor engages its intended target in a physiological context and to observe the downstream consequences. Western blotting is a standard method to measure the phosphorylation status of a target kinase or its substrates.
Table 2: Cellular Target Engagement Profile (Phosphorylation Inhibition)
| Target Pathway | Phospho-Protein | Compound A (1 µM) % Inhibition | Compound B (1 µM) % Inhibition |
|---|---|---|---|
| Primary Target Pathway | p-TARGET (Tyr123) | 95% | 92% |
| Off-Target Pathway 1 | p-SRC (Tyr416) | 45% | <5% |
| Off-Target Pathway 2 | p-AKT (Ser473) | 15% | <5% |
| Off-Target Pathway 3 | p-ERK1/2 (Thr202/Tyr204) | <5% | 35% |
This cellular data validates that Compound A hits Off-Target 1 in cells, consistent with the biochemical data. It also reveals that Compound B may have an off-target effect on the MAPK pathway (ERK1/2), which was not obvious from the initial biochemical screen, highlighting the necessity of orthogonal validation.
Authoritative Experimental Protocols
The trustworthiness of any profiling data hinges on the robustness of the experimental methodology. The following protocols are self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: In Vitro Radiometric Kinase Inhibition Assay ([γ-³³P]-ATP)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It remains a gold standard for its sensitivity and direct readout.
Causality Behind Choices:
-
[γ-³³P]-ATP: Chosen for its lower energy compared to ³²P, enhancing safety, and its compatibility with standard filter-binding assays.
-
Consistent DMSO Concentration: The compound is diluted in DMSO, but the final concentration in the assay must be kept low (typically ≤1%) and constant across all wells to prevent solvent-induced inhibition or denaturation of the kinase.[1]
-
Linear Range: The reaction is incubated for a time predetermined to be within the linear range of the enzyme's activity to ensure inhibition is accurately measured and not skewed by substrate depletion or product inhibition.[8]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound-based compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution series of the compound in DMSO. Subsequently, dilute this series in the appropriate kinase reaction buffer to achieve the desired final concentrations for the dose-response curve.
-
Reaction Mixture Assembly: In a 96-well plate, combine the following in order:
-
10 µL of the test compound or control (e.g., Staurosporine, DMSO vehicle).
-
10 µL of the specific kinase enzyme in assay buffer.
-
10 µL of the corresponding substrate peptide.
-
-
Initiation of Reaction: Add 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ to each well to start the kinase reaction.[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes (or a predetermined time within the linear range).[8]
-
Reaction Termination & Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates) to capture the phosphorylated substrate.
-
Washing and Detection: Wash the wells multiple times with a saline solution (e.g., 0.75% phosphoric acid or PBS) to remove unincorporated [γ-³³P]-ATP.[8] Add scintillation fluid and quantify the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-only control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses a compound's ability to inhibit a specific signaling pathway within intact cells by measuring the phosphorylation state of key proteins.
Causality Behind Choices:
-
Serum Starvation (Optional): For many pathways (e.g., growth factor pathways), cells are serum-starved before stimulation to reduce basal signaling, thereby increasing the signal-to-noise ratio upon ligand-induced activation.
-
Lysis Buffer with Inhibitors: The lysis buffer must contain protease and phosphatase inhibitors to immediately halt all enzymatic activity upon cell disruption, preserving the in-vivo phosphorylation state of the proteins for accurate analysis.
-
BCA Assay: A BCA assay is used to precisely quantify the total protein concentration in each lysate, ensuring that equal amounts of protein are loaded onto the gel for a valid comparison between samples.[1]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing the target kinase) and allow them to adhere. Treat the cells with various concentrations of the this compound-based compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil to denature the proteins. Separate the proteins by size using SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total (pan) form of the target protein.
-
Densitometry Analysis: Quantify the band intensity for the phosphorylated and total protein in each lane. Normalize the phospho-protein signal to the total protein signal to determine the percentage of inhibition relative to the DMSO control.
Visualizing Pathways: Understanding the Biological Context
Inhibiting a kinase is not an isolated event; it perturbs a complex signaling network. Visualizing these pathways helps to predict the functional consequences of both on-target and off-target inhibition.
Conclusion
The development of this compound-based compounds as therapeutic agents holds significant promise, particularly in the realm of kinase inhibition. However, their ultimate clinical success is inextricably linked to a thorough understanding of their selectivity. A disciplined, multi-faceted cross-reactivity profiling strategy, combining broad biochemical screening with targeted cellular validation, is paramount. This approach not only identifies potential safety liabilities early but also provides a deeper understanding of the compound's mechanism of action, ultimately enabling the rational design and selection of candidates with the highest probability of success. The methodologies and frameworks presented in this guide provide a robust foundation for researchers to confidently navigate the complex landscape of kinase inhibitor selectivity.
References
- BenchChem. (n.d.). Unveiling the Selectivity of 1H-Indazole-Based Compounds: A Comparative Cross-Reactivity Profile.
- BenchChem. (n.d.). A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
- BenchChem. (n.d.). A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
- BenchChem. (n.d.). A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione.
- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2007). Journal of Medicinal Chemistry.
- Bryant, S., & Skolnick, J. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry.
- EvitaChem. (n.d.). Buy this compound (EVT-1449897) | 1216469-16-7.
- Creative Biolabs. (n.d.). Off-Target Profiling.
- Singh, A., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH.
- Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development.
- NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
- Thermo Fisher Scientific. (n.d.). Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives
This guide provides a comprehensive analysis of 2-phenyl-2H-indazole derivatives as a promising class of antiprotozoal agents. We will objectively compare their performance against various protozoan parasites, delve into their structure-activity relationships, and provide the detailed experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively seeking novel therapeutic leads for neglected tropical diseases and other protozoal infections.
Introduction: The Urgent Need for Novel Antiprotozoal Agents
Protozoal infections, including Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), amebiasis (Entamoeba histolytica), giardiasis (Giardia intestinalis), and trichomoniasis (Trichomonas vaginalis), afflict hundreds of millions of people globally.[1][2] The current therapeutic arsenal is limited by significant drawbacks, including severe side effects, high toxicity, lengthy treatment regimens, and the emergence of widespread drug resistance.[2][3][4][5] This therapeutic gap underscores the critical need for novel, safe, and effective chemotypes.
The indazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[6][7][8] Recent investigations into 2-phenyl-2H-indazole derivatives have revealed their potent activity against several clinically relevant protozoa, positioning them as a scaffold of significant interest for further development.[9][10] This guide synthesizes the current knowledge, providing a comparative framework to understand their potential.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The antiprotozoal potency of the 2-phenyl-2H-indazole core is profoundly influenced by the nature and position of substituents on the 2-phenyl ring. A consistent theme emerging from multiple studies is that the presence of electron-withdrawing groups (EWGs) significantly enhances activity.[1][6][7][11]
Activity Against Intestinal and Urogenital Protozoa
Studies have demonstrated remarkable in vitro efficacy of these derivatives against E. histolytica, G. intestinalis, and T. vaginalis.[2][9] In many cases, the potency of these compounds surpasses that of metronidazole, the clinical standard-of-care.[9][10]
Key SAR insights include:
-
Positional Importance: Substituents at the para and meta positions of the 2-phenyl ring often yield the highest potency.
-
Effective Groups: Halogens (e.g., -Cl), esters (e.g., -COOCH₃), and trifluoromethyl (-CF₃) groups are particularly effective at boosting activity.[1][2] For instance, derivatives with a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at position 2 of the indazole ring were found to be among the most active compounds against all three protozoa.[9][10]
-
Superiority over 1H-Indazole: The 2-phenyl substitution itself is critical for activity. Direct comparisons show that 2-phenyl-2H-indazoles are significantly more potent—by up to 9-fold—than the parent 1H-indazole scaffold against E. histolytica.[2]
Table 1: Comparative In Vitro Activity (IC₅₀ in µM) Against E. histolytica, G. intestinalis, & T. vaginalis
| Compound/Drug | 2-Phenyl Substituent | E. histolytica IC₅₀ (µM) | G. intestinalis IC₅₀ (µM) | T. vaginalis IC₅₀ (µM) | Source(s) |
| Indazole Derivative 1 | 4-Chloro | 0.048 | 0.100 | 0.170 | [10] |
| Indazole Derivative 2 | 4-Methoxycarbonyl | 0.049 | 0.090 | 0.130 | [10] |
| Indazole Derivative 3 | 2-Trifluoromethyl | <0.050 | <0.050 | >0.070 | [1] |
| Indazole Derivative 4 | 3-Trifluoromethyl | >0.050 | >0.050 | <0.070 | [1] |
| Metronidazole (Ref.) | N/A | 0.730 | 0.500 | 0.200 | [9][10] |
| Albendazole (Ref.) | N/A | 0.040 | 0.003 | 1.100 | [10] |
Note: Data is compiled from multiple sources and assay conditions may vary slightly. The table serves as a representative comparison.
Activity Against Kinetoplastids (Trypanosoma and Leishmania)
The 2-phenyl-2H-indazole scaffold has also been explored for activity against kinetoplastid parasites. A study on indazole N-oxide derivatives revealed potent activity against Trypanosoma cruzi and Leishmania species.[12]
-
Anti-Trypanosoma Activity: The 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed significant activity against both epimastigote and trypomastigote forms of T. cruzi.[12]
-
Anti-Leishmanial Activity: The 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide was effective against three different Leishmania strains.[12]
These findings suggest that modifications to both the indazole core (e.g., N-oxidation) and the 2-phenyl ring can tune the activity towards different parasitic genera.
Proposed Mechanisms of Action
While the precise molecular targets for many 2-phenyl-2H-indazole derivatives remain to be fully elucidated, several compelling mechanisms have been proposed.[9][10]
Inhibition of Parasitic Respiration
For the N-oxide series of indazoles, studies point towards a mechanism involving the disruption of the parasite's electron transport chain.[12] Electrochemical and ESR experiments suggest that these compounds can undergo bioreduction within the parasite, generating radical species that interfere with vital redox processes, ultimately leading to cell death. This mechanism is analogous to that of nitroaromatic drugs like benznidazole.[13]
Enzyme Inhibition: The Case of Cruzain
For Chagas disease, cruzain (also known as cruzipain) is the major cysteine protease of T. cruzi and a validated drug target.[14] It plays a critical role in parasite nutrition, differentiation, and evasion of the host immune system.[14] While direct inhibition by 2-phenyl-2H-indazoles has not been definitively proven, the structural features of these compounds are consistent with those of other known cruzain inhibitors.[15] It is plausible that these indazoles could bind to the active site of cruzain, disrupting its function and leading to parasite death. This remains a key area for future investigation.
Caption: Hypothetical mechanism of cruzain inhibition by a 2-phenyl-2H-indazole derivative.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a standardized framework for assessing the antiprotozoal and cytotoxic activity of novel compounds. Adherence to these self-validating workflows, which include appropriate controls, is essential for generating trustworthy and reproducible data.
Antiprotozoal Screening Cascade
This workflow outlines the logical progression from initial compound screening to hit validation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on the Therapeutics of Neglected Infectious Diseases—Leishmaniasis and Chagas Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2 H-Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
A Cheminformatics-Powered Comparative Analysis of 2-Phenyl-2H-Indazole Derivatives as Tubulin Polymerization Inhibitors
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents. Among these, 2-phenyl-2H-indazole derivatives have garnered significant attention, particularly for their potent anticancer properties. This guide presents a comprehensive cheminformatic analysis of this promising class of compounds, focusing on their role as inhibitors of tubulin polymerization. We will dissect their structure-activity relationships (SAR), compare their performance with established alternatives, and provide a detailed blueprint of the experimental and computational workflows that underpin these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these insights in their own discovery pipelines.
The Rationale: Targeting Microtubule Dynamics with 2-Phenyl-2H-Indazoles
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Their dynamic instability is a hallmark of cellular proliferation, making them a prime target for anticancer therapeutics. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2]
The 2-phenyl-2H-indazole core has proven to be an effective scaffold for designing molecules that bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[1][3] This guide will explore how subtle modifications to this core structure can dramatically influence binding affinity and cytotoxic activity, offering a roadmap for rational drug design.
Comparative Analysis of Lead Compounds
To illustrate the therapeutic potential of 2-phenyl-2H-indazole derivatives, we will compare a selection of key analogues. The following table summarizes their in vitro antiproliferative activity against a panel of human cancer cell lines and their corresponding tubulin polymerization inhibitory effects. This comparative data highlights the structure-activity relationships that govern their efficacy.
| Compound ID | R1 (at 2-phenyl ring) | R2 (at indazole C3) | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Indazole-A | 4-Cl | H | E. histolytica | < 0.050 | Not Reported | [4] |
| Indazole-B | 4-COOCH3 | H | G. intestinalis | < 0.050 | Not Reported | [4] |
| Indazole-C | 3,4,5-trimethoxy | H | HCT116 (Colon) | Low nM | Not Reported | [3] |
| Indazole-D | 4-OCH3 | H | HepG2 (Liver) | Low nM | Not Reported | [3] |
| Indazole-E | H | (E)-3,5-dimethoxystyryl | 4T1 (Breast) | 0.23 - 1.15 | Not Reported | [5] |
| Combretastatin A-4 | N/A | N/A | HCT116 (Colon) | ~0.003 | ~1.2 | [6] |
Key Insights from the Comparative Data:
-
Antiprotozoal vs. Anticancer Activity: The substitution pattern on the 2-phenyl ring significantly influences the biological activity. Electron-withdrawing groups like chloro and methoxycarbonyl at the para-position of the 2-phenyl ring are favorable for potent antiprotozoal activity.[4]
-
Anticancer Potency: For anticancer applications, a 3,4,5-trimethoxyphenyl moiety on the 2-phenyl ring, mimicking the A-ring of colchicine, is a key determinant of high potency against various cancer cell lines.[3]
-
Substitution at C3: The introduction of a bulky hydrophobic group, such as an (E)-3,5-dimethoxystyryl group at the C3 position of the indazole ring, can also lead to potent anticancer activity.[5]
-
Comparison with Combretastatin A-4: While direct comparisons are limited in the literature, the low nanomolar IC50 values reported for some 2-phenyl-2H-indazole derivatives suggest they are competitive with established tubulin inhibitors like Combretastatin A-4.
The Cheminformatics Workflow: From Structure to Activity
A robust cheminformatics workflow is essential for understanding the SAR of 2-phenyl-2H-indazole derivatives and for guiding the design of new, more potent analogues. The following diagram illustrates a typical workflow, which will be detailed in the subsequent sections.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2H-Indazole Derivatives as Dual-Action Antimicrobial and Anti-inflammatory Agents
In the landscape of modern drug discovery, the development of therapeutic agents capable of concurrently addressing distinct pathophysiological processes represents a significant leap forward. The intricate relationship between microbial infections and the host's inflammatory response is a prime example of where such dual-action agents are critically needed. An uncontrolled inflammatory cascade during an infection can often cause more damage than the pathogen itself. This guide provides an in-depth evaluation of 2H-indazole derivatives, a class of compounds emerging as promising candidates that unite antimicrobial and anti-inflammatory activities within a single molecular framework.
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a core structure found in numerous compounds with a wide array of biological functions, including anti-cancer, anti-HIV, and antihypertensive properties.[1][2] While both 1H- and 2H- tautomeric forms exist, a series of 2H-indazole derivatives have recently demonstrated a compelling capacity for this dual inhibitory role, making them a focal point of contemporary research.[1][3][4] This guide will dissect the experimental data supporting their dual efficacy, detail the methodologies for their evaluation, and explore the mechanistic underpinnings of their action.
Comparative Performance Analysis of Lead 2H-Indazole Derivatives
A pivotal study in this area systematically synthesized and evaluated a series of 2,3-diphenyl-2H-indazole derivatives, revealing several compounds with potent dual activity.[5][6] The design of these molecules often involves the hybridization of chemical motifs commonly found in known antimicrobial and anti-inflammatory compounds.[5][7] The data presented below compares these derivatives against established clinical drugs, offering a clear perspective on their therapeutic potential.
Causality Behind Experimental Choices: The selection of pathogens for screening, such as the protozoan Giardia intestinalis and the yeast Candida albicans, is significant because these organisms are responsible for common intestinal and vaginal infections where inflammation is a key component of the pathology.[5] For the anti-inflammatory target, cyclooxygenase-2 (COX-2) was chosen because it is a well-validated enzyme that is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs with a potentially better safety profile than non-selective COX inhibitors.[8][9]
Table 1: Comparative Antimicrobial and Anti-inflammatory Activity of Selected 2H-Indazole Derivatives
| Compound ID | Antimicrobial Target | IC50 (µM) | Reference Drug | Ref. IC50 (µM) | Anti-inflammatory Target | % Inhibition @ 10 µM | Reference Drug |
| 18 | Giardia intestinalis | 0.14 | Metronidazole | 1.79 | Human COX-2 | 45.4 | Rofecoxib |
| Candida albicans | 3.9 | Amphotericin B | 0.4 | ||||
| 23 | Giardia intestinalis | 0.28 | Metronidazole | 1.79 | Human COX-2 | 40.2 | Rofecoxib |
| Candida albicans | 3.5 | Amphotericin B | 0.4 | ||||
| 21 | Giardia intestinalis | 0.23 | Metronidazole | 1.79 | Human COX-2 | 40.8 | Rofecoxib |
| 26 | Giardia intestinalis | 0.35 | Metronidazole | 1.79 | Human COX-2 | 34.7 | Rofecoxib |
Data synthesized from Pérez-Villanueva et al. (2017).[5][6]
Expert Insights: The data clearly illustrates the potential of these derivatives. Compound 18 , for example, is approximately 12.8 times more potent than the standard-of-care drug, Metronidazole, against G. intestinalis.[5][6] Simultaneously, it demonstrates significant inhibition of COX-2, an enzyme central to the inflammatory response. This dual activity is a highly desirable trait, suggesting that a single compound could potentially alleviate both the infectious burden and the associated inflammatory symptoms. While the antifungal activity is modest compared to Amphotericin B, the inhibition of Candida growth is still a significant finding.[5][6]
Mechanistic Foundations of Dual Activity
Understanding why these compounds work is as crucial as knowing that they do. Their dual nature stems from their ability to interact with distinct biological targets in both microbes and humans.
Anti-inflammatory Mechanism: COX-2 Inhibition
Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10][11] The COX-2 isoform is primarily induced during an inflammatory response. By inhibiting COX-2, 2H-indazole derivatives block the production of pro-inflammatory prostaglandins, thereby reducing inflammation.[9] Docking studies suggest these indazole derivatives bind to the active site of COX-2 in a manner similar to selective COX-2 inhibitors like rofecoxib, validating the in vitro findings.[5][6]
Caption: COX-2 inflammatory pathway and point of inhibition.
Antimicrobial Mechanism
The precise antimicrobial mechanism for this specific series of 2H-indazoles is not yet fully elucidated. However, the broader indazole class has been shown to target various microbial processes. Notably, some 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[5] It is plausible that the 2H-indazole derivatives interfere with similar fundamental enzymatic processes in protozoa and fungi, leading to growth inhibition. Their selectivity for microbial targets over human cells is a key area for ongoing investigation.
Self-Validating Experimental Protocols
To ensure scientific rigor and reproducibility, the evaluation of these dual-acting agents relies on standardized and well-validated in vitro assays. Describing these protocols in detail provides a self-validating system where the results can be independently verified.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The 2H-indazole derivative is serially diluted (two-fold) in a 96-well microtiter plate using the broth medium to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth, no microbe) control wells are included.
-
Incubation: The plate is incubated under conditions optimal for the microorganism's growth (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed. This can be confirmed by adding a growth indicator like resazurin.
Protocol 2: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of human recombinant COX-2.[11][14][15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid) in an appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the test compound (2H-indazole derivative) at various concentrations to the wells containing the COX-2 enzyme and the probe. A control (enzyme, no inhibitor) and a known inhibitor (e.g., celecoxib) are run in parallel.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C. Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 535/587 nm). The activity of COX-2 is proportional to the fluorescence generated.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control. The IC50 value (concentration causing 50% inhibition) can then be determined.
Caption: Experimental workflows for antimicrobial and anti-inflammatory screening.
Synthetic Approach: The Cadogan Reaction
The synthesis of the 2-phenyl-2H-indazole core of these derivatives is efficiently achieved through the Cadogan reaction. This involves the reductive cyclization of a Schiff base, formed from commercially available 2-nitrobenzaldehyde and an appropriate aniline, using a reducing agent like triethyl phosphite.[5] This robust synthetic route allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: General synthetic scheme for 2H-indazole derivatives.
Conclusion and Future Directions
The evidence strongly supports the evaluation of 2H-indazole derivatives as a promising class of dual-acting antimicrobial and anti-inflammatory agents. Compounds such as the 2,3-diphenyl-2H-indazole derivatives 18 and 23 demonstrate superior potency against key pathogens compared to existing drugs, coupled with a significant ability to inhibit the pro-inflammatory enzyme COX-2.[5]
This dual-pronged approach holds immense therapeutic potential for treating infectious diseases where inflammation is a major driver of pathology. The next logical steps in the development of these compounds involve:
-
In Vivo Efficacy Studies: Validating the observed in vitro activity in relevant animal models of infection and inflammation.
-
Toxicity and Pharmacokinetic Profiling: Assessing the safety, absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
-
Mechanism Deconvolution: Further investigation into the specific molecular targets responsible for their antimicrobial effects.
-
Structure-Activity Relationship (SAR) Optimization: Synthesizing and testing new analogs to enhance potency against both targets and improve drug-like properties.
The 2H-indazole scaffold represents a validated and fertile ground for the development of next-generation therapeutics designed to treat not just the infection, but the patient as a whole.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
- Janero, D. R. (1990). Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Free radical biology & medicine, 9(6), 515–540.
- CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
- Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1859.
- Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed, National Center for Biotechnology Information.
- Singh, N., et al. (2018). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Chemistry & Biology Interface, 8(3), 159-173.
- Khan, I., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Medicinal Chemistry, 29(1), 1-1.
- Athinic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research.
- Gomaa, H. A. M., et al. (2018). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic chemistry, 81, 339–350.
- Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate.
- Maheta, J. G., Gol, R. M., & Barot, V. M. (2016). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Chemistry & Biology Interface, 6(1), 1-10.
- Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, Chapter 2, Unit2.7.
- Kumar, D., & Kumar, N. (2023). Indazole-based antiinflammatory and analgesic drugs.
- Vittalrao, A. M., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research, 9(12), FF01–FF04.
- Sarikurkcu, C., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(14), 5519.
- Khan, I., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current medicinal chemistry, 29(33), 5595–5613.
- Shaik, N. B., et al. (2018). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology, 11(11), 4880-4884.
- Rodriguez-Villar, J. C., et al. (2021). Design of the 2,3-diphenyl-2H-indazole derivatives. ResearchGate.
- Sharma, A., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 14(7), 1239–1265.
- Katritzky, A. R., et al. (2008). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. The Journal of organic chemistry, 73(13), 5161–5164.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. athmicbiotech.com [athmicbiotech.com]
- 11. mdpi.com [mdpi.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Chloro-2-methyl-2H-indazole: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Chloro-2-methyl-2H-indazole (CAS No. 1216469-16-7). As a chlorinated heterocyclic compound utilized in sophisticated research and drug development, its handling and disposal demand a meticulous approach rooted in scientific principles and regulatory compliance. This document is designed to be your preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to directly address operational questions and ensure the safety of personnel and the environment.
Hazard Assessment and Core Safety Principles
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally analogous compounds, such as 4-Chloro-7-methyl-1H-indazole, provide a strong basis for a conservative hazard assessment.[1] It is prudent to handle this compound with the assumption that it presents similar risks.
Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The foundational principle for disposing of this compound is to treat it as a halogenated organic hazardous waste .[2] Due to the presence of a carbon-halogen bond, this compound falls under specific regulatory disposal pathways.[3] The primary and most effective disposal method for such compounds is high-temperature incineration at a licensed hazardous waste facility.[2][4] This process ensures the complete destruction of the molecule, converting it into less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in scrubbing systems.[4][5]
In-Text Citations & References
Throughout this guide, you will find in-text citations that link to a comprehensive reference list at the end, providing an authoritative grounding for all procedural recommendations.
Personal Protective Equipment (PPE) and Handling
Before beginning any waste consolidation or disposal procedures, the following minimum PPE must be worn to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before use. | To prevent skin contact, as the compound is expected to be a skin irritant.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that could cause serious eye irritation.[1] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] Handling all waste in a fume hood is best practice.[6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for safety and compliance.
Step 1: Waste Segregation
Proper segregation is the most critical step in hazardous waste management. Incorrectly mixed waste streams can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.
DO:
-
Collect all waste containing this compound in a dedicated container labeled for "Halogenated Organic Waste." [2][7] This includes pure compound, reaction mixtures, contaminated solvents, and materials used for spill cleanup.
DO NOT:
-
NEVER mix halogenated waste with non-halogenated organic waste (e.g., acetone, methanol, hexanes).[6]
-
Do not combine with aqueous waste, strong acids, bases, or oxidizers.[8] Incompatible materials can lead to violent reactions, heat generation, or the release of toxic gases.[8]
Diagram: Waste Segregation Workflow
Caption: Decision workflow for segregating this compound waste.
Step 2: Containerization
The choice and handling of the waste container are paramount to preventing leaks and ensuring safe storage.
-
Select an Appropriate Container: Use a container provided by your institution's Environmental Health and Safety (EHS) department, typically a chemically resistant plastic (e.g., polyethylene) carboy designated for halogenated waste.[6] The container must have a screw-top cap to ensure it can be sealed.[9]
-
Condition of Container: Ensure the container is in good condition, free from cracks or leaks, and compatible with the chemical.
-
Filling: Add waste to the container in a chemical fume hood. Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.
-
Keep Closed: The waste container must be securely closed at all times, except when actively adding waste.[6][9] This is a critical safety and regulatory requirement to prevent the release of volatile organic compounds (VOCs).
Step 3: Labeling
Accurate and immediate labeling is a non-negotiable regulatory requirement.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department.[6]
-
Complete All Fields: Fill out the tag completely and legibly. This must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.[9]
-
List all other constituents and their approximate percentages (e.g., "Methylene Chloride: 50%, this compound: 5%, Methanol: 45%").
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
The name of the principal investigator or generator and the laboratory location.
-
The date of accumulation start.
-
Step 4: Storage and Disposal Request
Waste must be stored safely while awaiting pickup by trained EHS personnel.
-
Storage Location: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks.[6]
-
Arrange for Pickup: Once the container is full, or if waste generation is complete, submit a chemical waste pickup request to your institution's EHS department through their specified procedure. Do not allow waste to accumulate for extended periods.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[10][11]
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.[10]
-
If breathing is difficult, administer oxygen. Seek immediate medical attention.
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[6]
-
Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately and alert others to evacuate.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response number and EHS department immediately. Do not attempt to clean up a large spill yourself.
Diagram: Disposal and Emergency Logic
Caption: Logical flow for routine disposal and emergency response.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Braun Research Group, University of Illinois. (n.d.).
- Bucknell University. (2016).
- Krenkel, H.B., & Wakelin, A. (1999, March 1). Hazardous waste incineration – A viable and environmentally sound option. Environmental Science & Engineering Magazine.
- ChemicalBook. (2023, October 18). Chemical Safety Data Sheet MSDS / SDS - 7-AMINO-4-CHLORO INDAZOLE.
- Fisher Scientific. (2021, December 25).
- OTA, U.S. Congress, Office of Technology Assessment. (1986). Current and Emerging Management and Disposal Technologies for Incinerable Hazardous Wastes.
- Echemi. (n.d.).
- University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Chloro-7-methyl-1H-indazole.
- Salisbury University. (n.d.).
- ChemicalBook. (n.d.). 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4.
- Oppelt, E. T. (1987). INCINERATION OF HAZARDOUS WASTE: A Critical Review.
- U.S. Government Publishing Office. (n.d.).
- Zhang, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Woodland, R. G. (n.d.).
- CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Ashraf, Z., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- Royal Society of Chemistry. (n.d.).
- Hitchman, M. L., et al. (1995).
- ResearchGate. (2020, November 21).
- American Chemical Society. (n.d.).
- Scribd. (n.d.).
- ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes.
- OUCI. (2016). Disposal of Chlorine-Containing Wastes.
- C&EN Uncovered. (2024, August 30).
- Hitchman, M. L., et al. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
- MDPI. (n.d.).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. bucknell.edu [bucknell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. esemag.com [esemag.com]
- 5. tandfonline.com [tandfonline.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-2-methyl-2H-indazole
Disclaimer: This guide provides essential safety and logistical information for handling 7-Chloro-2-methyl-2H-indazole. At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. Therefore, the recommendations herein are synthesized from safety data for structurally similar and potentially hazardous indazole and isothiazolone derivatives.[1][2][3] All personnel must handle this compound with the assumption that it is hazardous, and this guide must be supplemented by a formal, site-specific risk assessment conducted in consultation with your institution's Environmental Health and Safety (EHS) department before any work commences.
Hazard Analysis: The "Why" Behind the Precautions
Before selecting Personal Protective Equipment (PPE), it is crucial to understand the potential risks. Based on data from analogous chemical structures, this compound should be presumed to present significant hazards.[1][3] The primary concerns are:
-
Severe Skin and Eye Damage: Related chloro-methyl-isothiazolone compounds are known to cause severe skin burns and eye damage, potentially leading to irreversible injury.[2]
-
Corrosivity and Irritation: The compound may be corrosive to the respiratory tract and cause skin and eye irritation.[4]
-
Sensitization: There is a potential for allergic skin reactions upon contact.[2][4]
-
Toxicity: Analogues are often harmful or toxic if swallowed, inhaled, or in contact with skin.[2]
-
Inhalation Hazard: If the compound is a powder, dust can be generated during handling, posing a significant inhalation risk.[1][5]
These potential hazards form the basis for the stringent PPE and engineering controls outlined below. The core principle is to establish multiple barriers to prevent any direct contact with the substance.
Core PPE Requirements and Specifications
The minimum required PPE for any manipulation of this compound is summarized below. Selections must be based on the specific task and a thorough risk assessment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. This provides robust protection against chemical permeation and allows for the safe removal of the contaminated outer glove within the containment area (e.g., fume hood).[6] Gloves must be powder-free and inspected for defects before each use.[6][7] Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[6] |
| Eyes | Chemical Splash Goggles | Provides a complete seal around the eyes to protect against splashes, dust, and vapors.[1] Must be worn at all times in the laboratory where the chemical is handled. |
| Face | Full-Face Shield | To be used in conjunction with chemical splash goggles, especially when there is a significant risk of splashing or aerosol generation (e.g., transferring solutions, cleaning spills).[1][8] |
| Body | Chemical-Resistant Laboratory Coat | A standard cotton lab coat is insufficient. A coat made of a material with low permeability, such as polyester or a poly-cotton blend, with long sleeves and a secure front closure is required to protect against skin contact.[1] For large-scale operations or significant spill risk, chemical-resistant coveralls should be considered.[5][7] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood, if there is any visible dust, or if aerosols may be generated.[1][3] The type of respirator (e.g., N95, half-mask with appropriate cartridges, or powered air-purifying respirator) must be selected based on a formal risk assessment and institutional guidelines.[7] |
Operational Plan: Integrating PPE into Safe Workflow
Effective protection relies not just on wearing PPE, but on a systematic and safe operational workflow.
Engineering Controls: The First Line of Defense
All weighing and manipulation of solid this compound, and any procedure that could generate aerosols or vapors, must be conducted within a certified chemical fume hood.[1] This is the most critical step in minimizing inhalation exposure. Ensure the fume hood has been recently certified and that the sash is kept at the lowest possible height during operations.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, verify that all necessary PPE is available, fits correctly, and is in good condition. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then your inner gloves. The final step before handling the chemical is to don your outer gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[6] If required, don your face shield and respirator.
-
Handling the Compound:
-
Doffing PPE: Upon completion of work, remove the outer gloves first while still in the fume hood and dispose of them as hazardous waste. Exit the immediate work area to remove the rest of your PPE in a designated location to prevent cross-contamination.
Spill and Emergency Procedures
-
Evacuation: In case of a spill, immediately evacuate the immediate area and alert colleagues.
-
Assessment: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's EHS emergency response team.
-
PPE for Cleanup: At a minimum, wear double gloves, a chemical-resistant lab coat, goggles, a face shield, and a NIOSH-approved respirator.[5]
-
Containment & Cleanup: Carefully cover the spill with an inert absorbent material (e.g., dry sand or vermiculite), avoiding dust generation.[5][8] Sweep up the material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: Collect all waste chemical in a designated, compatible, and leak-proof container that is clearly labeled as hazardous waste.[3]
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and bench paper, must be collected in a designated hazardous waste container.[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's EHS department.[3]
Visualizing the PPE Selection Process
The choice of PPE is dynamic and depends on the specific procedure. The following workflow illustrates the decision-making process for ensuring adequate protection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. mblbio.com [mblbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
